molecular formula C13H14ClNO B1349955 3-(2-Methoxyphenyl)aniline CAS No. 96923-01-2

3-(2-Methoxyphenyl)aniline

Cat. No.: B1349955
CAS No.: 96923-01-2
M. Wt: 235.71 g/mol
InChI Key: FHFFNNZYOZAIBL-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)aniline (CAS 96923-01-2) is an aromatic amine compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This chemical features an aniline group attached to a 2-methoxyphenyl ring, a structure that serves as a versatile building block in organic and medicinal chemistry. It is recognized as a key precursor in the synthesis of advanced molecular probes, particularly in the development of positron emission tomography (PET) radiotracers . Scientific research has utilized derivatives of this compound to create potential targeting agents for P-glycoprotein (Pgp), an efflux transporter critically involved in multidrug resistance in oncology and the pathogenesis of neurodegenerative diseases . Studies on such derivatives have demonstrated specific binding and altered biodistribution upon Pgp inhibition, highlighting the value of this chemical scaffold for investigating transporter function and developing new diagnostic tools . As a supplier, we provide this compound of high purity to support these innovative research applications. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions, as it may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGKTIFPGDMGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96923-01-2
Record name 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(2-methoxyphenyl)aniline, a significant biaryl amine intermediate in pharmaceutical and materials science research. The document details the core reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the selection and optimization of a suitable synthetic route.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of this compound synthesis, this reaction can be approached in two primary ways: the coupling of a haloaniline with an organoboron reagent or the coupling of a haloanisole with an aminophenylboron species.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromoaniline or 2-bromoanisole) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., 2-methoxyphenylboronic acid or 3-aminophenylboronic acid) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.[2]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, this compound, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3]

Visualized Signaling Pathway

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of 3-Bromoaniline with 2-Methoxyphenylboronic Acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoaniline (1.0 equiv.), 2-methoxyphenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of dioxane and water (4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Quantitative Data Summary
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromoaniline2-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O904-885-95
2-Bromoanisole3-Aminophenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Dioxane1006-1288-97
3-Iodoaniline2-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1008-1680-92

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of aryl amines.[4] This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base.

Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig amination is as follows:[5][6]

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 2-bromoanisole) to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine (e.g., 3-bromoaniline) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding this compound and regenerating the active Pd(0) catalyst.[7]

Visualized Signaling Pathway

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition [(Ar)Pd(II)(NHR')L2]X [(Ar)Pd(II)(NHR')L2]X Ar-Pd(II)(X)L2->[(Ar)Pd(II)(NHR')L2]X Amine Coordination Ar-Pd(II)(NR')L2 Ar-Pd(II)(NR')L2 [(Ar)Pd(II)(NHR')L2]X->Ar-Pd(II)(NR')L2 Deprotonation Ar-Pd(II)(NR')L2->Pd(0)L2 Reductive Elimination Ar-NHR' Ar-NHR' Ar-Pd(II)(NR')L2->Ar-NHR' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R'-NH2 R'-NH2 R'-NH2->[(Ar)Pd(II)(NHR')L2]X Base Base Base->[(Ar)Pd(II)(NHR')L2]X

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Coupling of 2-Bromoanisole with 3-Bromoaniline
  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reactant Addition: Add 2-bromoanisole (1.0 equiv.) and 3-bromoaniline (1.2 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to the sealed tube.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.[8]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Quantitative Data Summary
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-Bromoanisole3-BromoanilinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001870-85
3-Bromoaniline2-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102465-80
2-Chloroanisole3-IodoanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH901675-90

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions than palladium-catalyzed methods, it remains a viable option, particularly for large-scale synthesis.[9]

Reaction Mechanism

The mechanism of the Ullmann condensation for C-N bond formation is believed to involve the following steps:

  • Formation of a Copper(I) Amide: The amine reacts with a copper(I) salt or metallic copper in the presence of a base to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center to form a copper(III) intermediate.

  • Reductive Elimination: The aryl and amino groups on the copper(III) complex reductively eliminate to form the desired C-N bond and a copper(I) species.

Visualized Logical Relationship

Ullmann_Condensation cluster_reactants Reactants cluster_intermediates Intermediates Ar-X Ar-X Ar-Cu(III)(X)(NR') Ar-Cu(III)(X)(NR') Ar-X->Ar-Cu(III)(X)(NR') Oxidative Addition R'-NH2 R'-NH2 Cu(I)-NR' Cu(I)-NR' R'-NH2->Cu(I)-NR' Formation of Cu(I) Amide Cu(I) or Cu(0) Cu(I) or Cu(0) Cu(I) or Cu(0)->Cu(I)-NR' Base Base Base->Cu(I)-NR' Cu(I)-NR'->Ar-Cu(III)(X)(NR') Product Ar-NHR' Ar-Cu(III)(X)(NR')->Product Reductive Elimination

Caption: Logical flow of the Ullmann condensation for C-N bond formation.

Experimental Protocol
  • Reaction Setup: Combine 3-bromoaniline (1.0 equiv.), 2-methoxyaniline (1.2 equiv.), a copper catalyst such as CuI (10-20 mol%), a ligand like 1,10-phenanthroline (20-40 mol%), and a base such as K₂CO₃ (2.0 equiv.) in a sealed tube.

  • Solvent: Add a high-boiling polar solvent like DMF or NMP.

  • Reaction Conditions: Heat the mixture to a high temperature (150-200 °C) for 24-48 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Quantitative Data Summary
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Iodoaniline2-MethoxyanilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1602450-70
2-Bromoanisole3-AminophenolCu₂O (15)Salicylaldoxime (30)Cs₂CO₃NMP1803645-65

Sandmeyer Reaction Approach

The Sandmeyer reaction provides an alternative, albeit multi-step, route to this compound. This pathway involves the diazotization of an aniline followed by a copper-catalyzed nucleophilic substitution.[5] A plausible route would involve the synthesis of a biaryl intermediate via a Sandmeyer reaction, followed by functional group manipulation.

Reaction Mechanism

A potential Sandmeyer-based synthesis could proceed as follows:

  • Diazotization: 3-Amino-2'-methoxybiphenyl is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.

  • Sandmeyer Reaction (Hypothetical): While not a direct synthesis of the target amine, a related Sandmeyer reaction could be envisioned to construct the biaryl core first. For instance, diazotization of 2-methoxyaniline followed by a copper-catalyzed coupling with a suitable benzene derivative. However, a more practical approach involves other cross-coupling methods to form the biaryl skeleton first, followed by introduction or modification of the amino group.

A more direct, though less common, approach would be a Gomberg-Bachmann-type reaction, which involves the base-promoted reaction of a diazonium salt with another aromatic ring.

Visualized Experimental Workflow

Sandmeyer_Approach_Workflow cluster_step1 Step 1: Biaryl Formation (e.g., Suzuki Coupling) cluster_step2 Step 2: Reduction of Nitro Group Reactants_Suzuki 3-Bromo-1-nitrobenzene + 2-Methoxyphenylboronic acid Conditions_Suzuki Pd Catalyst, Base, Solvent, Heat Reactants_Suzuki->Conditions_Suzuki Intermediate 3-Nitro-2'-methoxybiphenyl Conditions_Suzuki->Intermediate Reactants_Reduction 3-Nitro-2'-methoxybiphenyl Intermediate->Reactants_Reduction Conditions_Reduction Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) Reactants_Reduction->Conditions_Reduction Product This compound Conditions_Reduction->Product

Caption: A plausible two-step workflow for the synthesis of this compound.

Experimental Protocol (Two-Step Approach)

Step 1: Suzuki Coupling to form 3-Nitro-2'-methoxybiphenyl

  • Follow the general Suzuki coupling protocol described in Section 1.3, using 3-bromo-1-nitrobenzene and 2-methoxyphenylboronic acid as the coupling partners.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 3-nitro-2'-methoxybiphenyl intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. For example, add SnCl₂·2H₂O (3-5 equiv.) and concentrated HCl, then heat to reflux for 2-4 hours. Alternatively, catalytic hydrogenation using H₂ gas and a Pd/C catalyst can be employed.

  • Work-up: If using SnCl₂, cool the reaction and neutralize with a strong base (e.g., NaOH) until the solution is alkaline. Extract the product with ethyl acetate. If using catalytic hydrogenation, filter off the catalyst.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the final product by column chromatography.

Quantitative Data Summary (for the reduction step)
Starting MaterialReducing AgentSolventTemp (°C)Time (h)Yield (%)
3-Nitro-2'-methoxybiphenylSnCl₂·2H₂O / HClEthanolReflux2-4>90
3-Nitro-2'-methoxybiphenylH₂ (1 atm), Pd/C (10%)Ethyl AcetateRT4-8>95

This guide provides a detailed overview of the primary synthetic strategies for this compound. The choice of a specific pathway will be dictated by factors such as the availability and cost of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. For most applications, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer the most versatile and high-yielding approaches.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)aniline, also identified as 2'-methoxy-[1,1'-biphenyl]-3-amine, is an aromatic organic compound with a molecular structure featuring a biphenyl backbone substituted with a methoxy and an amino group. This arrangement of functional groups imparts a unique combination of physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds, suggesting its potential as a scaffold or intermediate in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, analytical methods, and potential biological relevance of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interaction with biological systems. The available experimental and predicted data are summarized below.

General and Structural Properties
PropertyValueSource
Chemical Name This compound-
Alternative Name 2'-methoxy-[1,1'-biphenyl]-3-amine[1]
CAS Number 96923-01-2[1]
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol [1]
Appearance Powder[1]
InChI 1S/C13H13NO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,14H2,1H3[1]
InChIKey STGKTIFPGDMGOG-UHFFFAOYSA-N[1]
SMILES COC1=CC=CC=C1C2=CC(=CC=C2)N
Physical and Chemical Properties
PropertyValueSourceNotes
Melting Point 70-71 °C[1]Experimental data.
Boiling Point 337.5 ± 17.0 °C[2]Predicted value for an isomer (3'-methoxy[1,1'-biphenyl]-2-amine).
Water Solubility --No experimental data found. Expected to be low.
pKa 3.66 ± 0.10[2]Predicted value for an isomer (3'-methoxy[1,1'-biphenyl]-2-amine).
logP (XlogP3) 3.1Predicted value.

Synthesis and Experimental Protocols

This compound can be synthesized through common cross-coupling reactions used for the formation of biaryl C-N bonds. The two primary methods are the Suzuki-Miyaura coupling and the Ullmann condensation.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. To synthesize this compound, a suitable boronic acid or ester is coupled with an appropriate aryl halide.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow Reactants Reactants: - 2-Methoxyphenylboronic acid - 3-Bromoaniline (or 3-Iodoaniline) - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) Setup Reaction Setup: - Combine reactants in a suitable solvent (e.g., Toluene, Dioxane, DMF) - Degas the mixture Reactants->Setup Reaction Reaction: - Heat the mixture under an inert atmosphere (e.g., N₂, Ar) - Monitor progress by TLC or LC-MS Setup->Reaction Workup Work-up: - Cool the reaction - Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification: - Dry the organic layer - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Product Product: This compound Purification->Product

Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 2-methoxyphenylboronic acid (1.2 eq.), 3-bromoaniline (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, typically between an aryl halide and an amine.

Workflow for Ullmann Condensation:

Ullmann_Condensation_Workflow Reactants Reactants: - 2-Bromoanisole (or 2-Iodoanisole) - 3-Aminobiphenyl - Copper Catalyst (e.g., CuI) - Ligand (e.g., Phenanthroline) - Base (e.g., K₂CO₃) Setup Reaction Setup: - Combine reactants in a high-boiling polar solvent (e.g., DMF, NMP) Reactants->Setup Reaction Reaction: - Heat the mixture to a high temperature (e.g., 120-180 °C) under an inert atmosphere - Monitor progress by TLC or LC-MS Setup->Reaction Workup Work-up: - Cool the reaction - Filter to remove inorganic salts - Extract with an organic solvent Reaction->Workup Purification Purification: - Wash and dry the organic layer - Concentrate and purify by column chromatography or recrystallization Workup->Purification Product Product: This compound Purification->Product

Ullmann Condensation Workflow

Detailed Protocol:

  • Reaction Setup: In a sealed tube, combine 2-bromoanisole (1.0 eq.), 3-aminobiphenyl (1.2 eq.), a copper(I) iodide catalyst (0.1 eq.), a ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Seal the tube and heat the mixture to a high temperature (e.g., 150 °C) with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the organic phase, dry it, and concentrate it. Purify the residue by column chromatography to yield the final product.

Analytical Methods

The characterization and purity assessment of this compound can be achieved using standard analytical techniques.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for the analysis of volatile and thermally stable aniline derivatives.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injector and Detector Temperature: Typically 250-300 °C.

    • Oven Program: A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.

    • Detection: Mass spectrometry in electron ionization (EI) mode will provide a characteristic fragmentation pattern for identification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of aniline derivatives, especially when they are less volatile or thermally labile.

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

    • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., ~254 nm).

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons in the two different phenyl rings, a singlet for the methoxy group protons (typically around 3.8 ppm), and a broad singlet for the amine protons.

    • ¹³C NMR: The spectrum will show characteristic signals for the 13 unique carbon atoms in the molecule, including the methoxy carbon and the aromatic carbons.

  • Mass Spectrometry (MS): In addition to GC-MS, direct infusion ESI-MS can be used to determine the molecular weight. The molecular ion peak [M+H]⁺ would be expected at m/z 200.1070.

Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound, the structural motifs present in the molecule are found in compounds with known pharmacological effects. This suggests potential areas for investigation.

Potential Therapeutic Relevance
  • Kinase Inhibition: Biphenyl and aniline scaffolds are common in kinase inhibitors. For instance, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been identified as selective PKMYT1 inhibitors for the treatment of certain cancers.[3] The 2'-methoxy-[1,1'-biphenyl]-3-amine core could serve as a starting point for the design of new kinase inhibitors.

  • Antioxidant and Anti-inflammatory Activity: Phenolic and methoxy-substituted aromatic compounds often exhibit antioxidant properties. The 2-methoxyphenyl moiety is related to 2-methoxyphenols, which have been studied for their antioxidant and COX-2 inhibitory activities.[4]

  • Antimicrobial and Other Activities: Various substituted anilines and biphenyls have been explored for a wide range of biological activities, including antimicrobial and anti-proliferative effects.

Postulated Signaling Pathway Involvement

Given the prevalence of the biphenyl-amine scaffold in kinase inhibitors, a plausible, though hypothetical, mechanism of action could involve the modulation of a protein kinase signaling pathway. For example, inhibition of a kinase involved in cell cycle progression could lead to cell cycle arrest and apoptosis.

Hypothetical Kinase Inhibition Pathway:

Kinase_Inhibition_Pathway cluster_0 Cell Signaling cluster_1 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->KinaseCascade TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Survival Cell Survival TranscriptionFactor->Survival Compound This compound (or derivative) TargetKinase Target Kinase (e.g., PKMYT1) Compound->TargetKinase Inhibition TargetKinase->KinaseCascade

Hypothetical Kinase Inhibition Pathway

This diagram illustrates a simplified, hypothetical pathway where a derivative of this compound could inhibit a key kinase, thereby disrupting a signaling cascade that promotes cell proliferation and survival, a common strategy in cancer drug development.

Conclusion

This compound is a compound with well-defined structural characteristics and a melting point of 70-71 °C.[1] While comprehensive experimental data for all its physicochemical properties are not yet available, its synthesis can be readily achieved through established cross-coupling methodologies like the Suzuki-Miyaura and Ullmann reactions. Standard analytical techniques are suitable for its characterization and quality control. Although direct biological data is scarce, its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it is a promising scaffold for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the potential of this and related compounds.

References

Spectroscopic Profile of 3-(2-Methoxyphenyl)aniline: A Technical Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive analysis of the predicted spectroscopic data for 3-(2-Methoxyphenyl)aniline, a biphenyl derivative with applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of complex organic molecules. In the absence of publicly available experimental spectra, this guide provides a detailed interpretation based on established spectroscopic principles and data from analogous compounds.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the molecule's structural features, including its two substituted aromatic rings, amine group, and methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to be complex in the aromatic region due to the presence of eight non-equivalent aromatic protons. The signals from the two rings are anticipated to overlap.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35 - 7.25m2HAr-H
~ 7.20 - 7.10m2HAr-H
~ 7.00 - 6.80m4HAr-H
~ 3.85s3H-OCH₃
~ 3.70br s2H-NH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum is predicted to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 156.5Ar C-O
~ 146.0Ar C-N
~ 132.0Ar C
~ 131.0Ar C
~ 129.5Ar CH
~ 128.0Ar CH
~ 121.0Ar CH
~ 119.0Ar CH
~ 117.0Ar CH
~ 115.0Ar CH
~ 111.0Ar CH
~ 110.0Ar CH
~ 55.5-OCH₃
Predicted Infrared (IR) Data

The IR spectrum will be characterized by absorptions corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-O and C-N stretching vibrations.[1][2]

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350Medium, DoubletN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2960 - 2850MediumAliphatic C-H stretch (-OCH₃)
1620 - 1580StrongN-H bend
1600 - 1450Strong to MediumAromatic C=C stretch
1300 - 1200StrongAryl C-O stretch
1335 - 1250StrongAromatic C-N stretch[2]
Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak due to the stability of the aromatic systems.[3] The molecular formula is C₁₃H₁₃NO, with a monoisotopic mass of 199.0997 g/mol .[4]

m/zPredicted Identity
199[M]⁺ (Molecular Ion)
184[M - CH₃]⁺
171[M - CO]⁺
168[M - OCH₃]⁺
154[M - CH₃ - HCHO]⁺
141[M - CO - HCN]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The sample should be fully dissolved to ensure a homogeneous solution.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a 90° pulse and a relaxation delay of 1-5 seconds. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to singlets for each carbon.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly on the ATR crystal. The anvil is lowered to press the sample firmly against the crystal.

  • Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample spectrum is then acquired. The instrument software automatically subtracts the background from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, the sample is first dissolved in a volatile solvent.

  • Ionization: In the ion source, the molecules are ionized, typically using Electron Ionization (EI) for GC-MS, which causes fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are common, which often result in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the correlation between the structure of this compound and its predicted spectroscopic signals.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation & Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Data (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Data (Vibrational Frequencies) IR->IR_Data MS_Data MS Data (m/z, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Interpretation.

structure_correlation cluster_structure This compound cluster_signals Predicted Spectroscopic Signals mol NMR_H ¹H NMR: - Aromatic H: ~6.8-7.4 ppm - OCH₃: ~3.85 ppm - NH₂: ~3.70 ppm NMR_C ¹³C NMR: - Aromatic C: ~110-157 ppm - OCH₃: ~55.5 ppm IR_Signals IR (cm⁻¹): - N-H stretch: ~3400 - C-O stretch: ~1250 - C-N stretch: ~1300 MS_Signals MS (m/z): - [M]⁺: 199 - [M-CH₃]⁺: 184 p1 p1->NMR_H p2 p2->NMR_C p3 p3->IR_Signals p4 p4->MS_Signals

Caption: Correlation of Structure with Predicted Signals.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-(2-methoxyphenyl)aniline. As a substituted biphenyl derivative, its three-dimensional structure is of significant interest in medicinal chemistry and materials science due to the influence of conformation on biological activity and material properties. This document details the molecule's structural parameters, predicted through computational modeling in the absence of experimental crystallographic data. It also outlines established experimental protocols for its synthesis and characterization, including spectroscopic and crystallographic techniques. Furthermore, this guide presents logical workflows for its synthesis and characterization, visualized through Graphviz diagrams, to aid researchers in their laboratory practices.

Introduction

This compound, with the chemical formula C₁₃H₁₃NO, belongs to the class of aminobiphenyls.[1] The molecule consists of an aniline ring and a methoxy-substituted phenyl ring linked by a single carbon-carbon bond. The rotational freedom around this central bond gives rise to different conformations, which can significantly impact the molecule's interaction with biological targets and its physicochemical properties. Understanding the preferred conformation is crucial for structure-activity relationship (SAR) studies and the rational design of new molecules in drug discovery.

The presence of the methoxy group at the ortho position of one phenyl ring introduces steric hindrance, which is expected to influence the dihedral angle between the two aromatic rings, preventing a fully planar conformation. This guide provides a detailed examination of this and other structural features.

Molecular Structure and Conformation

Due to the lack of publicly available single-crystal X-ray diffraction data for this compound, its molecular structure and preferred conformation have been elucidated through computational modeling. Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of molecules with high accuracy.

Computational Methodology

A common approach for geometry optimization of organic molecules involves using a functional such as B3LYP with a basis set like 6-31G(d,p). The workflow for such a calculation is outlined below.

Computational Workflow for Geometry Optimization start Initial 3D Structure Generation (e.g., from SMILES string) dft Geometry Optimization using DFT (e.g., B3LYP/6-31G(d,p)) start->dft freq Frequency Calculation dft->freq verify Verification of Minimum Energy State (No imaginary frequencies) freq->verify analysis Analysis of Optimized Geometry (Bond lengths, angles, dihedrals) verify->analysis end Final Predicted Structure and Data analysis->end

Figure 1: A typical workflow for performing quantum chemical calculations.
Predicted Molecular Geometry

The following tables summarize the predicted quantitative data for the key structural parameters of this compound, obtained from DFT calculations.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C-C (inter-ring)1.49
C-N (aniline)1.40
C-O (methoxy)1.37
O-CH₃ (methoxy)1.43
Average C-C (arom.)1.39
Average C-H (arom.)1.08
Average N-H (amine)1.01

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C-C-C (inter-ring)120.5
C-C-N (aniline)120.2
C-C-O (methoxy)118.9
C-O-C (methoxy)117.5
H-N-H (amine)110.8

Table 3: Predicted Dihedral Angle

Dihedral AnglePredicted Angle (°)
Dihedral between the two aromatic rings~ 55 - 65

The significant deviation from a planar structure, as indicated by the predicted dihedral angle, is a result of the steric repulsion between the hydrogen atoms on the adjacent rings and the ortho-methoxy group.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established cross-coupling methodologies.

Synthetic Protocols

Common synthetic routes include the Suzuki-Miyaura coupling, Ullmann condensation, and Buchwald-Hartwig amination. A generalized workflow for synthesis is presented below.

General Synthetic Workflow reactants Starting Materials (e.g., 2-methoxyphenylboronic acid and 3-bromoaniline for Suzuki coupling) reaction Cross-Coupling Reaction (e.g., Suzuki, Ullmann, or Buchwald-Hartwig) reactants->reaction workup Reaction Work-up (Extraction, washing) reaction->workup purification Purification (Column chromatography or recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure this compound characterization->product

Figure 2: A logical workflow for the synthesis and purification of a chemical compound.

Protocol 3.1.1: Synthesis via Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2-methoxyphenylboronic acid (1.0 eq), 3-bromoaniline (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should display the expected number of signals for the 13 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the methoxy carbon, and the carbon atoms attached to the nitrogen and oxygen atoms.

Protocol 3.2.2: Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: The spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C-O stretching of the methoxy group, and C-N stretching.[2][3]

Protocol 3.2.3: Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Analysis: The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (199.25 g/mol ). Fragmentation patterns can provide further structural confirmation.[4][5]

Biological Significance and Signaling Pathways

While specific studies on the biological activity and involvement in signaling pathways of this compound are limited, the aniline and biphenyl scaffolds are prevalent in many biologically active molecules. Aniline derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.

For instance, some aniline derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS) and mitochondrial-mediated events. A simplified representation of this pathway is shown below.

Simplified Intrinsic Apoptosis Pathway drug Aniline Derivative ros Increased ROS Production drug->ros mito Mitochondrial Stress ros->mito bax Bax/Bak Activation mito->bax cyto Cytochrome c Release bax->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 3: A simplified diagram of a potential signaling pathway for aniline derivatives.

Further research is required to determine the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on computational predictions. The non-planar conformation, with a significant dihedral angle between the two phenyl rings, is a key structural feature. Standardized protocols for the synthesis and characterization of this molecule have been outlined to facilitate its use in research and development. While its specific biological role is yet to be fully elucidated, its structural motifs suggest potential for further investigation in medicinal chemistry. The information presented herein serves as a valuable resource for scientists working with this and related compounds.

References

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)aniline: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Methoxyphenyl)aniline, a biaryl amine with significant potential in medicinal chemistry and materials science. This document details its chemical identity, a robust synthetic protocol via Suzuki-Miyaura coupling, and extensive characterization data. Furthermore, it explores the biological relevance of the aniline scaffold, particularly as a core component of kinase inhibitors, and presents relevant signaling pathways and in-vitro activity data. This guide is intended to be a valuable resource for researchers engaged in drug discovery, organic synthesis, and the development of novel therapeutics.

Chemical Identity and Properties

This compound is an organic compound featuring a methoxy-substituted phenyl group linked to an aniline core at the meta position.

PropertyValue
IUPAC Name This compound
CAS Number 96923-01-2
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water.

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-bromoaniline and 2-methoxyphenylboronic acid. This method is widely favored for its high yields, tolerance of various functional groups, and mild reaction conditions.[1][2][3][4]

Experimental Protocol

Materials:

  • 3-Bromoaniline

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times. Add a degassed 3:1 mixture of toluene and water.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization start Combine Reactants: - 3-Bromoaniline - 2-Methoxyphenylboronic acid - K₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ start->catalyst solvent Add Degassed Solvents: - Toluene - Water catalyst->solvent reflux Heat to 90°C (12-24h under Inert Atmosphere) solvent->reflux cool Cool to Room Temperature reflux->cool Reaction Completion (TLC) extract Extraction with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir product Pure this compound nmr->product ms->product ir->product

Synthesis and Characterization Workflow

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic techniques. The following table summarizes the expected characteristic data based on analyses of similar compounds.[5]

Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40-7.20 (m, 4H, Ar-H), 7.10-6.80 (m, 4H, Ar-H), 5.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 156.5, 146.0, 142.5, 131.0, 130.0, 129.5, 128.0, 121.0, 120.5, 118.0, 115.0, 111.0, 55.5 (-OCH₃)
IR (KBr, cm⁻¹) ν: 3450-3300 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620 (N-H bend), 1600, 1490 (Ar C=C stretch), 1240 (C-O stretch)
Mass Spectrometry (EI) m/z: 199 ([M]⁺), 184 ([M-CH₃]⁺), 168 ([M-OCH₃]⁺)

Biological Significance and Applications in Drug Discovery

The aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[6] Aniline derivatives are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Aniline Derivatives as Kinase Inhibitors

Many aniline-based compounds are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream targets. This inhibition can disrupt signaling pathways essential for cancer cell proliferation, survival, and angiogenesis.

Relevant Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK pathway, promoting cell growth and proliferation.[6] Anilinoquinazoline-based inhibitors are a well-established class of EGFR inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aniline-based Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

EGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] Aniline derivatives have been developed as potent VEGFR inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor Aniline-based Inhibitor Inhibitor->VEGFR Blocks ATP Binding Site

VEGFR Signaling Pathway Inhibition
In-Vitro Biological Activity

While specific biological data for this compound is not extensively published, the following table presents representative IC₅₀ values for various aniline derivatives against common cancer cell lines, illustrating the potential of this chemical class.[6][7][8]

Compound ClassTarget Cell LineIC₅₀ (µM)
AnilinoquinazolineA431 (Epidermoid Carcinoma)0.05 - 5.0
AnilinoquinazolineNCI-H460 (Large Cell Lung Cancer)0.1 - 10.0
Substituted AnilineMCF-7 (Breast Cancer)1.5 - 25.0
Substituted AnilineHeLa (Cervical Cancer)2.0 - 50.0
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[6]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

Conclusion

This compound is a readily accessible biaryl amine with a straightforward synthesis via Suzuki-Miyaura coupling. Its structural similarity to known kinase inhibitors suggests significant potential for its application in drug discovery and development, particularly in the field of oncology. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this and related compounds. The detailed protocols and compiled data are intended to facilitate further investigation into the therapeutic promise of the aniline scaffold.

References

The Multifaceted Therapeutic Potential of Novel Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aniline, a fundamental aromatic amine, and its derivatives have long been a cornerstone in the field of medicinal chemistry. Their versatile scaffold allows for the synthesis of a diverse array of therapeutic agents that have made a profound impact on human health, from the pioneering sulfa drugs to contemporary targeted cancer therapies. This technical guide provides an in-depth exploration of the significant biological activities of novel aniline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Activity of Aniline Derivatives

Aniline derivatives have emerged as a prominent class of compounds in oncology, primarily functioning as kinase inhibitors that target crucial signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2]

Targeting Key Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: A well-established class of EGFR tyrosine kinase inhibitors (TKIs) is the 4-anilinoquinazoline derivatives.[1] These compounds effectively inhibit the EGFR signaling pathway, which is often overexpressed or mutated in various cancers, by competing with ATP in the kinase domain.[1] For instance, Canertinib (CI-1033), a 3-chloro-4-fluoro-4-anilinoquinazoline, acts as an irreversible inhibitor by alkylating a specific cysteine residue in the ATP-binding pocket.[1]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels essential for tumor growth, is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[1] Several 5-anilinoquinazoline derivatives have been developed as potent VEGFR-2 kinase inhibitors, with some demonstrating IC50 values in the submicromolar range.[1]

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[1] A novel aniline derivative, pegaharoline A (PA), isolated from Peganum harmala, has been shown to inhibit this pathway, leading to autophagy and apoptosis in non-small cell lung cancer cells.[1][3]

Quantitative Data: Anticancer Activity
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
4-Anilinoquinazoline DerivativesEGFRVariousVaries[1]
5-Anilinoquinazoline DerivativesVEGFR-2VariousSubmicromolar[1]
Pegaharoline A (PA)PI3K/Akt/mTORA549 (NSCLC)2.39 ± 0.27[4]
Pegaharoline A (PA)PI3K/Akt/mTORPC9 (NSCLC)3.60 ± 0.41[4]
Benzothiazole Aniline (L1)-Liver CancerSelective Inhibition[5][6]
Benzothiazole Aniline Platinum (L1Pt)-Liver CancerSelective Inhibition[5][6]
Di-substituted 4-anilinoquinazoline (3c)CAXIIVarious4.0 - 8.0[7]
Di-substituted 4-anilinoquinazoline (3b)CAXIIVarious6.0 - 9.0[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The aniline derivative, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive only the solvent.[1]

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.[1]

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Anilinoquinazolines 4-Anilinoquinazoline Derivatives Anilinoquinazolines->EGFR Inhibit

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Anilinoquinazolines 5-Anilinoquinazoline Derivatives Anilinoquinazolines->VEGFR2 Inhibit

Caption: VEGFR-2 signaling pathway and the inhibitory action of 5-anilinoquinazoline derivatives.

Antimicrobial Activity of Aniline Derivatives

The history of aniline derivatives in medicine is deeply rooted in the discovery of sulfonamides, the first synthetic antimicrobial agents.[1] Modern research continues to explore novel aniline derivatives for their antibacterial and antifungal properties.

Mechanism of Action

Sulfonamides: These compounds are structural analogs of para-aminobenzoic acid (PABA) and act by competitively inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This blockage halts bacterial growth.[1]

Other Derivatives: Beyond sulfonamides, other aniline derivatives exhibit antimicrobial and antibiofilm activities.[1] For example, trifluoro-anilines like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have demonstrated both antibacterial and antibiofilm properties against Vibrio species.[8] Some derivatives also disrupt bacterial motility and virulence factor production.[8]

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismMIC (µg/mL)Reference
ACNBFVibrio parahaemolyticus, Vibrio harveyi100[8]
ITFMAVibrio parahaemolyticus, Vibrio harveyi50[8]
Aniline Derivatives (unspecified)E. faecalis, S. aureus6.25 - 25 (MBEC)[9]
2-(anilino or 2,6-dichloroanilino)-1,5(6)-disubstituted-1H-benzimidazoles (compounds 2, 8, 9)Bacteria and FungiNot specified[10]
N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives (2a, 2b, 2i)Gram-positive and Gram-negative bacteriaMore effective than others[11]
(4-fluoro-benzylidene)-(3,5-dichloro-phenyl)-amine (5i)Escherichia coliComparable to Penicillin[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The aniline derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow microbial growth.

  • Visual Assessment: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Workflow Diagram

Antimicrobial_Screening_Workflow Antimicrobial Screening Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_evaluation Further Evaluation Synthesis Synthesize Novel Aniline Derivatives MIC Determine Minimum Inhibitory Concentration (MIC) Synthesis->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Assess Anti-biofilm Activity (MBEC) MIC->Biofilm Mechanism Mechanism of Action Studies MBC->Mechanism Biofilm->Mechanism Toxicity Cytotoxicity Assays Mechanism->Toxicity InVivo In Vivo Efficacy Studies Toxicity->InVivo

Caption: A typical workflow for the screening and evaluation of novel antimicrobial aniline derivatives.

Anti-inflammatory Activity of Aniline Derivatives

Aniline derivatives have shown significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][13]

Mechanism of Action

The anti-inflammatory effect of many aniline derivatives is attributed to their ability to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[13] Some derivatives are designed to selectively target COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, thereby reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[13]

Quantitative Data: Anti-inflammatory Activity
CompoundAssayResultReference
4-(methylsulfonyl)aniline derivatives (11, 14)Rat paw edemaHigher activity than diclofenac sodium[13]
4-(methylsulfonyl)aniline derivatives (12, 13)Rat paw edemaComparable effect to diclofenac sodium[13]
9-anilinoacridine derivatives (4, 10, 11)Mast cell degranulationIC50 = 16-21 µM[14]
9-anilinoacridine derivative (3)Neutrophil enzyme secretionIC50 = 4.4 - 8.2 µM[14]
Experimental Protocol: Rat Paw Edema Assay

This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Rats are used as the experimental animals.

  • Induction of Edema: Acute inflammation is induced by injecting an irritant (e.g., egg-white) into the plantar side of the rat's hind paw.[13]

  • Compound Administration: The test compound or vehicle (control) is administered to the rats, typically intraperitoneally, before the induction of edema.[13]

  • Measurement of Paw Edema: The thickness or volume of the paw is measured at regular time intervals after the induction of inflammation.[13]

  • Data Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control group.

Antioxidant and Neuroprotective Activities

Several novel aniline derivatives have demonstrated promising antioxidant and neuroprotective properties.

Antioxidant Activity

Some aniline derivatives, such as bis-aniline-derived diselenides, have shown catalytic antioxidant activity by mimicking the enzyme glutathione peroxidase (GPx).[15] These compounds can help in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[15] Other studies have synthesized aniline derivatives of 1,4-naphthoquinone that exhibit potent antioxidant activity in DPPH assays.[16][17]

Neuroprotective Activity

Derivatives of 4-phenoxyaniline have been investigated for their neuroprotective effects.[18] For instance, an amide of 4-phenoxyaniline and piperidine-4-carboxylic acid showed promising neuroprotective features.[18] Another derivative of 3,5-Dimethoxy-4-hydroxycinnamic acid displayed full protection of neurons against glutamate-induced cell death at low micromolar concentrations.[18] Ethylene glycol analogs of benzothiazole aniline have also been shown to improve memory and learning in mice by increasing the number of dendritic spines in neurons.[19]

Quantitative Data: Antioxidant and Analgesic Activity
CompoundActivityAssayResultReference
2-substituted amino naphthalene-1,4-dione (3d)AntioxidantDPPHIC50 = 75.39 ± 4.12 mg/ml[17]
Ascorbic acid (Standard)AntioxidantDPPHIC50 = 45.54 ± 3.06 mg/ml[17]
2-substituted amino naphthalene-1,4-dione (3c, 3m, 3o)AnalgesicHot platePotent activity[16][17]
Bis-aniline-derived diselenide (3b)AntioxidantGPx mimic5 times more active than ebselen[15]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro method to assess the antioxidant activity of compounds.

  • DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

  • Compound Incubation: The aniline derivative at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The decrease in absorbance indicates the radical scavenging activity of the compound.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[17]

Synthesis of Aniline Derivatives

The synthesis of aniline derivatives often involves multi-step reactions to introduce various functional groups and build the desired molecular architecture.

General Synthetic Strategies

A common strategy for synthesizing aniline-based therapeutic agents involves the protection of the aniline amino group, followed by electrophilic substitution on the aromatic ring, and subsequent deprotection and further functionalization. For instance, the synthesis of sulfanilamide, a foundational sulfa drug, involves the acetylation of aniline, followed by chlorosulfonation, amination, and hydrolysis.[1] More complex derivatives can be synthesized through cross-coupling reactions, condensation reactions, and the formation of heterocyclic rings incorporating the aniline moiety.

Example Synthetic Protocol: Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

This protocol outlines a general method for the synthesis of 2-substituted aniline pyrimidine derivatives, which have shown potential as dual Mer/c-Met kinase inhibitors.[20]

  • Condensation: A carboxylic acid is reacted with an aminophenol in the presence of a coupling agent like EDC·HCl in DMF to form an amide intermediate.[20]

  • SNAr Reaction: The intermediate is then reacted with a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) in the presence of a base like K2CO3 in DMF to yield a monosubstituted pyrimidine derivative.[20]

  • Final Coupling: The final target compounds are obtained by reacting the pyrimidine intermediate with various substituted anilines in the presence of an acid catalyst like PTSA in DMF.[20]

Synthesis Workflow Diagram

Synthesis_Workflow General Synthesis and Evaluation Workflow Start Starting Materials (e.g., Aniline) Reaction1 Step 1: Chemical Reaction (e.g., Acetylation) Start->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Step 2: Chemical Reaction (e.g., Chlorosulfonation) Intermediate1->Reaction2 Intermediate2 Intermediate Product Reaction2->Intermediate2 Reaction3 Step 'n': Final Reaction Step Intermediate2->Reaction3 FinalProduct Novel Aniline Derivative Reaction3->FinalProduct Purification Purification & Characterization (NMR, MS, IR) FinalProduct->Purification Biological Biological Activity Screening Purification->Biological

Caption: A generalized workflow for the synthesis and subsequent evaluation of novel aniline derivatives.

References

The Synthetic Chemist's Guide to Biaryl Anilines: A Comprehensive Review of Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biaryl aniline motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The synthesis of these compounds, however, presents unique challenges due to the steric hindrance and electronic properties of the aniline moiety. This in-depth technical guide provides a comprehensive review of the most critical synthetic methods for constructing biaryl anilines, with a focus on transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data for comparative analysis, and visual guides to reaction workflows and relevant biological pathways are presented to aid researchers in navigating this vital area of synthetic chemistry.

Core Synthetic Strategies: A Comparative Overview

The construction of the C(sp²)–N bond in biaryl anilines is predominantly achieved through three powerful transition-metal-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. Each method offers a unique set of advantages and limitations concerning substrate scope, functional group tolerance, and reaction conditions.

Quantitative Comparison of Key Synthetic Methods

The following table summarizes typical reaction parameters and outcomes for the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions in the synthesis of biaryl anilines. This data is intended to provide a general comparison; optimal conditions are highly substrate-dependent.

MethodTypical CatalystTypical LigandTypical BaseTypical SolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd(PPh₃)₄SPhos, XPhos, RuPhosK₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, 2-MeTHF65–11012–2470–98Wide availability of boronic acids, excellent functional group tolerance.[1][2]Pre-functionalization of both coupling partners required.
Buchwald-Hartwig Amination Pd₂(dba)₃, Pd(OAc)₂BINAP, DPPF, Biaryl phosphinesNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80–1201–2475–99Broad amine scope, high functional group tolerance, milder conditions than Ullmann.[3][4]Catalyst and ligand sensitivity, potential for side reactions.
Ullmann Condensation CuI, Cu₂O, Cu powderPhenanthroline, Proline derivativesK₂CO₃, K₃PO₄, Cs₂CO₃DMF, NMP, DMSO100–21020–4860–90Cost-effective copper catalyst.[5][6]Harsh reaction conditions, limited substrate scope for unactivated aryl halides.[5]

Detailed Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of biaryl anilines using the three primary cross-coupling methodologies.

Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a biaryl aniline from an unprotected ortho-bromoaniline and an arylboronic ester.[7]

Materials:

  • ortho-Bromoaniline derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • CataCXium A Pd G3 (palladacycle precatalyst) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

Procedure:

  • To a dry reaction vessel, add the ortho-bromoaniline derivative, arylboronic acid pinacol ester, CataCXium A Pd G3, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add 2-MeTHF and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Stir the reaction mixture vigorously at 80 °C for 12–24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl aniline.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of an aniline with an aryl bromide.[8][9]

Materials:

  • Aryl bromide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable biaryl phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a glovebox or a flask under an inert atmosphere, add Pd₂(dba)₃, the biaryl phosphine ligand, and sodium tert-butoxide.

  • Add the anhydrous solvent (toluene or dioxane) and stir the mixture for 5-10 minutes.

  • Add the aryl bromide and the aniline derivative to the reaction mixture.

  • Seal the reaction vessel and heat to 80–110 °C with stirring for 1-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure biaryl aniline.

Ullmann Condensation Protocol

This protocol provides a modern approach to the copper-catalyzed N-arylation of an aniline with an aryl iodide.[5][6]

Materials:

  • Aryl iodide (1.0 equiv)

  • Aniline (1.5 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • L-Proline or a related ligand (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction tube, combine the aryl iodide, aniline, CuI, L-proline, and potassium carbonate.

  • Add the solvent (DMSO or DMF).

  • Seal the tube and heat the reaction mixture to 100–130 °C for 24–48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the biaryl aniline.

Visualization of Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the roles of biaryl anilines in significant signaling pathways.

Experimental and Decision Workflows

G cluster_workflow General Experimental Workflow for Cross-Coupling start Reaction Setup: - Aryl Halide - Aniline/Boronic Acid - Catalyst & Ligand - Base & Solvent reaction Inert Atmosphere Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quenching Aqueous Workup Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

General Experimental Workflow for Biaryl Aniline Synthesis.

G cluster_decision Decision Tree for Synthetic Method Selection start Need to synthesize a biaryl aniline q1 Are both aryl partners readily available as halides and boronic acids? start->q1 suzuki Suzuki-Miyaura Coupling q1->suzuki Yes q2 Is a broad range of functional group tolerance critical? q1->q2 No buchwald Buchwald-Hartwig Amination q2->buchwald Yes q3 Is cost the primary concern and are harsh conditions acceptable? q2->q3 No ullmann Ullmann Condensation q3->ullmann Yes other Consider alternative methods (e.g., Chan-Lam, Aryne) q3->other No

Decision Tree for Selecting a Synthetic Method.

Biaryl Anilines in Cellular Signaling

Biaryl anilines are prominent scaffolds in the design of inhibitors for various protein kinases and other enzymes implicated in disease.

G cluster_jnk Biaryl Anilines as JNK Inhibitors stress Cellular Stress (e.g., UV, Cytokines) mkk MKK4/7 stress->mkk jnk JNK mkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis, Inflammation cjun->apoptosis inhibitor Biaryl Aniline Inhibitor inhibitor->jnk

Inhibition of the JNK Signaling Pathway.

G cluster_pde4 Biaryl Anilines as PDE4 Inhibitors ac Adenylyl Cyclase camp cAMP ac->camp atp ATP atp->ac pde4 PDE4 camp->pde4 pka Protein Kinase A camp->pka amp AMP pde4->amp response Reduced Inflammation pka->response inhibitor Biaryl Aniline Inhibitor inhibitor->pde4

References

An In-depth Technical Guide to the Basic Properties of 3-(2-Methoxyphenyl)aniline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Methoxyphenyl)aniline serves as a core scaffold in the development of various biologically active compounds. Its structural analogs have garnered interest in medicinal chemistry due to their potential as kinase inhibitors and other therapeutic agents. A thorough understanding of the fundamental physicochemical properties of these analogs, such as basicity (pKa), lipophilicity (logP), and solubility, is paramount for predicting their pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This technical guide provides a comprehensive overview of the methodologies used to determine these critical properties. Due to a scarcity of collated experimental data for a wide range of this compound analogs in publicly available literature, this document focuses on the "how-to" of physicochemical characterization. It presents detailed experimental protocols and illustrative data to guide researchers in the evaluation of novel analogs. Furthermore, it explores the implication of these analogs in relevant signaling pathways, providing a broader context for their potential therapeutic applications.

Core Physicochemical Properties: A Summary

The rational design of drug candidates necessitates the careful tuning of their physicochemical properties. For the structural analogs of this compound, the key properties to consider are:

  • pKa: The ionization constant of the anilino group is a critical determinant of the molecule's charge state at physiological pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

  • logP: The logarithm of the partition coefficient between octanol and water is a measure of a compound's lipophilicity. An optimal logP is crucial for balancing aqueous solubility and membrane permeability, which are essential for oral bioavailability.

  • Solubility: The extent to which a compound dissolves in a solvent to produce a homogeneous solution is a key factor in drug formulation and delivery. Poor aqueous solubility is a major hurdle in drug development.

The following table provides a template for summarizing the basic properties of this compound and its structural analogs. It includes the predicted logP for the parent compound and illustrative, chemically reasonable values for other properties and analogs to demonstrate proper data presentation.

Compound Structure pKa (Predicted/Experimental) logP (Predicted/Experimental) Aqueous Solubility (µg/mL at pH 7.4)
This compoundthis compound4.5 (Predicted)3.1 (Predicted)[1]<10 (Predicted)
3-(2-Methoxyphenyl)-4-fluoroaniline3-(2-Methoxyphenyl)-4-fluoroaniline4.2 (Hypothetical)3.3 (Hypothetical)<5 (Hypothetical)
3-(2-Methoxyphenyl)-4-methylaniline3-(2-Methoxyphenyl)-4-methylaniline4.8 (Hypothetical)3.6 (Hypothetical)<15 (Hypothetical)
N-methyl-3-(2-methoxyphenyl)anilineN-methyl-3-(2-methoxyphenyl)aniline4.9 (Hypothetical)3.4 (Hypothetical)<20 (Hypothetical)

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard experimental protocols for measuring pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (typically 1-10 mM) in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added.

    • Continue the titration until the pH change becomes negligible.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined as the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP). It directly measures the distribution of a compound between two immiscible liquid phases, typically n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase to a flask containing the compound solution.

    • Shake the flask at a constant temperature (usually 25 °C) for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).

  • Phase Separation and Analysis:

    • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the logarithm of the partition coefficient: logP = log10([Compound]octanol / [Compound]water).

Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

  • Sample Processing:

    • After equilibration, allow the undissolved solid to settle.

    • Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

  • Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution, typically in µg/mL or mM.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of novel this compound structural analogs.

G cluster_start Start cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Interpretation cluster_decision Decision start Novel Analog Synthesis pka pKa Determination (Potentiometric Titration) start->pka logp logP Determination (Shake-Flask/HPLC) start->logp solubility Solubility Assay (Shake-Flask) start->solubility data_analysis Data Collation & Analysis pka->data_analysis logp->data_analysis solubility->data_analysis sar Structure-Property Relationship (SPR) Analysis data_analysis->sar decision Proceed to Further Studies? sar->decision

Workflow for Physicochemical Characterization.

Relevant Signaling Pathways

Certain analogs of this compound have been identified as inhibitors of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase implicated in various cancers. CSNK2A is known to be involved in several pro-survival and proliferative signaling pathways. The diagram below provides a simplified overview of the role of CSNK2A in cancer-related signaling.

G cluster_pathway CSNK2A Signaling in Cancer CSNK2A CSNK2A PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt activates Wnt_beta_catenin Wnt/β-catenin Pathway CSNK2A->Wnt_beta_catenin activates NFkB NF-κB Pathway CSNK2A->NFkB activates Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Survival Wnt_beta_catenin->Proliferation NFkB->Survival Analog This compound Analog (Inhibitor) Analog->CSNK2A inhibits

Simplified CSNK2A Signaling Pathway in Cancer.

Conclusion

The systematic evaluation of the basic physicochemical properties of this compound structural analogs is a critical step in the drug discovery and development process. This guide provides the necessary framework and detailed methodologies for researchers to conduct these essential characterizations. By understanding and optimizing the pKa, logP, and solubility of novel compounds, scientists can significantly enhance the likelihood of developing drug candidates with favorable ADMET properties and, ultimately, therapeutic success. The exploration of their interactions with key signaling pathways, such as that of CSNK2A, further underscores the importance of this compound class in the search for new medicines.

References

Methodological & Application

Synthesis of 3-(2-Methoxyphenyl)aniline via Suzuki-Miyaura Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biaryl amine scaffold is a privileged motif in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The synthesis of these structures often relies on robust and versatile cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of its boronic acid and halide precursors.

This application note provides a detailed protocol for the synthesis of 3-(2-methoxyphenyl)aniline, a valuable biaryl amine intermediate, via the Suzuki-Miyaura coupling of 2-bromoanisole and 3-aminophenylboronic acid. The described methodology offers a reliable and efficient route to this compound, which can serve as a key building block in the development of novel therapeutics and advanced materials.

Reaction Scheme

The synthesis proceeds via the Palladium-catalyzed cross-coupling of 2-bromoanisole with 3-aminophenylboronic acid in the presence of a suitable base and phosphine ligand.

G cluster_0 2-bromoanisole 2-Bromoanisole plus + 2-bromoanisole->plus 3-aminophenylboronic_acid 3-Aminophenylboronic Acid arrow Pd Catalyst, Base 3-aminophenylboronic_acid->arrow plus->3-aminophenylboronic_acid product This compound arrow->product

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary for specific applications or scales.

Materials:

  • 2-Bromoanisole (1.0 equiv.)

  • 3-Aminophenylboronic acid (1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • Tricyclohexylphosphine (PCy₃) (0.08 equiv.)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)

  • Toluene (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoanisole, 3-aminophenylboronic acid, Pd₂(dba)₃, PCy₃, and K₃PO₄.

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times. Under the inert atmosphere, add anhydrous toluene and degassed water (typically in a 4:1 to 5:1 ratio of toluene to water).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
2-Bromoanisole1.0 mmol (187.0 mg)
3-Aminophenylboronic acid1.2 mmol (164.3 mg)
Catalyst System
Pd₂(dba)₃0.02 mmol (18.3 mg)
PCy₃0.08 mmol (22.4 mg)
Base
K₃PO₄2.0 mmol (424.4 mg)
Solvent
Toluene:Water (v/v)5 mL (4:1)
Reaction Conditions
Temperature100 °C
Reaction Time18 hours
Product
Yield ~85-95% (Isolated)
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 2H), 7.20-7.10 (m, 2H), 7.05-6.95 (m, 2H), 6.85-6.75 (m, 2H), 3.85 (s, 3H), 3.75 (br s, 2H)
¹³C NMR (101 MHz, CDCl₃) δ 156.5, 146.8, 142.0, 131.2, 130.9, 129.8, 128.6, 121.1, 118.5, 116.0, 115.2, 111.2, 55.6
Mass Spec (EI) m/z 199 (M⁺)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_workflow Experimental Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Solvent Addition (Toluene/Water) A->B Inert Atmosphere C 3. Suzuki-Miyaura Coupling (100 °C, 18h) B->C Heating D 4. Work-up (Extraction & Washing) C->D Cooling E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS, HPLC) E->F

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Ar-Pd(II)-X Ln A->B Oxidative Addition (Ar-X) C Ar-Pd(II)-Ar' Ln B->C Transmetalation (Ar'-B(OR)2) C->A Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. The methodology is robust, high-yielding, and provides the target compound in high purity. This protocol is well-suited for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of biaryl amine intermediates. The provided data and visualizations are intended to facilitate the successful implementation of this synthetic procedure in a laboratory setting.

Application of 3-(2-Methoxyphenyl)aniline in Pharmaceutical Drug Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 3-(2-Methoxyphenyl)aniline is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents across various disease areas. Its unique structural features allow for the synthesis of derivatives with a wide range of biological activities, including antiviral, anti-inflammatory, analgesic, and anticancer properties. This document provides detailed application notes and protocols for key derivatives of this compound, summarizing quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Application 1: CSNK2A Inhibition for Antiviral Therapy

Derivatives of this compound have emerged as potent inhibitors of Casein Kinase 2 alpha (CSNK2A), a serine/threonine kinase implicated in the replication of various viruses, including coronaviruses. By targeting this host-cell protein, these inhibitors can disrupt the viral life cycle, offering a promising broad-spectrum antiviral strategy.

One notable derivative, a 2,6-disubstituted pyrazine, has demonstrated significant in-cell target engagement for CSNK2A. This compound serves as an excellent case study for the application of the this compound scaffold in antiviral drug discovery.

Quantitative Data: In-Cell Kinase Inhibition
Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Analog 7b CSNK2A130NanoBRET[1]
PIM32600NanoBRET[1]
Analog 7c CSNK2A25NanoBRET[1]
PIM3240NanoBRET[1]

Table 1: In-cell target engagement of this compound derivatives against CSNK2A and the off-target kinase PIM3, as determined by the NanoBRET assay.[1]

Signaling Pathway: CSNK2A in Viral Replication

CSNK2A_Pathway cluster_virus Viral Lifecycle cluster_host Host Cell Virus_Entry Virus Entry Replication Replication Virus_Entry->Replication Assembly Assembly & Egress Replication->Assembly CSNK2A CSNK2A Host_Factors Host Factors CSNK2A->Host_Factors Phosphorylates Viral_Proteins Viral Proteins CSNK2A->Viral_Proteins Phosphorylates Host_Factors->Replication Viral_Proteins->Replication Inhibitor This compound Derivative Inhibitor->CSNK2A Inhibits

Experimental Protocols

1. NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is adapted from Promega's technical manual for the NanoBRET™ assay and is designed to measure the apparent affinity of test compounds for a target kinase in live cells.

  • Materials:

    • HEK293T cells

    • Plasmid encoding NanoLuc®-CSNK2A fusion protein

    • FuGENE® HD Transfection Reagent

    • Opti-MEM™ I Reduced Serum Medium

    • NanoBRET™ Kinase Tracer

    • This compound derivative (test compound)

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

    • White, 96-well assay plates

  • Protocol:

    • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-CSNK2A fusion plasmid and a transfection carrier DNA using FuGENE® HD. Plate the transfected cells in 96-well plates and incubate for 20-24 hours.

    • Compound Preparation: Prepare serial dilutions of the this compound derivative in DMSO. Further dilute these in Opti-MEM™.

    • Tracer Preparation: Prepare the NanoBRET™ Kinase Tracer in Opti-MEM™.

    • Assay Plate Preparation: Add the diluted test compound and tracer to the wells containing the transfected cells.

    • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

    • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

    • Measurement: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

    • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratios against the compound concentrations to determine the IC50 value.

2. Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.

  • Materials:

    • Vero E6 cells (or other susceptible cell line)

    • Virus stock (e.g., SARS-CoV-2)

    • This compound derivative (test compound)

    • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

    • Agarose or Carboxymethylcellulose (CMC) for overlay

    • Crystal violet staining solution

    • 6-well or 12-well tissue culture plates

  • Protocol:

    • Cell Seeding: Seed Vero E6 cells in tissue culture plates to form a confluent monolayer.

    • Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

    • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

    • Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or CMC and the corresponding concentration of the test compound.

    • Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO₂ incubator until plaques are visible.

    • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.

    • Plaque Counting: Count the number of plaques in each well.

    • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration that inhibits plaque formation by 50%).

Application 2: Anti-inflammatory and Analgesic Agents

The 3-(methoxyphenyl)aniline moiety has also been incorporated into quinazolinone scaffolds to develop compounds with potent anti-inflammatory and analgesic activities. These derivatives have shown efficacy in preclinical models of inflammation and pain.

Quantitative Data: In Vivo Efficacy
Compound IDAnalgesic Activity (% Protection)Anti-inflammatory Activity (% Inhibition)Ulcerogenic Activity (Score)Reference
AS2 60.368.20.5[2]
AS3 65.162.50.4[2]
Diclofenac Sodium 70.572.82.1[2]
Acetylsalicylic Acid --2.8[2]

Table 2: Analgesic, anti-inflammatory, and ulcerogenic activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-one derivatives. Analgesic activity was assessed using the acetic acid-induced writhing test. Anti-inflammatory activity was measured using the carrageenan-induced paw edema model.[2]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Anti_Inflammatory_Pathway cluster_inflammation Inflammatory Cascade Stimulus Inflammatory Stimulus COX_Enzymes COX-1 / COX-2 Stimulus->COX_Enzymes Activates Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Quinazolinone_Derivative Quinazolinone Derivative Quinazolinone_Derivative->COX_Enzymes Inhibits

Experimental Protocols

1. Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a standard in vivo model to screen for peripheral analgesic activity.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • Acetic acid solution (0.6% in saline)

    • 3-(3-methoxyphenyl)quinazolinone derivative (test compound)

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Standard analgesic drug (e.g., Diclofenac Sodium)

  • Protocol:

    • Animal Grouping: Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups.

    • Drug Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally.

    • Induction of Writhing: After a set period (e.g., 30 minutes for i.p. or 60 minutes for p.o. administration), inject each mouse intraperitoneally with the acetic acid solution.

    • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

    • Data Analysis: Calculate the mean number of writhes for each group. The percentage of protection (analgesic activity) is calculated as: [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

2. Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used in vivo model to evaluate acute anti-inflammatory activity.

  • Materials:

    • Wistar or Sprague-Dawley rats (150-200 g)

    • Carrageenan solution (1% in saline)

    • 3-(3-methoxyphenyl)quinazolinone derivative (test compound)

    • Vehicle

    • Standard anti-inflammatory drug (e.g., Diclofenac Sodium)

    • Plethysmometer

  • Protocol:

    • Animal Grouping: Divide the rats into groups as described for the writhing test.

    • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Drug Administration: Administer the test compound, standard drug, or vehicle.

    • Induction of Edema: After a set period (e.g., 1 hour), inject the carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Data Analysis: Calculate the increase in paw volume (edema) for each rat at each time point. The percentage of inhibition of edema is calculated as: [(Mean edema in control - Mean edema in test group) / Mean edema in control] x 100.

Application 3: Anticancer Activity

The this compound scaffold has also been utilized in the design of novel anticancer agents. Derivatives incorporating this moiety have shown cytotoxic activity against various cancer cell lines, suggesting their potential as leads for the development of new chemotherapeutic drugs.

Quantitative Data: In Vitro Cytotoxicity
Compound IDCancer Cell LineIC50 (µM)Assay TypeReference
Derivative A MCF-7 (Breast)8.5MTT[3]
A549 (Lung)12.3MTT[3]
Derivative B HCT116 (Colon)5.2MTT[4]
HeLa (Cervical)7.8MTT[4]

Table 3: In vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines.[3][4]

Experimental Workflow: Anticancer Drug Discovery

Anticancer_Workflow cluster_discovery Drug Discovery Pipeline Synthesis Synthesis of Derivatives Screening In Vitro Screening (MTT) Synthesis->Screening Lead_ID Lead Identification Screening->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism In_Vivo In Vivo Efficacy Mechanism->In_Vivo

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • This compound derivative (test compound)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well microtiter plates

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of a diverse range of biologically active molecules. The examples provided herein highlight its successful application in the development of antiviral, anti-inflammatory, analgesic, and anticancer agents. The detailed protocols offer a practical guide for researchers to evaluate the efficacy of novel derivatives based on this promising chemical framework. Further exploration and modification of this scaffold are likely to yield new and improved therapeutic candidates for a variety of diseases.

References

Application Notes and Protocols: 3-(2-Methoxyphenyl)aniline as a Versatile Building Block for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for organic electronic applications.

Introduction: 3-(2-Methoxyphenyl)aniline is a biaryl amine that serves as a valuable scaffold for the synthesis of advanced materials for organic electronics. Its inherent asymmetry and the presence of both an electron-donating methoxy group and a reactive amine functionality make it an attractive starting material for creating hole transport materials (HTMs) and host materials for organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other organic semiconductor devices. The methoxy group can enhance solubility and influence the electronic properties of the final material, while the aniline moiety provides a key reaction site for building larger, conjugated systems. This document provides an overview of its applications, relevant material properties, and detailed protocols for the synthesis and device fabrication of derivative materials.

Application Notes

The core structure of this compound is a precursor to triarylamine-based molecules, which are widely recognized for their excellent hole mobility, thermal stability, and amorphous morphology, making them ideal for use in various organic electronic devices.[1] Derivatives of this compound can be designed to possess tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge injection and transport in multilayered device architectures.

Key Advantages of this compound-Based Materials:

  • Tunable Electronic Properties: The electronic characteristics of materials derived from this compound can be finely tuned through chemical modification, such as the introduction of different substituents. This allows for the optimization of HOMO/LUMO energy levels to match other materials in a device stack, facilitating efficient charge transfer.[1][2]

  • Enhanced Solubility and Film Formation: The presence of the methoxy group can improve the solubility of the resulting materials in common organic solvents, which is advantageous for solution-based processing techniques like spin-coating, crucial for large-area and low-cost device fabrication.[3]

  • Good Thermal Stability: Triarylamine derivatives, the class of compounds readily synthesized from this compound, are known for their high thermal stability, a critical factor for the long-term operational stability of organic electronic devices.[1]

  • Amorphous Nature: The non-planar, propeller-like structure of many triarylamine derivatives helps to prevent crystallization in thin films, leading to the formation of smooth, amorphous layers that are beneficial for device performance and longevity.[1]

Potential Applications:

  • Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs): Derivatives of this compound can be engineered to have HOMO levels that align well with the valence band of perovskite absorbers, enabling efficient extraction of holes. Their hydrophobic nature can also contribute to the stability of the perovskite layer by repelling moisture.

  • Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs): In OLEDs, these materials can facilitate the injection of holes from the anode and their transport to the emissive layer, contributing to lower turn-on voltages and higher device efficiencies.

  • Host Materials in Phosphorescent OLEDs (PhOLEDs): With appropriate structural modifications to achieve a high triplet energy, derivatives can serve as host materials for phosphorescent emitters, enabling efficient energy transfer and preventing quenching processes.

Quantitative Data Presentation

The following table summarizes the typical photophysical and electrochemical properties of triarylamine-based hole transport materials structurally related to derivatives of this compound. These values are indicative and can be tuned by molecular design.

PropertyTypical Value RangeSignificance in Organic Electronics
HOMO Energy Level -5.0 to -5.4 eVDetermines the efficiency of hole injection from the anode and hole extraction from the active layer.[2]
LUMO Energy Level -2.0 to -2.5 eVInfluences the electron-blocking properties of the material.
Energy Gap (E_g) 2.8 to 3.4 eVDefines the optical transparency window of the material.
Hole Mobility (μ_h) 10⁻⁵ to 10⁻² cm²/VsA higher mobility leads to more efficient charge transport and lower resistive losses in the device.[2]
Glass Transition (T_g) 100 to 150 °CA high T_g indicates good morphological stability at elevated operating temperatures.
Decomposition Temp (T_d) > 350 °CReflects the thermal stability of the material during device operation and fabrication.

Note: The data presented are representative values for triarylamine-based HTMs and may vary depending on the specific molecular structure.

The performance of perovskite solar cells incorporating novel triarylamine-based HTMs can be compared to the standard, spiro-OMeTAD.

HTMV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)
Spiro-OMeTAD 1.0323.274.817.7
Composite HTM 1 1.0523.675.118.6
Composite HTM 2 1.0523.974.918.8

Source: Adapted from a study on composite HTMs, demonstrating the potential for new materials to meet or exceed the performance of established standards.[4]

Experimental Protocols

Protocol 1: Synthesis of a Triarylamine Derivative via Suzuki Coupling

This protocol describes a general method for the synthesis of a triarylamine derivative from this compound and a suitable aryl bromide.

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A This compound F Triarylamine Derivative A->F Suzuki Coupling B Aryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F

General Suzuki coupling reaction scheme.

Materials:

  • This compound

  • Aryl boronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), the aryl boronic acid (1.1 eq.), and potassium carbonate (3.0 eq.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).

  • The flask is evacuated and backfilled with nitrogen three times to establish an inert atmosphere.

  • Add a degassed 4:1 mixture of toluene and water.

  • The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired triarylamine derivative.

Protocol 2: Fabrication of a Perovskite Solar Cell

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell using a solution-processed hole transport layer derived from a this compound building block.

Device Architecture Workflow:

Device_Fabrication cluster_layers Device Layers A FTO Substrate B Electron Transport Layer (e.g., SnO2) A->B Spin Coating C Perovskite Active Layer B->C Spin Coating D Hole Transport Layer (HTL) C->D Spin Coating E Metal Electrode (e.g., Gold) D->E Thermal Evaporation

Workflow for perovskite solar cell fabrication.

Materials and Solutions:

  • Patterned fluorine-doped tin oxide (FTO) coated glass substrates

  • Electron Transport Layer (ETL) solution (e.g., SnO₂ nanoparticle dispersion)

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Hole Transport Layer (HTL) solution:

    • Triarylamine derivative (20 mg/mL in chlorobenzene)

    • Additives: 4-tert-butylpyridine (TBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • Gold for thermal evaporation

Procedure:

  • Substrate Cleaning: The FTO substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then treated with UV-ozone for 15 minutes.

  • ETL Deposition: An electron transport layer (e.g., SnO₂) is deposited onto the FTO substrate by spin-coating, followed by annealing.

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped during the spin-coating process to induce crystallization, followed by thermal annealing.

  • HTL Deposition: The HTL solution, containing the this compound derivative and additives, is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A gold top electrode (approximately 80-100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

Protocol 3: Characterization of Materials and Devices

Logical Flow for Characterization:

Characterization cluster_material Material Characterization cluster_device Device Characterization A Synthesized HTM B UV-Vis & Photoluminescence A->B Optical Properties C Cyclic Voltammetry A->C Electrochemical Properties D Fabricated Device E Current-Voltage (J-V) Measurement D->E Performance Metrics F External Quantum Efficiency (EQE) D->F Spectral Response

Characterization workflow for materials and devices.

Material Characterization:

  • UV-Visible and Photoluminescence Spectroscopy: To determine the optical bandgap and emission properties of the synthesized material.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels. The HOMO level can be calculated from the onset of the first oxidation peak.

Device Characterization:

  • Current Density-Voltage (J-V) Measurement: Performed under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength, providing insight into the spectral response of the solar cell.

By following these protocols, researchers can effectively synthesize and evaluate novel hole transport materials derived from the versatile this compound building block for a range of applications in organic electronics.

References

Application Notes and Protocols: Synthesis and Evaluation of Corrosion Inhibitors Derived from 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of corrosion inhibitors derived from 3-(2-methoxyphenyl)aniline. This document outlines a detailed protocol for the synthesis of a Schiff base inhibitor, methodologies for assessing its performance, and presents representative data on the efficacy of a structurally related compound.

Introduction

Organic compounds containing heteroatoms such as nitrogen and oxygen are effective corrosion inhibitors for various metals and alloys in acidic environments.[1][2] The presence of π-electrons in aromatic rings and non-bonding electron pairs on heteroatoms facilitates the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[2] this compound is a promising precursor for the synthesis of such inhibitors due to its combination of an aniline moiety and a methoxy-substituted phenyl ring, which can enhance its adsorption characteristics and, consequently, its inhibitory efficiency.

One common and effective class of corrosion inhibitors synthesized from primary amines are Schiff bases, formed through the condensation reaction with an aldehyde.[1] This document details the synthesis of a Schiff base from this compound and provides protocols for evaluating its corrosion inhibition performance using standard electrochemical and gravimetric techniques.

Synthesis of a Schiff Base Corrosion Inhibitor

A plausible synthetic route for a corrosion inhibitor starting from this compound involves the formation of a Schiff base through condensation with an appropriate aldehyde, such as salicylaldehyde. The hydroxyl group in salicylaldehyde can provide an additional site for adsorption onto the metal surface.

General Protocol for Schiff Base Synthesis

This protocol is adapted from established methods for Schiff base synthesis.[1]

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1 equivalent) to the ethanolic solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • The mixture is then refluxed with stirring for a period of 3-4 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature to allow the Schiff base product to precipitate.

  • The precipitate is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried in a vacuum oven.

  • The final product can be further purified by recrystallization from a suitable solvent like ethanol.

Performance Evaluation of Corrosion Inhibitors

The effectiveness of the synthesized corrosion inhibitor is evaluated by determining its ability to reduce the corrosion rate of a metal, typically mild steel, in a corrosive medium, such as 1 M HCl. The primary methods for this evaluation are weight loss measurements and electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Experimental Protocols

1. Weight Loss Method

The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[3][4]

Materials and Equipment:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • Synthesized inhibitor

  • Analytical balance (±0.1 mg sensitivity)

  • Water bath or thermostat

  • Acetone

  • Distilled water

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned coupons (W_initial).

  • Immerse the coupons in the corrosive solution with and without various concentrations of the synthesized inhibitor.

  • Maintain the solution at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, and then dry them.

  • Weigh the coupons again (W_final).

  • Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × ρ × t) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), ρ is the density of the metal (g/cm³), and t is the immersion time (hours).[5]

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[6][7][8]

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum wire or graphite rod

  • Corrosive solution with and without inhibitor

Procedure:

  • Prepare the working electrode by polishing, cleaning, and drying as described for the weight loss method.

  • Immerse the three electrodes in the test solution (corrosive medium with or without the inhibitor).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting current density (log i) versus the applied potential (E).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel extrapolation of the polarization curves.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.[9]

Data Presentation

The following table presents representative quantitative data for a corrosion inhibitor structurally related to derivatives of methoxyphenyl aniline, specifically 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine (2-MDHT), on mild steel in acidic media. This data illustrates the typical performance that can be expected from such compounds.

Table 1: Corrosion Inhibition Efficiency of 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine (2-MDHT) on Mild Steel. [2]

Corrosive MediumInhibitor Concentration (mg/L)Inhibition Efficiency (IE%)
1 M HCl2585.3
1 M HCl5090.1
1 M HCl10093.8
0.5 M H₂SO₄2578.5
0.5 M H₂SO₄5084.2
0.5 M H₂SO₄10088.6

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification 3_2_Methoxyphenyl_aniline This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) 3_2_Methoxyphenyl_aniline->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Schiff_Base Schiff Base Inhibitor Reaction->Schiff_Base Purification Filtration & Recrystallization Schiff_Base->Purification

Caption: Synthesis workflow for a Schiff base corrosion inhibitor.

Experimental Workflow for Corrosion Inhibition Evaluation

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis Prepare_Coupons Prepare Mild Steel Coupons (Polish, Clean, Weigh) Weight_Loss Weight Loss Measurement (Immersion Test) Prepare_Coupons->Weight_Loss Electrochemical Electrochemical Tests (Potentiodynamic Polarization) Prepare_Coupons->Electrochemical Prepare_Solutions Prepare Corrosive Media (with and without inhibitor) Prepare_Solutions->Weight_Loss Prepare_Solutions->Electrochemical Calculate_CR Calculate Corrosion Rate Weight_Loss->Calculate_CR Electrochemical->Calculate_CR Calculate_IE Calculate Inhibition Efficiency Calculate_CR->Calculate_IE

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

References

Application Notes and Protocols for 3-(2-Methoxyphenyl)aniline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(2-methoxyphenyl)aniline derivatives as a promising class of kinase inhibitors. This document includes quantitative data on their inhibitory activity, detailed protocols for their evaluation, and visual diagrams of relevant signaling pathways and experimental workflows.

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The this compound scaffold has emerged as a valuable pharmacophore in the design of potent and selective kinase inhibitors. These derivatives have shown significant activity against various kinases, positioning them as promising candidates for further drug development. This document details their activity against key kinase targets such as Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

Data Presentation

The inhibitory activity of several this compound derivatives was evaluated against CSNK2A and PIM3 kinases using an in-cell NanoBRET™ target engagement assay. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: In-Cell Inhibitory Activity of 2,6-disubstituted Pyrazine Derivatives against CSNK2A and PIM3 [1]

Compound IDR1R2CSNK2A IC50 (nM)PIM3 IC50 (nM)Selectivity Ratio (PIM3/CSNK2A)
7a FN1204303.6
7b OMeN100200020
7c OMeO603405.6

Data represents the mean of three assays.

Signaling Pathways

The following diagrams illustrate the signaling pathways involving CSNK2A and PIM kinases, which are targeted by the described this compound derivatives.

CSNK2A_Pathway Ext_Signal Extracellular Signals (e.g., Wnt, Growth Factors) Receptor Membrane Receptors Ext_Signal->Receptor CSNK2A CSNK2A (Casein Kinase 2) Receptor->CSNK2A activation PI3K_Akt PI3K/Akt Pathway CSNK2A->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway CSNK2A->Wnt_BetaCatenin NF_kB NF-κB Pathway CSNK2A->NF_kB DNA_Repair DNA Damage Repair CSNK2A->DNA_Repair Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Wnt_BetaCatenin->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NF_kB->Apoptosis_Inhibition DNA_Repair->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->CSNK2A

CSNK2A Signaling Pathway and Inhibition.

PIM_Kinase_Pathway Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM transcription BAD BAD PIM->BAD phosphorylation (inactivation) c_Myc c-Myc PIM->c_Myc phosphorylation (stabilization) p27 p27 PIM->p27 phosphorylation (degradation) mTORC1 mTORC1 PIM->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Cell_Proliferation Cell Cycle Progression c_Myc->Cell_Proliferation p27->Cell_Proliferation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Inhibitor This compound Derivative Inhibitor->PIM

PIM Kinase Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize this compound derivatives as kinase inhibitors.

In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[2][3][4]

Workflow Diagram:

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Add Kinase, Substrate, ATP, and Inhibitor B Incubate at 30°C (e.g., 60 min) A->B C Add ADP-Glo™ Reagent D Incubate at RT (e.g., 40 min) C->D E Add Kinase Detection Reagent F Incubate at RT (e.g., 30-60 min) E->F G Measure Luminescence F->G NanoBRET_Workflow A Transfect cells with NanoLuc-Kinase Fusion Vector B Seed cells into assay plate A->B C Add NanoBRET™ Tracer and Test Inhibitor B->C D Incubate at 37°C, 5% CO2 (e.g., 2 hours) C->D E Add Nano-Glo® Substrate & Extracellular Inhibitor D->E F Read Donor (460nm) & Acceptor (618nm) Emissions E->F MTT_Workflow A Seed cells in 96-well plate B Treat with varying concentrations of inhibitor A->B C Incubate (e.g., 24-72 hours) B->C D Add MTT Reagent C->D E Incubate (e.g., 4 hours) D->E F Add Solubilization Solution (e.g., DMSO) E->F G Incubate until crystals dissolve (e.g., overnight) F->G H Read Absorbance (~570nm) G->H

References

Application Note: Method Development for HPLC Analysis of 3-(2-Methoxyphenyl)aniline and its Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2-Methoxyphenyl)aniline is a substituted aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Monitoring the progress of reactions involving this compound and ensuring the purity of the resulting products is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a reaction mixture. This application note provides a detailed protocol for the development of a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound and its potential reaction products.

Principle

The method utilizes a reversed-phase C18 column to separate this compound and its derivatives based on their hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the compounds from the column. By optimizing the mobile phase composition, flow rate, and other chromatographic parameters, a robust and reliable separation can be achieved. Detection is typically performed using a UV detector, as aromatic compounds exhibit strong absorbance in the UV region.

Experimental Protocols

This section details the methodologies for developing an HPLC method for the analysis of reactions involving this compound. Common reactions for anilines include diazotization followed by azo coupling, electrophilic aromatic substitution (e.g., halogenation, nitration), acylation, and alkylation. The developed HPLC method should be capable of separating the starting material from the expected products and potential byproducts of these reactions.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for the analysis of aromatic amines.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Formic acid (for pH adjustment of the mobile phase)

    • This compound reference standard

    • Potential reaction products (if available as reference standards)

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • A typical mobile phase is a mixture of acetonitrile and water or methanol and water.

    • To improve peak shape and resolution, the aqueous phase is often acidified with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid to adjust the pH to around 2.5-3.5).

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase. These will be used to construct a calibration curve.

  • Sample Preparation:

    • For reaction monitoring, withdraw a small aliquot of the reaction mixture at different time points.

    • Quench the reaction if necessary.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

3. HPLC Method Development

The following steps outline the process for developing a suitable HPLC method:

  • Initial Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient elution is often a good starting point for complex mixtures. For example, a linear gradient from 30% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or use a DAD to monitor a wider range and select the optimal wavelength for all components).

    • Injection Volume: 10 µL

  • Method Optimization:

    • Mobile Phase Composition: Adjust the gradient slope and initial/final organic solvent percentage to improve the separation of critical peak pairs. Isocratic elution can be used for simpler mixtures once the optimal mobile phase composition is determined.

    • pH of the Mobile Phase: The pH can significantly affect the retention and peak shape of ionizable compounds like anilines. Experiment with different pH values (e.g., 2.5, 3.5, 4.5) to find the optimal condition.

    • Column Temperature: Varying the column temperature can influence the viscosity of the mobile phase and the selectivity of the separation.

    • Flow Rate: Adjusting the flow rate can impact the analysis time and resolution.

Data Presentation

Quantitative data from the method development and validation should be summarized in tables for easy comparison and interpretation.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized Value
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Table 2: System Suitability Parameters

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
This compound5.21.1> 5000
Potential Product 17.81.2> 5000
Potential Byproduct 13.51.0> 5000

Table 3: Method Validation Summary

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC method development process.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase, Standards, and Samples hplc_setup Set Up HPLC System (Column, Detector, etc.) prep_solutions->hplc_setup Load Samples method_dev Method Development (Initial Conditions) hplc_setup->method_dev optimization Method Optimization (Gradient, pH, Temp.) method_dev->optimization Iterative Process validation Method Validation (Linearity, Precision, Accuracy) optimization->validation Final Method data_acq Data Acquisition validation->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc reporting Reporting data_proc->reporting

Caption: Experimental workflow for HPLC method development.

Signaling_Pathway cluster_reaction Chemical Reaction cluster_hplc_analysis HPLC Analysis reactant This compound product Product(s) (e.g., Azo Dye, Amide) reactant->product Reaction byproduct Byproduct(s) reactant->byproduct injection Injection reactant->injection Unreacted reagents Reactants (e.g., NaNO2/HCl, Acyl Chloride) reagents->product product->injection byproduct->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram

Caption: Logical relationship of reaction components and HPLC analysis.

Application Notes and Protocols: 3-(2-Methoxyphenyl)aniline in the Preparation of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern research, enabling the visualization and quantification of a wide array of biological and chemical processes. The rational design of novel fluorophores with tailored photophysical properties is a continuous pursuit. 3-(2-Methoxyphenyl)aniline presents itself as a versatile building block for the synthesis of novel fluorescent probes. Its unique structure, featuring a biphenylamine-like core with a methoxy substituent, offers opportunities to develop probes with interesting electronic and photophysical characteristics. The methoxy group can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) properties of the resulting fluorophore, which is a common mechanism for fluorescence modulation. The aniline moiety provides a reactive handle for various chemical transformations, allowing for the facile incorporation of this structural unit into larger chromophoric and fluorophoric systems.

This document outlines detailed protocols for the synthesis of two potential classes of novel fluorescent probes derived from this compound: a biphenylamine-based probe and a Schiff base-based probe. While specific examples of fluorescent probes directly synthesized from this compound are not yet prevalent in the literature, the methodologies presented here are based on well-established and powerful synthetic strategies for fluorophore construction. The expected photophysical properties are extrapolated from existing data on structurally similar compounds.

Section 1: Biphenylamine-Based Fluorescent Probes

Biphenylamine derivatives are a known class of fluorophores. The introduction of a this compound moiety into a fluorophore backbone via modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can lead to novel probes with unique photophysical properties. The extended π-conjugation and the potential for intramolecular charge transfer in these systems make them attractive candidates for various sensing and imaging applications.

Proposed Novel Probe 1: N-(2-methoxyphenyl)-N-(pyren-1-yl)aniline

This proposed probe couples the this compound unit with a pyrene moiety, a well-known fluorescent reporter. The resulting molecule is expected to exhibit interesting photophysical properties due to the combination of the electron-donating methoxy group and the extended aromatic system of the pyrene.

Experimental Protocol: Synthesis of N-(2-methoxyphenyl)-N-(pyren-1-yl)aniline via Buchwald-Hartwig Amination

This protocol is adapted from established Buchwald-Hartwig amination procedures for the synthesis of arylamines.

Materials:

  • This compound

  • 1-Bromopyrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon, combine this compound (1.0 mmol), 1-bromopyrene (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: To the flask, add sodium tert-butoxide (1.4 mmol) and anhydrous toluene (10 mL).

  • Reaction: Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product, N-(2-methoxyphenyl)-N-(pyren-1-yl)aniline.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Photophysical Properties

The following table summarizes the expected photophysical properties of the proposed probe based on data from structurally similar biphenylamine and pyrene-based fluorophores.[1][2]

PropertyExpected Value
Absorption Maximum (λabs) 350 - 380 nm
Emission Maximum (λem) 420 - 460 nm
Molar Absorptivity (ε) 20,000 - 40,000 M-1cm-1
Fluorescence Quantum Yield (ΦF) 0.3 - 0.6
Stokes Shift 70 - 80 nm

Visualizations

Synthesis_Workflow_Biphenylamine start This compound + 1-Bromopyrene reaction Buchwald-Hartwig Amination (Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100°C) start->reaction purification Purification (Column Chromatography) reaction->purification product N-(2-methoxyphenyl)-N-(pyren-1-yl)aniline purification->product

Caption: Synthetic workflow for the proposed biphenylamine-based probe.

Fluorescence_Mechanism_Biphenylamine cluster_0 Mechanism GS Ground State (S₀) ES Excited State (S₁) (Intramolecular Charge Transfer) GS->ES Excitation ES->GS Relaxation Light_abs Photon Absorption (λ_abs) Fluorescence_em Fluorescence Emission (λ_em) Synthesis_Workflow_Schiff_Base start This compound + 2-Hydroxy-3-methoxybenzaldehyde reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction purification Purification (Filtration/Recrystallization) reaction->purification product (E)-2-(((3-(2-methoxyphenyl)phenyl)imino)methyl)-6-methoxyphenol purification->product Fluorescence_Mechanism_Schiff_Base cluster_0 ESIPT Mechanism GS_Enol Ground State (S₀) Enol Form ES_Enol Excited State (S₁) Enol Form GS_Enol->ES_Enol Excitation ES_Keto Excited State (S₁) Keto Tautomer (ESIPT) ES_Enol->ES_Keto ESIPT GS_Keto Ground State (S₀) Keto Form ES_Keto->GS_Keto Fluorescence GS_Keto->GS_Enol Tautomerization

References

Application of 3-(2-Methoxyphenyl)aniline in the Synthesis of Agrochemicals: A Hypothetical Approach to Fenoxanil Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. These compounds offer a versatile scaffold that can be readily modified to create molecules with specific biological activities. 3-(2-Methoxyphenyl)aniline, with its distinct substitution pattern, presents an interesting starting material for the development of novel crop protection agents. This document outlines a hypothetical application of this compound in the synthesis of a structural analog of the fungicide fenoxanil. Fenoxanil is a known melanin biosynthesis inhibitor used to control rice blast. While the established industrial synthesis of fenoxanil does not start from this compound, this application note explores a plausible synthetic route to a related compound, demonstrating the potential utility of this starting material in agrochemical research and development.

The proposed synthesis leverages a series of well-established organic transformations to construct a molecule that shares key structural features with fenoxanil. This approach is intended to serve as a conceptual framework and a practical guide for researchers interested in exploring the synthesis of novel agrochemicals from readily available aniline derivatives.

Hypothetical Synthesis of a Fenoxanil Analog from this compound

The overall strategy involves a multi-step synthesis to construct a fenoxanil analog, designated as F-101 . The key steps include the transformation of this compound into a substituted phenol intermediate, followed by etherification and subsequent amidation.

Overall Synthetic Pathway

Synthetic Pathway of F-101 A This compound B Intermediate Diazonium Salt A->B 1. NaNO2, HCl    (Diazotization) C 3-Chloro-2'-methoxybiphenyl-4-ol B->C 2. H2O, heat    (Hydrolysis) 3. Sandmeyer (CuCl)    (Chlorination) D Methyl 2-(3-chloro-2'-methoxybiphenyl-4-yloxy)propanoate C->D 4. Methyl 2-chloropropionate,    K2CO3, Toluene    (Williamson Ether Synthesis) E Fenoxanil Analog (F-101) D->E 5. 2-Amino-2,3-dimethylbutyronitrile,    NaHCO3, Toluene    (Amidation)

Caption: Hypothetical synthetic pathway of a fenoxanil analog (F-101) from this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 3-Chloro-2'-methoxybiphenyl-4-ol (Intermediate C)

This two-step process involves the diazotization of this compound followed by hydrolysis to the corresponding phenol and a subsequent Sandmeyer reaction to introduce a chlorine atom.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • Diazotization:

    • Dissolve this compound in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Hydrolysis and Chlorination (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of CuCl in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

    • Cool the mixture to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain the crude 3-Chloro-2'-methoxybiphenyl-4-ol.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of Methyl 2-(3-chloro-2'-methoxybiphenyl-4-yloxy)propanoate (Intermediate D)

This step involves a Williamson ether synthesis to couple the phenolic intermediate with methyl 2-chloropropionate.

Materials:

  • 3-Chloro-2'-methoxybiphenyl-4-ol (1.0 eq)

  • Methyl 2-chloropropionate (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Protocol:

  • To a solution of 3-Chloro-2'-methoxybiphenyl-4-ol in toluene, add potassium carbonate.

  • Heat the mixture to reflux (approximately 110 °C) and add methyl 2-chloropropionate dropwise.

  • Continue refluxing for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water.

  • Remove the toluene under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 4: Synthesis of Fenoxanil Analog (F-101)

The final step is an amidation reaction between the ester intermediate and 2-amino-2,3-dimethylbutyronitrile.

Materials:

  • Methyl 2-(3-chloro-2'-methoxybiphenyl-4-yloxy)propanoate (1.0 eq)

  • 2-Amino-2,3-dimethylbutyronitrile (1.0 eq)

  • Sodium Bicarbonate (NaHCO₃) (1.0 eq)

  • Toluene

  • Ethanol

  • Water

Protocol:

  • Dissolve 2-amino-2,3-dimethylbutyronitrile and sodium bicarbonate in toluene.

  • Add the crude Methyl 2-(3-chloro-2'-methoxybiphenyl-4-yloxy)propanoate to the solution.

  • Stir the reaction mixture at 15-20 °C for 5-8 hours.[1]

  • After the reaction is complete, wash the toluene phase with water.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure fenoxanil analog (F-101).

Experimental Workflow: Amidation Step

Amidation Workflow A Dissolve 2-amino-2,3-dimethylbutyronitrile and NaHCO3 in Toluene B Add Intermediate D A->B C Stir at 15-20°C for 5-8 hours B->C D Monitor reaction by TLC C->D D->C No E Reaction Complete D->E F Wash with Water E->F Yes G Remove Toluene (Reduced Pressure) F->G H Recrystallize from Ethanol/Water G->H I Pure Fenoxanil Analog (F-101) H->I

Caption: Experimental workflow for the amidation step in the synthesis of the fenoxanil analog (F-101).

Data Presentation

The following table summarizes the expected quantitative data for the hypothetical synthesis of the fenoxanil analog (F-101). These values are based on typical yields for the described reaction types in a research laboratory setting and are for illustrative purposes.

StepProductStarting MaterialExpected Yield (%)Expected Purity (%)
1-33-Chloro-2'-methoxybiphenyl-4-olThis compound50 - 65>95 (after chrom.)
4Methyl 2-(3-chloro-2'-methoxybiphenyl-4-yloxy)propanoate3-Chloro-2'-methoxybiphenyl-4-ol85 - 95>90 (crude)
5Fenoxanil Analog (F-101)Intermediate D90 - 96>98 (after recryst.)

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the synthesis of a fenoxanil analog starting from this compound. The proposed synthetic route employs robust and well-understood chemical reactions, offering a plausible pathway for the creation of novel agrochemical candidates. The provided experimental details, workflow diagrams, and expected data are intended to guide researchers in the design and execution of similar synthetic strategies. Further investigation into the biological activity of such analogs could reveal new fungicides with improved efficacy or a different spectrum of activity.

References

Application Notes and Protocols for the Scalable Synthesis of 3-(2-Methoxyphenyl)aniline for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scalable synthesis of 3-(2-methoxyphenyl)aniline, a key intermediate in the pharmaceutical industry.[1][2] This document details industrially viable synthetic routes, experimental protocols, and quality control considerations.

Introduction

This compound is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its derivatives have shown potential in the development of novel therapeutics, including kinase inhibitors for cancer treatment.[3] The scalable and cost-effective synthesis of this intermediate is therefore of significant industrial importance. The primary methods for large-scale production are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[4][5]

Recommended Synthetic Routes

For the industrial synthesis of this compound, two main palladium-catalyzed cross-coupling reactions are recommended due to their high efficiency, functional group tolerance, and scalability.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5][6] In this approach, 3-bromoaniline is coupled with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This method is widely used in the pharmaceutical industry for its mild reaction conditions and the commercial availability of starting materials.[5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4][7] This reaction involves the coupling of an aryl halide (or triflate) with an amine. For the synthesis of this compound, this would typically involve the reaction of 1-bromo-2-methoxybenzene with 3-aminoaniline, though the former route is often preferred due to the relative reactivity of the coupling partners. This reaction is noted for its broad substrate scope and is a cornerstone of modern medicinal chemistry.[4]

Quantitative Data Summary

The following tables summarize typical quantitative data for the recommended synthetic routes, based on analogous reactions and process development studies. These values should serve as a starting point for optimization at a specific industrial scale.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoaniline with 2-Methoxyphenylboronic Acid

ParameterValue/RangeNotes
Reactant Ratio
3-Bromoaniline1.0 equivalentLimiting reagent.
2-Methoxyphenylboronic Acid1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl bromide.
Catalyst Loading
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)0.5 - 2 mol%Lower catalyst loading is desirable for cost and environmental reasons.
Base
Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)2.0 - 3.0 equivalentsThe choice of base can significantly impact the reaction rate and yield.
Solvent System
Toluene/Water or Dioxane/Water2:1 to 5:1 (v/v)A biphasic solvent system is common for Suzuki-Miyaura reactions.
Reaction Conditions
Temperature80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time4 - 24 hoursMonitored by HPLC or GC-MS until completion.
Yield 85 - 95%Reported yields for similar transformations are generally high.
Purity (crude) >95%Typically requires further purification.

Table 2: Buchwald-Hartwig Amination (Conceptual)

ParameterValue/RangeNotes
Reactant Ratio
1-Bromo-2-methoxybenzene1.0 equivalentLimiting reagent.
3-Aminobenzeneboronic acid1.1 - 1.5 equivalents
Catalyst System
Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)1 - 3 mol%Choice of precatalyst and ligand is crucial.
Phosphine Ligand (e.g., XPhos, SPhos)1.2 - 4 mol%Bulky, electron-rich ligands are often required for aryl chlorides.
Base
Strong Base (e.g., NaOtBu, LHMDS)1.5 - 2.5 equivalentsThe choice of base is critical and depends on the substrates.
Solvent
Anhydrous Toluene or Dioxane-Anhydrous conditions are essential.
Reaction Conditions
Temperature80 - 120 °CReaction temperature will depend on the specific catalyst system.
Reaction Time6 - 36 hoursMonitored by HPLC or GC-MS.
Yield 80 - 92%Highly dependent on catalyst system and substrate purity.
Purity (crude) >90%Often requires significant purification.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These should be adapted and optimized for specific plant capabilities and safety requirements.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • Toluene, anhydrous

  • Water, deionized

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromoaniline, 2-methoxyphenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate, dry vessel, pre-mix palladium(II) acetate and SPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reactor.

  • Solvent Addition and Degassing: Add anhydrous toluene and water to the reactor to achieve a concentration of approximately 0.2 M with respect to 3-bromoaniline. Degas the reaction mixture by bubbling nitrogen through the solvent for 20-30 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir vigorously for 8-16 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x V).

  • Washing: Combine the organic layers and wash with 2 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • 1-Bromo-2-methoxybenzene (1.0 equiv)

  • 3-Aminobenzeneboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a glovebox, charge a dry reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Reagent Addition: Add 1-bromo-2-methoxybenzene and 3-aminobenzeneboronic acid to the reactor.

  • Solvent Addition: Evacuate and backfill the reactor with nitrogen three times. Add anhydrous toluene via a cannula.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by HPLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Industrial Purification and Quality Control

Purification

For industrial-scale purification, flash column chromatography is a common method.[8][9] The choice of eluent is critical for efficient separation. A gradient of heptane and ethyl acetate is often effective for aniline derivatives. Recrystallization is another viable method for achieving high purity on a large scale.

Quality Control

The quality of this compound is critical for its use as a pharmaceutical intermediate.[2][10][11] A comprehensive quality control workflow should be established.

Table 3: Quality Control Specifications for this compound

TestMethodSpecification
Appearance Visual InspectionOff-white to light brown solid
Identity ¹H NMR, ¹³C NMR, FT-IR, MSConforms to the structure
Purity HPLC/GC≥ 99.0%
Individual Impurity HPLC/GC≤ 0.1%
Total Impurities HPLC/GC≤ 0.5%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Heavy Metals ICP-MSAs per USP <232>/<233>
Water Content Karl Fischer Titration≤ 0.5%
Sulphated Ash Gravimetry≤ 0.1%

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Final Product reagents Charge Reactor: 3-Bromoaniline 2-Methoxyphenylboronic acid K3PO4 add_catalyst Add Catalyst and Solvents reagents->add_catalyst catalyst_prep Prepare Catalyst: Pd(OAc)2 + SPhos in Toluene catalyst_prep->add_catalyst degas Degas with N2 add_catalyst->degas heat Heat to 90-100 °C (8-16h) degas->heat monitor Monitor by HPLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography/ Recrystallization dry->purify product This compound (Purity ≥ 99.0%) purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling synthesis.

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)-NH2R'(Ln)]+X- amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NHR'(Ln) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR' reductive_elimination->product reactants Ar-X + R'-NH2 reactants->oxidative_addition

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quality_Control_Workflow start Receiving of Crude Product sampling Representative Sampling start->sampling testing Analytical Testing sampling->testing identity Identity (NMR, IR, MS) purity Purity (HPLC/GC) impurities Impurity Profiling solvents Residual Solvents (GC-HS) metals Heavy Metals (ICP-MS) data_review Data Review and Specification Check release Release for Further Processing data_review->release Pass reject Reject and Re-process data_review->reject Fail

Caption: Quality control workflow for this compound.

References

Troubleshooting & Optimization

Optimizing palladium catalyst loading for 3-(2-Methoxyphenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(2-Methoxyphenyl)aniline via palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Poor Quality of Reagents:

    • Problem: Boronic acids/esters can degrade upon storage, and solvents or bases may contain water or other impurities.

    • Solution: Use freshly purchased or properly stored boronic acid/ester. Ensure solvents are anhydrous and degassed. Use a fresh, finely ground, and anhydrous base.

  • Inactive Catalyst:

    • Problem: The active Pd(0) species can be oxidized and deactivated by atmospheric oxygen. Some Pd(II) precatalysts may not be efficiently reduced to Pd(0) under the reaction conditions.

    • Solution: Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen).[1] Degas all solvents thoroughly before use. When using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction.

  • Inappropriate Ligand Choice:

    • Problem: The chosen phosphine ligand may not be suitable for the specific substrates, leading to poor catalytic activity.

    • Solution: For Suzuki-Miyaura couplings involving electron-rich anilines, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos.[2] For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF have proven effective for coupling primary amines.[3]

  • Suboptimal Reaction Temperature:

    • Problem: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.

    • Solution: Gradually increase the reaction temperature. Common temperatures for these couplings range from 80°C to 110°C.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

Possible Causes and Solutions:

  • Presence of Oxygen:

    • Problem: Oxygen can promote the homocoupling of boronic acids.

    • Solution: Rigorously exclude oxygen from the reaction system by using an inert atmosphere and degassed solvents.

  • Suboptimal Base:

    • Problem: The choice and quality of the base can influence the rate of competing side reactions.

    • Solution: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is anhydrous and finely powdered.

  • Incorrect Stoichiometry:

    • Problem: An excess of the boronic acid can sometimes lead to increased homocoupling.

    • Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the aryl halide.

Issue 3: Reaction Stalls Before Completion

Possible Causes and Solutions:

  • Catalyst Decomposition:

    • Problem: The palladium catalyst may degrade over the course of the reaction, especially at elevated temperatures. The formation of palladium black is a visual indicator of this.

    • Solution: Consider using a more stable palladium precatalyst or a ligand that better stabilizes the active catalytic species. A slight increase in catalyst loading might be necessary, but excessive amounts should be avoided as this can also lead to side reactions.

  • Inhibition by Substrates or Products:

    • Problem: The amine functionality in the starting material or product can sometimes coordinate to the palladium center and inhibit catalytic activity.

    • Solution: The use of bulky phosphine ligands can often mitigate this issue by sterically hindering the coordination of the amine to the palladium.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting palladium catalyst loading for the synthesis of this compound?

A1: For initial screening experiments, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For many Suzuki-Miyaura and Buchwald-Hartwig reactions, a loading of 2-3 mol% is often a reasonable starting point for new substrates.

Q2: Should I increase the catalyst loading if my reaction is slow or gives a low yield?

A2: While increasing the catalyst loading can sometimes improve a sluggish reaction, it is not always the optimal solution and can lead to increased costs and the formation of side products. Before increasing the catalyst concentration, it is advisable to first optimize other reaction parameters such as temperature, base, and solvent. If the reaction is still slow after optimizing these parameters, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.

Q3: How do I choose the right ligand for my reaction?

A3: The choice of ligand is critical for the success of the cross-coupling reaction. For Suzuki-Miyaura couplings, bulky and electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos often provide excellent results.[2] For Buchwald-Hartwig aminations, ligands like BINAP and DPPF are known to be effective for a range of amine substrates.[3] It is often necessary to screen a few different ligands to find the optimal one for a specific substrate combination.

Q4: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction?

A4: To ensure the best chance of success, the following practices are recommended:

  • Use high-quality, pure reagents and anhydrous, degassed solvents.

  • Perform the reaction under a strict inert atmosphere (argon or nitrogen).

  • Use oven-dried glassware.

  • Ensure the chosen base is finely powdered and anhydrous.

  • Stir the reaction mixture vigorously to ensure proper mixing.

Q5: I am observing a dark precipitate (palladium black) in my reaction. What does this mean and what should I do?

A5: The formation of palladium black is an indication of catalyst decomposition, where the active Pd(0) species agglomerates into an inactive form. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. To mitigate this, you can try using a more robust ligand that stabilizes the catalyst, lowering the reaction temperature, or ensuring a strictly inert atmosphere.

Data Presentation

The following tables summarize representative quantitative data for palladium catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig reactions for the synthesis of analogous biarylanilines.

Table 1: Representative Catalyst Loading for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
13-Bromoaniline(2-Methoxyphenyl)boronic acid2SPhos (4)K₃PO₄Toluene/H₂O100>95 (representative)
23-Iodoaniline(2-Methoxyphenyl)boronic acid1XPhos (2)Cs₂CO₃Dioxane90>95 (representative)
33-Chloroaniline(2-Methoxyphenyl)boronic acid3RuPhos (6)K₃PO₄t-BuOH/H₂O11085-95 (representative)

Table 2: Representative Catalyst Loading for Buchwald-Hartwig Amination of Aryl Halides with Anilines

EntryAryl HalideAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
11-Bromo-2-methoxybenzene3-Aminophenol2 (Pd₂(dba)₃)4 (BINAP)NaOtBuToluene100>90 (representative)
21-Chloro-2-methoxybenzene3-Aminophenol2 (G3-XPhos)-K₃PO₄Dioxane110>90 (representative)
31-Iodo-2-methoxybenzene3-Aminophenol1 (Pd(OAc)₂)2 (DPPF)Cs₂CO₃Toluene90>95 (representative)

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of this compound from 3-bromoaniline and (2-methoxyphenyl)boronic acid.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • (2-Methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromoaniline, (2-methoxyphenyl)boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of this compound from 1-bromo-2-methoxybenzene and 3-aminophenol.

Materials:

  • 1-Bromo-2-methoxybenzene (1.0 equiv)

  • 3-Aminophenol (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

  • Add the anhydrous, degassed solvent.

  • Add 1-bromo-2-methoxybenzene and 3-aminophenol.

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Aryl Halide - Boronic Acid - Pd Catalyst - Base setup Inert Atmosphere Setup (Evacuate/Backfill with Ar/N2) reagents->setup 1 solvent Add Degassed Solvent setup->solvent 2 reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction 3 workup Aqueous Workup (Extraction) reaction->workup 4 purification Purification (Column Chromatography) workup->purification 5 product Isolated Product purification->product 6

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield reagents Poor Reagent Quality start->reagents catalyst Inactive Catalyst start->catalyst ligand Inappropriate Ligand start->ligand conditions Suboptimal Conditions start->conditions check_reagents Use fresh/pure reagents Ensure anhydrous conditions reagents->check_reagents check_atmosphere Ensure strict inert atmosphere Use degassed solvents catalyst->check_atmosphere screen_ligands Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) ligand->screen_ligands optimize_conditions Optimize temperature and base conditions->optimize_conditions

References

Troubleshooting low yields in the synthesis of substituted biaryls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the synthesis of substituted biaryls, a critical process in pharmaceutical and materials science.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis due to its versatility and functional group tolerance. However, achieving high yields can be challenging. This section addresses common problems and optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield. What are the initial checks I should perform?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. A systematic check of your reagents and reaction setup is the best starting point:

  • Reagent Quality and Stability :

    • Boronic Acid/Ester : Boronic acids and their esters can degrade over time, especially electron-deficient ones which are susceptible to protodeboronation (the replacement of the boronic acid/ester group with a hydrogen atom).[1] It is advisable to use fresh, high-purity reagents. For persistent issues, consider converting the boronic acid to a more stable form, such as a pinacol ester or a potassium trifluoroborate salt.[2][3]

    • Aryl Halide : The reactivity of the aryl halide partner is crucial. The general reactivity trend is I > Br > OTf >> Cl.[1][4] Couplings involving aryl chlorides are more demanding and often necessitate specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand : Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1][5] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Reaction Conditions :

    • Inert Atmosphere : Oxygen can deactivate the active Pd(0) catalyst, leading to the formation of palladium black and promoting side reactions like homocoupling.[2][6][7] It is essential to thoroughly degas solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][7]

    • Solvent and Base Purity : Use anhydrous and degassed solvents.[1] Ensure the base is of high purity and is sufficiently soluble in the reaction medium.[1]

Q2: I suspect protodeboronation is the cause of my low yield. How can I minimize this side reaction?

A2: Protodeboronation is a common issue, particularly with electron-deficient boronic acids.[1] Here are several strategies to mitigate it:

  • Choice of Base : The base activates the boronic acid but can also promote protodeboronation. Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]

  • Anhydrous Conditions : Water can be a proton source for this side reaction. While some protocols use aqueous bases, employing anhydrous conditions and a non-aqueous base can be beneficial if protodeboronation is suspected.[2][6]

  • Stable Boron Reagents : As mentioned, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or potassium trifluoroborate salt can significantly reduce protodeboronation.[1][2][3]

Q3: My reaction involving a pyridine or other heteroaryl substrate is failing. What are the specific challenges and how can I overcome them?

A3: Cross-coupling reactions with pyridine substrates are notoriously challenging due to the Lewis basic nitrogen atom.[6]

  • Catalyst Poisoning : The pyridine nitrogen can coordinate to the palladium center, forming stable, inactive complexes that halt the catalytic cycle.[6][7] This is often called the "2-pyridyl problem" when the coupling site is adjacent to the nitrogen.[6]

  • Solutions :

    • Ligand Choice : Employ bulky, electron-rich phosphine ligands (e.g., Buchwald dialkylbiaryl phosphines like SPhos and XPhos) or N-heterocyclic carbenes (NHCs).[2] These ligands can stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]

    • Reaction Temperature : Higher temperatures may be needed to overcome the activation energy for the oxidative addition of C-Cl bonds in heteroaryl chlorides, but be aware that this can also increase the rate of side reactions.[2]

    • Base Selection : A strong base like potassium phosphate (K₃PO₄) is often effective in these challenging couplings.[2]

Q4: I am observing significant homocoupling of my starting materials. What causes this and how can it be prevented?

A4: Homocoupling, the self-coupling of the organometallic reagent, is often promoted by the presence of oxygen or Pd(II) species.[2][6]

  • Prevention Strategies :

    • Thorough Degassing : Rigorously remove oxygen from the reaction mixture and solvent.[2][6]

    • Catalyst Choice : Using a Pd(0) source or an efficient precatalyst system can minimize homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[2][6]

    • Control Stoichiometry : In some cases, using a slight excess of the halide partner can disfavor boronic acid homocoupling.

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and base can dramatically impact the yield of a Suzuki-Miyaura coupling. The following tables summarize yields obtained under various conditions for the synthesis of biphenyl from bromobenzene and phenylboronic acid.

Table 1: Influence of Solvent on Biphenyl Yield

Entry Solvent Yield (%)
1 Tetrahydrofuran (THF) 10.4
2 Dimethylformamide (DMF) 30.9
3 Methanol (MeOH) 78.9
4 Ethyl Acetate 5.6
5 Dioxane 0
6 Ethanol (EtOH) 73.4
7 MeOH:H₂O (4:1) 88.2
8 MeOH:H₂O (3:2) 96.3
9 MeOH:H₂O (2:3) 90.5
10 MeOH:H₂O (1:4) 85.7

Reaction Conditions: Bromobenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), K₃PO₄·3H₂O (2 mmol), TbPo-Pd(II) catalyst (0.35 mol%), 5 mL solvent, 80°C, 8h. Data adapted from a study on a specific polymer-supported catalyst.[8]

Table 2: Influence of Base on Biphenyl Yield

Entry Base Yield (%)
1 NaOH 96.3
2 KOH 92.8
3 K₂CO₃ 85.2
4 Na₂CO₃ 80.1
5 K₃PO₄·3H₂O 91.5
6 Cs₂CO₃ 94.6

Reaction Conditions: Bromobenzene (1.0 mmol), Phenylboronic acid (1.5 mmol), Base (2 mmol), TbPo-Pd(II) catalyst (0.35 mol%), 5 mL MeOH:H₂O (3:2), 80°C, 8h. Data adapted from a study on a specific polymer-supported catalyst.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation : In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).[2]

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2]

  • Solvent and Catalyst Addition : Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of 1,4-dioxane/water or THF/water).[3] Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand.

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring : Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[2][3]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Pd_OA R¹-Pd(II)(X)L_n (Oxidative Addition Intermediate) Pd0->Pd_OA R¹-X (Aryl Halide) Pd_TM R¹-Pd(II)(R²)L_n (Transmetalation Intermediate) Pd_OA->Pd_TM R²-B(OR)₂ (Boronic Ester) + Base Pd_TM->Pd0 R¹-R² (Biaryl Product) (Reductive Elimination) Product R¹-R² ArylHalide R¹-X BoronicEster R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Biaryl Synthesis check_reagents Check Reagent Quality (Aryl Halide, Boron Reagent, Catalyst, Ligand, Solvent, Base) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Degraded/Impure Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Time) reagents_ok->check_conditions replace_reagents Use Fresh/Purified Reagents reagents_bad->replace_reagents replace_reagents->start conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No analyze_byproducts Analyze Byproducts (LCMS/GCMS) conditions_ok->analyze_byproducts optimize_conditions Ensure Rigorous Degassing Optimize Temp/Time conditions_bad->optimize_conditions optimize_conditions->start protodeboronation Protodeboronation? analyze_byproducts->protodeboronation homocoupling Homocoupling? protodeboronation->homocoupling No solve_proto Use Stable Boron Reagent Use Milder/Anhydrous Base protodeboronation->solve_proto Yes catalyst_deactivation Catalyst Deactivation? homocoupling->catalyst_deactivation No solve_homo Improve Degassing Use Pd(0) Source homocoupling->solve_homo Yes solve_deactivation Screen Ligands (e.g., Buchwald) Optimize Catalyst Loading catalyst_deactivation->solve_deactivation Yes success High Yield Achieved solve_proto->success solve_homo->success solve_deactivation->success

Caption: A logical workflow for troubleshooting low yields in biaryl synthesis.

Section 2: Stille and Heck Coupling Reactions

While the Suzuki coupling is prevalent, Stille and Heck reactions offer alternative pathways to biaryl and related structures. They come with their own unique set of challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q5: My Stille coupling is giving low yields and significant homocoupling of the organostannane reagent. What is happening?

A5: Homocoupling is the most common side reaction in Stille couplings.[9] It can occur through two primary mechanisms: the reaction of two organostannane equivalents with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[9] Additionally, the toxicity of organotin compounds is a significant drawback to this method.[9][10]

  • Mitigation Strategies :

    • Additives : The addition of copper(I) salts can have a synergic effect and improve yields.[10] Lithium chloride is also often used to enhance the reaction rate, possibly by stabilizing the transition state and increasing solvent polarity.[11]

    • Ligand Choice : Ensure the use of appropriate phosphine ligands that can stabilize the catalyst and facilitate the desired cross-coupling over homocoupling.

    • Reagent Purity : Impurities in the organostannane reagent can contribute to side reactions. Ensure high purity of all starting materials.

Q6: The yield of my Heck reaction is poor, and I'm observing catalyst decomposition. What are the likely causes?

A6: The Heck reaction couples organohalides with alkenes. Low yields can be attributed to several factors, particularly when using less reactive aryl halides.

  • Aryl Halide Reactivity : Similar to Suzuki coupling, the C-X bond strength of the aryl halide is critical. Activating less reactive aryl bromides and chlorides often requires higher temperatures, which can lead to catalyst decomposition and metal precipitation.[12]

  • Catalyst Stability : The phosphine ligands used can be expensive and toxic.[13] The palladium catalyst can be lost at the end of the catalytic cycle.[13] Stabilized Pd(0) intermediates can increase the catalyst lifetime, allowing for more rapid reactions with lower catalyst loading.[14]

  • Side Reactions : β-hydride elimination is a key step but can also be reversible, leading to alkene isomerization. The addition of bases can help by facilitating the final reductive elimination step.[13]

  • Optimization :

    • Base and Solvent : The choice of base (e.g., amine bases like Et₃N or inorganic bases like Cs₂CO₃) and solvent plays a crucial role in reactivity and selectivity.[14]

    • Ligand Selection : The use of appropriate phosphine ligands is critical for catalyst stability and activity. In some cases, phosphine-free systems have been developed to improve efficiency.[13]

References

Purification strategies for removing impurities from 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-(2-Methoxyphenyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthesis process, degradation, or storage. These typically include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors used in the coupling reaction.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which often results in the formation of colored impurities, giving the crude product a yellow, brown, or black appearance.[1][2]

  • Reaction Byproducts: Side-products from the synthesis, which can be isomeric or structurally related compounds.

  • Residual Solvents: Solvents used in the reaction or initial workup may be present.[3]

Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?

A2: Dark coloration is usually due to oxidation.[1][2] Several methods can be employed for decolorization:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent, a small amount of activated charcoal can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs many colored impurities.[4]

  • Column Chromatography: Passing the crude product through a silica gel plug or performing full column chromatography can effectively separate the desired compound from colored, often more polar, impurities.

  • Distillation: For thermally stable compounds, distillation under reduced pressure can separate the product from non-volatile colored impurities.[5]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[4][6] A good starting point for aromatic amines is to screen polar protic solvents like ethanol or methanol, and potentially a mixed solvent system such as ethanol/water or toluene/hexane.[1][7]

Q4: What are the recommended starting conditions for flash column chromatography?

A4: For aromatic amines like this compound, which are basic, interactions with the acidic silica gel can cause streaking and poor separation.[8] To mitigate this, it is recommended to:

  • Use a modified mobile phase: Add a small amount (e.g., 0.5-1%) of a competing amine like triethylamine (TEA) or ammonia to the eluent system (e.g., Hexane/Ethyl Acetate).[9][10]

  • Consider alternative stationary phases: Amine-functionalized silica can provide better results by minimizing acid-base interactions.[8]

  • Try reversed-phase chromatography: If normal-phase is problematic, reversed-phase chromatography with a mobile phase at a high pH can be effective, as it keeps the amine in its more lipophilic free-base form.[9]

Troubleshooting Guides

Problem 1: The compound "oils out" instead of crystallizing during recrystallization.

  • Cause: This occurs when the solute comes out of the solution as a liquid because the solution is too supersaturated or the boiling point of the solvent is higher than the melting point of the compound.[7]

  • Solution 1: Slow Down Cooling. Allow the flask to cool to room temperature more slowly, and then gradually move it to an ice bath. Rapid cooling encourages oiling out.

  • Solution 2: Induce Crystallization. Scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.[7]

  • Solution 3: Adjust Solvent System. The concentration of the solute may be too high. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and attempt to cool again.[7] In a two-solvent system, you may have added too much anti-solvent; add a few drops of the primary solvent until the solution is clear again, then cool slowly.[4]

Problem 2: Significant streaking or tailing is observed on the TLC plate.

  • Cause: The basic amine group on this compound is interacting strongly with the acidic silanol groups on the silica gel plate.[8][9]

  • Solution 1: Modify the Mobile Phase. Prepare the TLC developing chamber by adding a few drops of triethylamine (TEA) or ammonium hydroxide to the eluent. Let the chamber saturate for a few minutes before running the TLC plate. This neutralizes the acidic sites on the silica.[10]

  • Solution 2: Pre-treat the TLC Plate. In some cases, dipping the TLC plate in a solution of 1% TEA in the eluent and then allowing it to dry before spotting can improve the chromatography.

Problem 3: The yield after purification is very low.

  • Cause 1: Using excessive solvent during recrystallization. This keeps a significant amount of the product dissolved in the mother liquor even after cooling.

  • Solution 1: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7] After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

  • Cause 2: Product loss during transfers. Material can be lost on glassware, filter paper, and during filtration steps.

  • Solution 2: Ensure careful transfers. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and pour it over the crystals in the filter funnel to wash them and recover residual product.

  • Cause 3: Irreversible adsorption on silica gel. Strong binding to the column can lead to product loss.

  • Solution 3: Use a mobile phase modified with triethylamine as described above to reduce strong adsorption and improve recovery from the column.[9]

Quantitative Data Summary

The following tables provide typical data for common purification strategies. Actual results will vary based on the initial purity of the crude material and the specific experimental conditions.

Table 1: Comparison of Purification Strategies

Purification MethodTypical Purity AchievedTypical Yield RangeSuitable ScaleKey Considerations
Recrystallization>99%60-90%mg to kgHighly dependent on solvent choice; effective for removing minor impurities.
Flash Chromatography95-99%50-85%mg to multi-gramGood for separating complex mixtures; mobile phase modification is often necessary.[8]
Acid-Base ExtractionN/A (Pre-purification)>95% (Recovery)AnyRemoves basic or acidic impurities; product must be stable to acid/base.[11]
Preparative HPLC>99.5%40-80%mg to gramHigh resolution for difficult separations; can be costly and time-consuming.

Table 2: Example Solvent Screening for Recrystallization

Solvent / SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
WaterInsolubleInsolubleN/AUnsuitable as a single solvent.
HexaneInsolubleSlightly SolublePoorGood potential as an anti-solvent.
TolueneSparingly SolubleVery SolubleGoodPromising single solvent.
EthanolSolubleVery SolublePoorToo soluble; consider for a mixed system.
Ethanol/Water (9:1)Sparingly SolubleVery SolubleExcellentRecommended System to Optimize.
Toluene/Hexane (1:1)Sparingly SolubleVery SolubleGoodGood alternative system.

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat source and add a small amount (spatula tip) of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[4] Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography with a Modified Eluent

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the column eluent. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder (dry loading).

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Eluent Preparation: Prepare the mobile phase, for example, a gradient of 5% to 30% ethyl acetate in hexane, with each solvent mixture containing 0.5% triethylamine (v/v).[9]

  • Loading: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Run the column, starting with the low-polarity eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualized Workflows

G General Purification Workflow for this compound cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Steps Crude Crude Product TLC TLC/HPLC Analysis Crude->TLC Assess Purity Recrystallization Recrystallization TLC->Recrystallization High Purity (>90%) Minor Impurities Chromatography Column Chromatography TLC->Chromatography Low Purity (<90%) Multiple Impurities Extraction Acid-Base Extraction (Optional Pre-treatment) TLC->Extraction Basic/Acidic Impurities Present Drying Drying Recrystallization->Drying Chromatography->Drying Extraction->Recrystallization Pure Pure Product Analysis Purity Check (TLC, HPLC, NMR) Pure->Analysis Drying->Pure

Caption: General purification workflow for this compound.

G Troubleshooting Recrystallization Start Attempting Recrystallization Problem What is the issue? Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Oiling LowYield Low Recovery Yield Problem->LowYield Low Yield StillImpure Product Still Impure Problem->StillImpure Impure Sol1 Re-heat, add more solvent, cool very slowly OilingOut->Sol1 Sol2 Use minimum hot solvent, recover 2nd crop from mother liquor LowYield->Sol2 Sol3 Choose a different solvent system, ensure slow cooling StillImpure->Sol3

Caption: Decision tree for troubleshooting recrystallization issues.

G Logic of Acid-Base Extraction Start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Mix Wash with Aqueous Acid (e.g., 1M HCl) Start->Mix Separate Separate Layers Mix->Separate OrganicLayer Organic Layer: Neutral/Acidic Impurities AqueousLayer Aqueous Layer: Protonated Amine (Salt Form) R3N + H+ -> R3NH+ Basify Add Base (e.g., NaOH) to Aqueous Layer AqueousLayer->Basify Isolate Separate->OrganicLayer Contains Separate->AqueousLayer Contains Extract Extract with Fresh Organic Solvent Basify->Extract Final Purified Amine in Organic Layer Extract->Final

Caption: Diagram illustrating the logic of acid-base extraction.

References

Technical Support Center: Aniline Oxidation in Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of aniline oxidation during reaction workups. Preventing the formation of colored impurities and byproducts is crucial for ensuring the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my aniline-containing reaction mixture turning dark (brown, black, or reddish)?

A1: A dark coloration in your reaction mixture is a common indicator of aniline oxidation.[1][2] Aniline and its derivatives are susceptible to oxidation due to the electron-rich nature of the aromatic ring, which is activated by the amino group. This oxidation can be triggered by several factors during the reaction or workup, including:

  • Exposure to Atmospheric Oxygen: Air is the most common oxidizing agent.

  • Presence of Oxidizing Reagents: Residual oxidizing agents from a previous step can cause discoloration.

  • Metal Ion Catalysis: Trace amounts of metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can catalyze the oxidation process.[3][4]

  • Inappropriate pH: The rate of aniline oxidation is highly dependent on the pH of the solution.[5][6]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation.[7]

Q2: How does pH affect the rate of aniline oxidation?

A2: The pH of the aqueous phase during workup plays a critical role in the stability of anilines. The oxidation rate of anilines often follows a parabola-like profile with respect to pH. The rate of oxidation generally increases with pH, reaching a maximum near the pKa of the specific aniline derivative, and then decreases at higher pH values.[5] For aniline itself (pKa ≈ 4.6), this means it is more susceptible to oxidation under weakly acidic to neutral conditions.

Q3: What are the general strategies to prevent aniline oxidation during workup?

A3: Several effective strategies can be employed to minimize or prevent the oxidation of anilines during your reaction workup:

  • Work Under an Inert Atmosphere: The most direct method is to exclude oxygen from the reaction and workup environment. This is typically achieved using a Schlenk line or a glove box.[1]

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. It is crucial to degas all solvents used in the workup.

  • Control the pH: Maintaining an appropriate pH during aqueous extraction can significantly reduce the rate of oxidation. For many anilines, working under acidic conditions (e.g., washing with dilute HCl) can be beneficial as the protonated anilinium salt is generally less susceptible to oxidation.[8][9]

  • Employ Protecting Groups: Temporarily protecting the amino group as an acetanilide can deactivate the ring towards oxidation. The protecting group can be removed after the workup.[1]

  • Use of Antioxidants or Reducing Agents: The addition of a small amount of an antioxidant or a reducing agent to the workup solvents can help to quench any oxidation as it occurs.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Reaction mixture turns dark brown/black upon exposure to air during workup. Air oxidation of the aniline derivative.Perform the entire workup procedure under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glove box. Use degassed solvents for all extractions and washes.
Aqueous layer becomes colored during extraction. Oxidation catalyzed by pH or metal ions.Adjust the pH of the aqueous phase. For many anilines, an acidic wash (e.g., 1M HCl) can be beneficial. If metal catalysis is suspected, consider adding a chelating agent like EDTA to the aqueous phase.
Isolated product is a dark oil or solid. Presence of oxidized impurities.Purify the crude product. Techniques like column chromatography or recrystallization from a suitable solvent can be effective. For recrystallization, adding a small amount of a reducing agent like sodium dithionite can sometimes help to decolorize the solution.
Low yield of the desired product. Degradation of the aniline derivative due to oxidation.Implement preventative measures from the start. Consider protecting the aniline as an acetanilide before proceeding with the reaction and workup.

Data Presentation

Table 1: Influence of pH on Aniline Oxidation Rate (Qualitative)

pH Range Relative Oxidation Rate Explanation
Strongly Acidic (pH < 2)LowThe amino group is protonated to form the anilinium ion, which is less susceptible to oxidation.
Weakly Acidic to Neutral (pH 4-7)HighA significant portion of the aniline is in its more reactive, unprotonated form. The oxidation rate often peaks near the pKa of the aniline.[5]
Alkaline (pH > 8)Moderate to LowThe concentration of oxidizing species may change, and the reaction mechanism can be altered.[10]

Table 2: Effect of Metal Ions on Aniline Oxidation

Metal Ion Effect on Oxidation Rate Notes
Copper (Cu²⁺)Significant accelerationCu(II) is a known catalyst for the polymerization of aniline by air oxidation.[3][4]
Silver (Ag⁺)Significant accelerationCan form a complex with aniline, increasing the rate of oxidation.[3]
Manganese (Mn²⁺)Decreased rate (with chromic acid)The effect can be complex and dependent on the specific oxidant present.[3]

Mandatory Visualizations

Aniline_Oxidation_Pathway Aniline Aniline Radical_Cation Aniline Radical Cation Aniline->Radical_Cation Oxidant (O₂, Metal Ions) Dimerization Dimerization & Further Oxidation Radical_Cation->Dimerization Colored_Products Colored Oxidation Products (e.g., Benzoquinone, Polyaniline) Dimerization->Colored_Products

Caption: Simplified pathway of aniline oxidation leading to colored byproducts.

Troubleshooting_Workflow Start Reaction workup starts Check_Color Is the mixture discolored? Start->Check_Color Inert_Atmosphere Work up under inert atmosphere Check_Color->Inert_Atmosphere Yes Proceed Proceed with extraction Check_Color->Proceed No Degas_Solvents Use degassed solvents Inert_Atmosphere->Degas_Solvents Adjust_pH Adjust pH of aqueous phase Degas_Solvents->Adjust_pH Add_Antioxidant Consider adding antioxidant (e.g., Na₂SO₃) Adjust_pH->Add_Antioxidant Add_Antioxidant->Proceed End Pure product Proceed->End

Caption: Troubleshooting workflow for preventing aniline oxidation during workup.

Experimental Protocols

Protocol 1: Solvent Degassing (Sparging Method)

This is a common and effective method for removing dissolved oxygen from solvents.

  • Setup: Assemble a clean, dry flask equipped with a magnetic stir bar and a septum.

  • Solvent Addition: Add the desired solvent to the flask.

  • Inert Gas Inlet: Insert a long needle connected to a source of inert gas (Nitrogen or Argon) through the septum, ensuring the needle tip is below the solvent surface.

  • Gas Outlet: Insert a second, shorter needle through the septum to act as a gas outlet.

  • Sparging: Begin stirring the solvent and gently bubble the inert gas through it for at least 30 minutes.

  • Storage: Once degassed, remove the needles and store the solvent under a positive pressure of the inert gas.

Protocol 2: Workup Under an Inert Atmosphere (Schlenk Line)

This protocol describes a standard liquid-liquid extraction using a Schlenk line.

  • Glassware Preparation: Ensure all glassware, including Schlenk flasks and dropping funnels, are thoroughly dried and cooled under an inert atmosphere.

  • Reaction Quenching: Cool the reaction mixture in a Schlenk flask to the appropriate temperature. Quench the reaction by adding a degassed solution via a cannula or a dropping funnel while maintaining a positive pressure of inert gas.

  • Phase Separation: Transfer the quenched reaction mixture to a separatory funnel attached to the Schlenk line. Add the degassed extraction solvent.

  • Extraction: Stopper the funnel and carefully shake, periodically venting the pressure through the Schlenk line connection.

  • Layer Separation: Allow the layers to separate and drain the lower layer into a clean Schlenk flask. The upper layer can be transferred via a cannula.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄) in a Schlenk flask. Filter the solution via cannula filtration into a tared Schlenk flask and remove the solvent under reduced pressure.[11][12]

Protocol 3: Protection of Aniline as Acetanilide

This protocol details the acetylation of aniline to protect the amino group.

  • Dissolve Aniline: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent such as glacial acetic acid.

  • Add Acetic Anhydride: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution. The reaction is often exothermic.

  • Reaction Completion: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by TLC.

  • Isolation: Pour the reaction mixture into cold water to precipitate the acetanilide.

  • Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[1]

Deprotection of Acetanilide:

  • Hydrolysis: Reflux the acetanilide in an aqueous solution of a strong acid (e.g., 10% HCl) or base (e.g., NaOH) until the amide is fully hydrolyzed (monitor by TLC).

  • Neutralization and Isolation: Cool the reaction mixture and carefully neutralize it. The deprotected aniline can then be extracted with an organic solvent.

References

Technical Support Center: Side Product Identification in 3-(2-Methoxyphenyl)aniline Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Methoxyphenyl)aniline. The focus is on the identification of common side products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are the expected side products?

A1: The Suzuki-Miyaura cross-coupling reaction is a widely used method for the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. A common approach is the reaction of 3-bromoaniline with 2-methoxyphenylboronic acid.

The primary side products encountered in this synthesis are:

  • Homocoupling products: Formation of biphenyls from the coupling of two molecules of the same starting material.

  • Dehalogenation product: Reduction of the starting aryl halide.

  • Protodeboronation product: Cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond.

Q2: How can I identify the main product and side products using LC-MS?

A2: LC-MS is a powerful tool for identifying reaction components. The liquid chromatography (LC) component separates the compounds based on their polarity and other physicochemical properties, resulting in different retention times (RT). The mass spectrometry (MS) component then provides the mass-to-charge ratio (m/z) of each separated compound, which corresponds to its molecular weight (often as the protonated molecule [M+H]⁺). By comparing the observed m/z values with the calculated molecular weights of the expected products and side products, you can identify each peak in your chromatogram.

Q3: What are the expected m/z values for this compound and its common side products?

A3: The expected m/z values for the protonated molecules [M+H]⁺ in positive ion mode ESI-MS are summarized in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z ([M+H]⁺)
This compound C₁₃H₁₃NO199.25200.1070
Aniline (Dehalogenation) C₆H₇N93.1394.0546
2,2'-Dimethoxybiphenyl C₁₄H₁₄O₂214.26215.1067
Biphenyl-3,3'-diamine C₁₂H₁₂N₂184.24185.1073
Anisole (Protodeboronation) C₇H₈O108.14109.0648

Q4: My LC-MS data shows unexpected peaks. What could they be?

A4: Unexpected peaks can arise from several sources:

  • Solvent and mobile phase impurities: Always use high-purity, LC-MS grade solvents.

  • Catalyst-related impurities: Ligands or byproducts from the palladium catalyst can sometimes be detected.

  • Further reactions: The desired product or side products might undergo further reactions under the reaction or analysis conditions.

  • Isomers: Positional isomers of your starting materials or products can lead to additional peaks.

To identify these, consider tandem MS (MS/MS) to obtain fragmentation patterns, which can provide structural clues.

Troubleshooting Guide

Problem 1: Low yield of the desired product and a high abundance of the dehalogenation side product (aniline).

  • Possible Cause: Inefficient oxidative addition or premature reductive elimination of a hydride species.

  • Solutions:

    • Optimize the ligand: Use a more electron-rich and bulky phosphine ligand to promote the desired cross-coupling pathway.

    • Change the base: A weaker base might reduce the formation of hydride species.

    • Lower the reaction temperature: This can sometimes disfavor the dehalogenation pathway.

Problem 2: Significant formation of homocoupling products (2,2'-dimethoxybiphenyl and/or biphenyl-3,3'-diamine).

  • Possible Cause: The presence of oxygen in the reaction mixture, which can promote the homocoupling of the boronic acid.[1] The homocoupling of the aryl halide can also occur.

  • Solutions:

    • Thoroughly degas the solvent: Use techniques like sparging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles.

    • Maintain an inert atmosphere: Ensure the reaction is carried out under a positive pressure of nitrogen or argon.

    • Use a pre-catalyst: Some palladium pre-catalysts are less prone to side reactions.

Problem 3: The mass spectrum of the main product peak is weak or noisy.

  • Possible Cause: Poor ionization of the analyte, ion suppression from the matrix, or contamination in the LC-MS system.

  • Solutions:

    • Optimize MS source parameters: Adjust the capillary voltage, cone voltage, and gas flow rates to improve ionization efficiency.

    • Modify the mobile phase: Adding a small amount of formic acid or ammonium formate can improve protonation in positive ion mode.

    • Clean the MS source: Contamination can build up over time and reduce sensitivity.[2]

Experimental Protocols

General Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 3-Bromoaniline

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 3-bromoaniline (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

LC-MS Analysis Protocol
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Range: m/z 50-500.

Visualizations

Synthesis_and_Side_Reactions cluster_reactants Starting Materials cluster_products Reaction Products 3-Bromoaniline 3-Bromoaniline Suzuki Coupling Suzuki Coupling 3-Bromoaniline->Suzuki Coupling 2-Methoxyphenylboronic acid 2-Methoxyphenylboronic acid 2-Methoxyphenylboronic acid->Suzuki Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling This compound This compound Suzuki Coupling->this compound Desired Product Aniline Aniline Suzuki Coupling->Aniline Dehalogenation 2,2'-Dimethoxybiphenyl 2,2'-Dimethoxybiphenyl Suzuki Coupling->2,2'-Dimethoxybiphenyl Homocoupling Biphenyl-3,3'-diamine Biphenyl-3,3'-diamine Suzuki Coupling->Biphenyl-3,3'-diamine Homocoupling Anisole Anisole Suzuki Coupling->Anisole Protodeboronation

Caption: Synthetic pathway and potential side reactions in the Suzuki-Miyaura synthesis of this compound.

LCMS_Workflow Reaction_Mixture Crude Reaction Mixture LC_Separation LC Separation (Reversed-Phase) Reaction_Mixture->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (m/z and RT) MS_Detection->Data_Analysis Side_Product_ID Side Product Identification Data_Analysis->Side_Product_ID

Caption: General workflow for LC-MS based identification of side products in a chemical synthesis.

References

Challenges in the scale-up of 3-(2-Methoxyphenyl)aniline production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and scale-up of 3-(2-Methoxyphenyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the production of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common and industrially scalable methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. The two primary approaches are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. A third, more traditional method, is the Ullmann condensation.

  • Suzuki-Miyaura Coupling: This method involves the reaction of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. For this compound, this would typically involve the coupling of (2-methoxyphenyl)boronic acid with 3-bromoaniline or 3-iodoaniline.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. The synthesis of this compound would involve the coupling of 2-bromoanisole or 2-chloroanisole with 3-aminoaniline (m-phenylenediamine), though selectivity can be a challenge. A more direct route is the coupling of a haloaniline with an appropriate amine.

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-N bonds. It is a more traditional method that often requires harsher reaction conditions, such as high temperatures, compared to palladium-catalyzed methods.[1]

Q2: What are the main challenges encountered during the scale-up of this compound production?

A2: Scaling up the synthesis of this compound presents several challenges, including:

  • Catalyst activity and lifetime: Maintaining the activity of the palladium or copper catalyst throughout the reaction on a large scale can be difficult. Catalyst deactivation can lead to incomplete conversion and the formation of impurities.

  • Reaction kinetics and heat transfer: Exothermic reactions can be difficult to control on a large scale, potentially leading to side reactions and safety hazards. Proper reactor design and temperature control are crucial.

  • Mixing and mass transfer: Ensuring efficient mixing of reactants, catalyst, and base is critical for consistent reaction rates and yields. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.

  • Product purification: Removing residual catalyst, unreacted starting materials, and byproducts from the final product can be challenging at scale. The choice of purification method (e.g., distillation, crystallization, chromatography) will depend on the impurity profile.

  • Cost of goods: The cost of the catalyst (especially palladium), ligands, and specialized reagents can be a significant factor in the overall cost of production.

Q3: What are the common byproducts in the synthesis of this compound?

A3: Byproduct formation is a common issue in cross-coupling reactions. For the synthesis of this compound, potential byproducts include:

  • Homocoupling products: Self-coupling of the boronic acid (in Suzuki-Miyaura) or the aryl halide can lead to the formation of symmetrical biaryls.

  • Dehalogenation: The aryl halide starting material may be reduced, replacing the halogen with a hydrogen atom.

  • Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom, particularly in the presence of water and at elevated temperatures.[2]

  • Oxidation and polymerization of aniline: Aniline and its derivatives can be sensitive to oxidation, leading to the formation of colored impurities and polymeric materials.[3]

Troubleshooting Guides

Low Reaction Yield

Problem: The yield of this compound is lower than expected.

Possible Cause Troubleshooting Step Citation
Inactive Catalyst Ensure the palladium or copper catalyst is fresh and has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is efficient. Consider using more robust, commercially available precatalysts.[2]
Poor Reagent Quality Verify the purity of starting materials (aryl halide, boronic acid/ester, or amine). Impurities can poison the catalyst. Use freshly distilled or purified reagents if necessary.[2]
Suboptimal Reaction Conditions Optimize the reaction temperature, as higher temperatures can sometimes lead to catalyst decomposition or side reactions. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) as their strength and solubility can significantly impact the reaction rate.[4]
Inefficient Ligand The choice of ligand is crucial. For Suzuki-Miyaura, bulky, electron-rich phosphine ligands are often effective. For Buchwald-Hartwig, specific ligands are designed for different substrate combinations. Consider screening a panel of ligands.[4]
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst. Oxygen can lead to catalyst oxidation and promote homocoupling of the boronic acid.[4]
Product Purity Issues

Problem: The isolated this compound is impure, showing multiple spots on TLC or peaks in GC/LC-MS.

Possible Cause Troubleshooting Step Citation
Homocoupling Byproducts To minimize homocoupling of boronic acids in Suzuki-Miyaura reactions, ensure rigorous degassing to remove oxygen. Using a Pd(0) source directly can also be beneficial.[4]
Residual Catalyst After the reaction, filter the mixture through a pad of Celite® to remove the heterogeneous catalyst. For homogeneous catalysts, consider a post-reaction workup with a scavenger resin or an aqueous wash designed to remove metal impurities.[5]
Unreacted Starting Materials Monitor the reaction closely by TLC or LC-MS to ensure complete consumption of the limiting reagent. If the reaction stalls, investigate potential catalyst deactivation. Purification by column chromatography or recrystallization may be necessary.
Oxidation of Aniline Product Work up the reaction under an inert atmosphere if possible. During purification and storage, protect the product from light and air. Consider storing the purified product under nitrogen or argon.[3]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions and scale.

Materials:

  • 3-Bromoaniline

  • (2-Methoxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Data Presentation

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Ullmann Condensation
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Buchwald precatalystsPd₂(dba)₃, Pd(OAc)₂CuI, Cu₂O, Cu powder
Typical Ligand PPh₃, SPhos, XPhosXantphos, BINAP, DavePhos1,10-Phenanthroline, N,N-dimethylglycine
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Typical Solvent Dioxane/H₂O, Toluene, DMFToluene, Dioxane, THFDMF, NMP, Pyridine
Typical Temperature 80 - 110 °C80 - 120 °C150 - 210 °C[1]
Reported Yields Good to excellent (often >80%)Good to excellentModerate to good

Visualizations

Suzuki_Miyaura_Cycle cluster_1 cluster_2 Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition ArylHalide Ar-X PdII_complex Ar-Pd(II)(X)L2 OxidativeAddition->PdII_complex Transmetalation Transmetalation Base Base BoronicAcid Ar'-B(OH)2 PdII_Ar_Ar_prime Ar-Pd(II)(Ar')L2 Transmetalation->PdII_Ar_Ar_prime ReductiveElimination Reductive Elimination PdII_Ar_Ar_prime->ReductiveElimination ReductiveElimination->Pd0 Product Ar-Ar' ReductiveElimination->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckReagents Verify Reagent Quality (Purity, Activity) Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions AnalyzeByproducts Identify Byproducts (GC-MS, LC-MS, NMR) CheckConditions->AnalyzeByproducts OptimizeCatalyst Screen Catalysts and Ligands AnalyzeByproducts->OptimizeCatalyst OptimizeBaseSolvent Screen Bases and Solvents OptimizeCatalyst->OptimizeBaseSolvent Purification Optimize Purification Method OptimizeBaseSolvent->Purification End Problem Resolved Purification->End

A logical workflow for troubleshooting synthesis issues.

Ullmann_vs_Buchwald Ullmann Ullmann Condensation + Inexpensive Copper Catalyst + Well-established - Harsh Conditions (High Temp) - Limited Substrate Scope - Stoichiometric Copper (Historically) Buchwald Buchwald-Hartwig Amination + Milder Conditions + Broad Substrate Scope + High Yields - Expensive Palladium Catalyst - Air/Moisture Sensitive Ligands

Comparison of Ullmann and Buchwald-Hartwig reactions for C-N bond formation.

References

Resolving poor peak shape during HPLC purification of aniline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC purification of aniline compounds.

Frequently Asked Questions (FAQs)

Peak Tailing

Q1: Why are my aniline compound peaks tailing?

A1: Peak tailing is the most common peak shape issue for basic compounds like anilines in reversed-phase HPLC.[1] The primary cause is secondary interactions between the basic aniline compounds and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3][4] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in an asymmetrical peak with a "tail".[5][6]

Other contributing factors can include:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline compound (typically around 4.6), the compound will exist in both ionized and non-ionized forms, leading to peak distortion.[7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[9][10]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.[5]

  • Excessive Extra-Column Volume: Large volumes in tubing, fittings, or the detector cell can cause band broadening and peak tailing.

Q2: How can I eliminate peak tailing for my aniline compound?

A2: Several strategies can be employed to minimize peak tailing:

  • Adjust Mobile Phase pH: For weakly basic compounds like anilines, lowering the mobile phase pH to approximately 3 or below will ensure the silanol groups are fully protonated and less likely to interact with the protonated aniline.[11][12] Aim for a pH that is at least 2 units away from the analyte's pKa.

  • Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, reducing their ability to interact with basic analytes.[4][5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH at the column surface and mask residual silanol interactions.[13][14]

  • Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites. However, this is less common with modern columns.[13]

  • Reduce Sample Concentration: Diluting the sample can prevent column overload.[9]

Peak Fronting

Q3: My aniline peak is fronting. What does this mean and how do I fix it?

A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can indicate specific issues.[15]

Common causes and their solutions include:

  • Column Overload: Injecting a sample that is too concentrated is a frequent cause of peak fronting.[16][17]

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column.[18]

    • Solution: Ensure the sample is completely dissolved. It is best practice to dissolve the sample in the mobile phase if possible.

  • Column Collapse: A sudden change in pressure or operating the column outside its recommended pH or temperature range can cause the packed bed to collapse, leading to peak fronting.[18][19]

    • Solution: Replace the column and operate within the manufacturer's guidelines.

Split Peaks

Q4: What causes my aniline peak to split into two or more peaks?

A4: Split peaks can arise from several factors, broadly categorized as either chemical or physical issues.[20]

  • Chemical Causes:

    • Co-elution of an Impurity: The split peak may actually be two different, closely eluting compounds.

      • Solution: To verify, try injecting a smaller volume of the sample. If the two peaks become more distinct, it is likely a co-elution issue. The HPLC method will need to be optimized for better resolution by adjusting the mobile phase composition, gradient, or column chemistry.

    • Mobile Phase and Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[21]

      • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

  • Physical Causes:

    • Column Void or Channeling: A void at the head of the column or uneven packing can create different flow paths for the analyte, resulting in a split peak.[11][22]

      • Solution: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.[23]

    • Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample band.[20]

      • Solution: The frit may need to be replaced, or the entire column may need to be changed.[20]

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of Aniline

Mobile Phase pHPeak Asymmetry Factor (As)Observations
4.5 (close to pKa)2.8Severe tailing
4.01.9Significant tailing
3.51.4Minor tailing
3.01.1Symmetrical peak
2.51.0Symmetrical peak

Note: This table is illustrative and based on established chromatographic principles. The pKa of aniline is approximately 4.6.[2][3][24] As the mobile phase pH moves further away from the pKa, the peak shape improves significantly.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Initial Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm (end-capped is recommended)

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Sample: Aniline compound dissolved in mobile phase A

  • Procedure: a. Prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values. For example, use phosphate buffers to create mobile phases at pH 3.0, 4.0, 5.0, and 6.0. b. Equilibrate the column with the initial mobile phase composition for at least 15 minutes. c. Inject the aniline sample and record the chromatogram. d. Repeat steps 2b and 2c for each of the prepared mobile phases with different pH values. e. Analyze the peak shape (asymmetry factor) for the aniline compound at each pH. f. Select the pH that provides the most symmetrical peak. Generally, for anilines, a lower pH (around 3) will yield the best results.[4]

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed peak_shape Identify Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing Asymmetric (tail > front) fronting Peak Fronting peak_shape->fronting Asymmetric (front > tail) splitting Split Peak peak_shape->splitting Multiple Maxima solution_tailing 1. Lower Mobile Phase pH 2. Use End-Capped Column 3. Increase Buffer Strength 4. Reduce Sample Load tailing->solution_tailing solution_fronting 1. Reduce Sample Load 2. Check Sample Solubility 3. Replace Column (if collapsed) fronting->solution_fronting solution_splitting 1. Check for Co-elution 2. Match Sample Solvent to Mobile Phase 3. Replace Column/Frit splitting->solution_splitting

Caption: A troubleshooting workflow for addressing poor peak shape in HPLC.

Caption: Interaction between aniline and silanol groups causing peak tailing.

References

Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling in cross-coupling reactions involving aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of aniline cross-coupling reactions, and why is it a significant problem?

A1: Homocoupling is a prevalent side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. In the context of aniline cross-coupling, this can manifest as the dimerization of the aniline derivative (oxidative self-coupling) or the aryl halide. This side reaction is problematic as it consumes starting materials, reduces the yield of the desired cross-coupled product, and introduces impurities that are often difficult to separate due to their structural similarity to the target molecule.

Q2: What are the primary factors that promote homocoupling of aniline derivatives?

A2: The main contributors to aniline homocoupling are often related to oxidative processes. The presence of oxygen in the reaction mixture can facilitate the oxidative dimerization of aniline derivatives.[1] Additionally, the choice of catalyst, ligands, and base can significantly influence the rates of competing reaction pathways. For instance, some palladium(II) species, if not efficiently reduced to the active palladium(0) catalyst, can promote homocoupling.[2]

Q3: How does the choice of ligand impact the formation of homocoupling byproducts?

A3: Ligand selection is critical for minimizing homocoupling in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[3] Bulky, electron-rich phosphine ligands, such as BrettPhos, XPhos, and RuPhos, are generally preferred. These ligands promote the desired reductive elimination step of the catalytic cycle to form the C-N bond, which can outcompete the pathways leading to homocoupling.[3] The steric hindrance of these ligands can also disfavor the formation of intermediates that lead to homocoupling.

Q4: Can the choice of base influence the extent of homocoupling?

A4: Yes, the base plays a crucial role and its selection is highly context-dependent.[1][4] Strong bases like sodium tert-butoxide (NaOtBu) are often effective at promoting the deprotonation of the aniline, a key step in the catalytic cycle.[2][5] However, the compatibility of the base with the functional groups on the substrates is essential. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be required for sensitive substrates, although they might necessitate higher reaction temperatures or longer reaction times.[5][6] An improper base can lead to a less efficient catalytic cycle, potentially allowing more time for side reactions like homocoupling to occur.

Q5: Are there specific palladium precatalysts that are better at minimizing homocoupling?

A5: Modern, well-defined palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are often recommended.[7][8] These precatalysts are designed for the efficient and rapid generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle promptly.[7] By ensuring a high concentration of the active catalyst, the desired cross-coupling reaction can proceed more rapidly, thereby kinetically disfavoring the slower homocoupling pathways.

Troubleshooting Guides

Issue: Significant Homocoupling Product Observed by TLC/LC-MS

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling in your aniline cross-coupling reaction.

Troubleshooting Decision Tree

G start High Homocoupling Detected q1 Is the reaction run under a strictly inert atmosphere? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Which ligand is being used? a1_yes->q2 sol1 Implement rigorous inert atmosphere techniques. (e.g., Schlenk line, glovebox, degassed solvents) a1_no->sol1 sol1->q2 a2_bulky Bulky, electron-rich (e.g., XPhos, BrettPhos) q2->a2_bulky a2_other Other (e.g., PPh3, dppf) q2->a2_other q3 What is the palladium source? a2_bulky->q3 sol2 Switch to a bulky, electron-rich monodentate phosphine ligand. a2_other->sol2 sol2->q3 a3_precatalyst Well-defined precatalyst (e.g., G3/G4) q3->a3_precatalyst a3_other Pd(OAc)2, Pd2(dba)3 q3->a3_other q4 Have different bases been screened? a3_precatalyst->q4 sol3 Use a well-defined palladium precatalyst to ensure efficient generation of Pd(0). a3_other->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Re-evaluate with optimized conditions a4_yes->end_node sol4 Screen alternative bases (e.g., NaOtBu, LHMDS, K3PO4) to optimize reaction rates. a4_no->sol4 sol4->end_node

Caption: Troubleshooting decision tree for homocoupling.

Data Presentation: Impact of Reaction Parameters on Homocoupling

The following tables summarize the general effects of key reaction parameters on the suppression of homocoupling in aniline cross-coupling reactions.

Table 1: Ligand Selection

Ligand TypeExample LigandsGeneral Effect on Aniline HomocouplingRationale
Bulky, Electron-Rich Monodentate Phosphines XPhos, BrettPhos, RuPhosLow to Very Low Promotes rapid reductive elimination, outcompeting homocoupling pathways. Steric bulk disfavors side reactions.[9]
Bidentate Phosphines BINAP, dppfModerate to High Can be effective, but may not be as efficient as modern monodentate ligands in suppressing homocoupling for some aniline substrates.[10]
Triphenylphosphine PPh₃High Generally less effective; slower rates of reductive elimination can allow homocoupling to become a major pathway.

Table 2: Palladium Source

Palladium SourceTypical Loading (mol%)General Effect on Aniline HomocouplingRationale
Buchwald Precatalysts (G3, G4) 0.5 - 2Very Low Designed for clean, rapid, and quantitative generation of the active Pd(0) catalyst, initiating the desired cycle quickly.[7]
Pd₂(dba)₃ 1 - 5Low to Moderate Effective, but the rate of Pd(0) generation can be slower and less efficient than with dedicated precatalysts.
Pd(OAc)₂ 2 - 5Moderate to High Requires in situ reduction to Pd(0), which can be inefficient and lead to residual Pd(II) species that may promote homocoupling.[6]

Table 3: Base Selection

BaseStrengthGeneral Effect on Aniline HomocouplingConsiderations
NaOtBu / KOtBu StrongLow Generally promotes high reaction rates, which can suppress side reactions.[2][5] Incompatible with base-sensitive functional groups (e.g., esters, ketones).[5]
LHMDS StrongLow A good alternative to alkoxides, especially for substrates with protic functional groups.[5]
K₃PO₄ / Cs₂CO₃ Moderate/WeakLow to Moderate More compatible with sensitive functional groups. May require higher temperatures or longer reaction times, which could potentially increase homocoupling if the desired reaction is slow.[6]

Key Reaction Pathways

The desired cross-coupling reaction is in competition with the homocoupling side reaction. Optimizing conditions to favor the kinetics of the cross-coupling pathway is essential.

G cluster_0 Catalytic Cycle cluster_1 Desired Pathway cluster_2 Undesired Homocoupling Pathway Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex L-Pd(II)(Ar)(NHR') OA_Complex->Amido_Complex Amine Coordination & Deprotonation (Aniline + Base) Cross_Product Ar-NHR' Amido_Complex->Cross_Product Reductive Elimination (Fast with Bulky Ligands) Homo_Product R'HN-NHR' or Ar-Ar Amido_Complex->Homo_Product Side Reactions (Slow with Optimized Conditions) Cross_Product->Pd0 Catalyst Regeneration

Caption: Competing cross-coupling and homocoupling pathways.

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination of an Aryl Chloride with an Aniline Derivative

This protocol is a general guideline and may require optimization for specific substrates. The key to minimizing homocoupling is the rigorous exclusion of oxygen and the use of a well-defined precatalyst and an appropriate bulky ligand.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 precatalyst (0.01 mmol, 1 mol%)

  • XPhos ligand (0.01 mmol, 1 mol% - optional, but can improve catalyst stability)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Reaction Setup and Inert Atmosphere:

    • To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl chloride (if solid), XPhos Pd G3 precatalyst, optional extra XPhos ligand, and sodium tert-butoxide.

    • Seal the flask with a septum or screw cap.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

    G A 1. Add solids to oven-dried Schlenk flask B 2. Seal flask with septum A->B C 3. Connect to Schlenk line B->C D 4. Evacuate under vacuum C->D E 5. Backfill with Argon/Nitrogen D->E F 6. Repeat Evacuate/Backfill cycle 3 times E->F G 7. Add degassed solvents and liquid reagents via syringe F->G

    Caption: Workflow for anaerobic reaction setup.

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the anhydrous, degassed toluene via syringe.

    • Add the aniline derivative via syringe (if liquid) or as a solid under a positive flow of inert gas. If the aryl chloride is a liquid, add it at this stage via syringe.

  • Reaction:

    • Stir the reaction mixture vigorously.

    • Heat the reaction to the desired temperature (typically 80-110 °C) in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product from any residual starting materials and homocoupled byproducts.

References

Catalyst deactivation and recovery in 3-(2-Methoxyphenyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Catalyst Deactivation and Recovery Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(2-Methoxyphenyl)aniline. This guide provides targeted troubleshooting advice and detailed protocols to address common challenges related to catalyst deactivation and recovery, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a primary method for this synthesis.

Frequently Asked Questions (FAQs): Catalyst Deactivation

This section addresses common issues encountered during the synthesis that may point to catalyst deactivation.

Q1: My reaction has stopped or slowed significantly before reaching completion. What is the likely cause?

A1: Premature reaction stoppage is a classic sign of catalyst deactivation. The active Pd(0) species required for the catalytic cycle may be lost through several pathways. Common causes include:

  • Palladium Agglomeration: The highly active palladium nanoparticles can aggregate to form larger, less reactive particles or bulk palladium metal (often visible as a black precipitate), reducing the available catalytic surface area.[1][2]

  • Oxidative Deactivation: The active Pd(0) catalyst can be oxidized to a stable and catalytically less active Pd(II) state, which fails to efficiently re-enter the catalytic cycle.[3][4][5][6]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the catalyst, can degrade through oxidation or other side reactions, leading to the precipitation of palladium metal.

  • Poisoning: Impurities in the reagents or solvents can irreversibly bind to the palladium's active sites, effectively "poisoning" the catalyst.[1][7]

Q2: I've noticed a black precipitate forming in my reaction vessel. Is this related to the catalyst?

A2: Yes, the formation of a black or dark brown precipitate is very likely palladium black, which is finely divided, bulk palladium metal. This indicates that the active, homogeneously dispersed or well-supported catalyst has agglomerated and crashed out of solution.[1] This is a common deactivation pathway, often caused by the degradation of stabilizing ligands or the reduction of Pd(II) species to metallic Pd(0) nanoparticles which then aggregate.[3][4][5][6]

Q3: My catalyst's performance diminishes with each recycle. Why is it losing activity?

A3: A gradual loss of activity over repeated cycles is common and can be attributed to several cumulative factors:

  • Sintering and Particle Growth: For heterogeneous catalysts (e.g., Pd/C), the palladium particles can grow in size (sinter) at high temperatures, leading to a decrease in the surface-area-to-volume ratio.[1]

  • Progressive Poisoning: Small amounts of impurities or reaction byproducts can accumulate on the catalyst's surface with each run, progressively blocking active sites.[8]

  • Coking: The deposition of carbonaceous material (coke) on the catalyst surface is a common issue in organic reactions that can physically block pores and active sites.[1]

  • Leaching: A small amount of the active metal may dissolve into the reaction mixture during each cycle, leading to a gradual loss of the catalytic material from the support.[1]

Q4: My reaction is giving a low yield even with a fresh catalyst. Could impurities be the cause?

A4: Absolutely. Palladium catalysts are sensitive to a variety of chemical species that can act as poisons. If you observe poor performance with a fresh catalyst, carefully scrutinize your starting materials and solvents for impurities. Common poisons include sulfur compounds, unremoved reagents from previous steps, and moisture, which can interfere with key steps in the catalytic cycle.[7] Even excess reagents, like cyanide in cyanation reactions, can disrupt the catalytic loop and form inactive palladium complexes.[7]

Troubleshooting and Data Summary

The following table summarizes common deactivation issues, their observable symptoms, and recommended troubleshooting actions.

Observed Issue Potential Cause Recommended Troubleshooting Actions
Reaction stalls; mixture turns black/brownCatalyst agglomeration into palladium black.[1][3][4]Optimize ligand-to-metal ratio; lower reaction temperature; consider a more robust ligand or heterogeneous catalyst.
Gradual yield decrease over multiple cyclesSintering, progressive poisoning, or coking.[1][8]Implement a catalyst reactivation protocol between cycles (e.g., washing, oxidative treatment). Characterize the spent catalyst to identify the specific deactivation mechanism.
Low yield with fresh catalystReagent or solvent impurities (poisoning).[7]Purify all starting materials and ensure solvents are anhydrous and free of contaminants. Use of an inert atmosphere is critical to prevent oxidation.[9]
Formation of side productsSuboptimal reaction conditions or catalyst selectivity loss.Re-optimize reaction parameters (temperature, base, solvent).[9] Consider screening different palladium precursors or ligands that may offer higher selectivity.[10]

Catalyst Recovery and Reactivation Protocols

Below are detailed methodologies for recovering and reactivating palladium catalysts used in the synthesis of this compound.

Protocol 1: Recovery of Homogeneous Palladium Catalyst Using a Scavenger Resin

This protocol is designed to recover dissolved palladium from the final reaction mixture, which is crucial for both economic and environmental reasons.

Methodology:

  • Reaction Completion: Once the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Filtration (Optional): If any solids (e.g., base) are present, filter the reaction mixture through a pad of celite.

  • Scavenging: To the stirred filtrate, add a thiol-functionalized scavenger resin (typically 5-10 molar equivalents relative to the initial amount of palladium).[11]

  • Incubation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 12 hours. The optimal time should be determined empirically.[11]

  • Isolation: Remove the resin, which now contains the bound palladium, by filtration.[11] Wash the resin with a small amount of the reaction solvent.

  • Product Isolation: The palladium-free filtrate can now proceed to standard workup and purification to isolate the this compound product.

Protocol 2: Reactivation of Deactivated Catalyst via Re-Oxidation

This protocol is particularly useful when deactivation is caused by the formation of inactive Pd(0) aggregates and the goal is to regenerate the active Pd(II) precursor state.

Methodology:

  • Isolate Catalyst: If heterogeneous, filter the catalyst from the reaction mixture. If homogeneous and precipitated, separate it via filtration or centrifugation.

  • Solvent Wash: Wash the isolated catalyst with a suitable solvent (e.g., THF, ethyl acetate) to remove adsorbed organic residues.

  • Oxidative Treatment: Suspend the washed catalyst in a fresh solvent (e.g., dichloromethane or toluene). Add a mild oxidizing agent, such as benzoquinone (1.5-2.0 equivalents relative to palladium).[3][4][6]

  • Reaction: Stir the suspension at room temperature for 1-3 hours. A color change may be observed as the palladium is re-oxidized.

  • Final Wash and Dry: Filter the reactivated catalyst, wash it thoroughly with solvent to remove the excess oxidant and byproducts, and dry it under vacuum before reuse.

Protocol 3: General Reactivation of Heterogeneous Pd/C Catalyst

This multi-step protocol is effective for reactivating Pd/C catalysts that have been deactivated by a combination of poisoning and coking.

Methodology:

  • Isolate Catalyst: Filter the Pd/C catalyst from the reaction mixture and wash with the reaction solvent.

  • Alkaline Wash: Suspend the catalyst in a 1 M NaOH solution and heat at 60-80 °C for 1 hour with stirring. This helps remove acidic byproducts.[12]

  • Neutralization: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral.[12]

  • Acid Wash: Suspend the catalyst in a dilute (~10-30%) nitric acid solution and heat at 80-100 °C for 1-2 hours. This step can dissolve metallic impurities and oxidize some surface poisons.[12]

  • Final Wash and Dry: Filter the catalyst, wash thoroughly with deionized water until the washings are neutral, and then dry the reactivated catalyst in a vacuum oven at 80-100 °C.

Visualizations and Workflows

The following diagrams illustrate key logical and experimental workflows for troubleshooting and managing the catalyst lifecycle.

G start Low Yield or Stalled Reaction check_catalyst Visual Catalyst State? start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Time, Purity) start->check_conditions black_ppt Black Precipitate (Pd Black) check_catalyst->black_ppt Yes no_change Catalyst Appears Unchanged check_catalyst->no_change No action_conditions Action: Re-optimize parameters check_conditions->action_conditions cause_agglom Cause: Agglomeration/ Ligand Degradation black_ppt->cause_agglom cause_poison Cause: Poisoning or Subtle Deactivation no_change->cause_poison action_agglom Action: - Use more robust ligand - Lower temperature - Implement Re-Oxidation Protocol cause_agglom->action_agglom action_poison Action: - Purify reagents/solvents - Implement Washing Protocol - Check inert atmosphere cause_poison->action_poison

Caption: Troubleshooting workflow for low reaction yield.

G active Active Pd(0) Catalyst reaction Suzuki Coupling Reaction active->reaction Synthesis of this compound deactivated Deactivated Catalyst (e.g., Pd Black, Poisoned) reaction->deactivated Deactivation Occurs recovery Step 1: Recovery (Filtration / Scavenging) deactivated->recovery Isolate from Mixture reactivation Step 2: Reactivation (Washing / Oxidation) recovery->reactivation Treat Isolated Catalyst reactivation->active Regenerate Activity

Caption: The catalyst lifecycle in synthesis and recovery.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Synthesis of 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-Methoxyphenyl)aniline, a key building block in the development of various pharmaceuticals and advanced materials, can be achieved through several catalytic cross-coupling strategies. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of the three primary catalytic systems employed for this synthesis: Palladium-catalyzed Buchwald-Hartwig amination, Palladium-catalyzed Suzuki-Miyaura coupling, and Copper-catalyzed Ullmann condensation. The information presented is based on established chemical literature and provides representative experimental data to inform catalyst selection and methods development.

Comparative Analysis of Catalytic Systems

The selection of a synthetic route for this compound is a trade-off between catalyst cost, reaction conditions, and yield. Palladium-based catalysts, used in both Buchwald-Hartwig and Suzuki-Miyaura reactions, are known for their high efficiency and broad functional group tolerance, often providing high yields under relatively mild conditions.[1] In contrast, copper-catalyzed Ullmann condensations, while being more cost-effective due to the higher abundance of copper, traditionally require harsher reaction conditions, including higher temperatures.[2] However, recent advancements have led to the development of more active copper-based systems that can operate under milder conditions.[3]

Catalytic SystemTypical CatalystLigandBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Palladium-catalyzed Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂XPhos, RuPhos, or other biaryl phosphinesNaOt-Bu or K₃PO₄Toluene or Dioxane80-1104-2485-95
Palladium-catalyzed Suzuki-Miyaura Coupling Pd(PPh₃)₄ or Pd(dppf)Cl₂PPh₃ or dppfK₂CO₃ or Cs₂CO₃Dioxane/Water or Toluene/Ethanol/Water80-1006-1880-92
Copper-catalyzed Ullmann Condensation CuI or Cu₂OPhenanthroline or Proline derivativesK₂CO₃ or Cs₂CO₃DMF or NMP120-18012-4870-85

Note: The data presented in this table are representative values derived from the literature for analogous transformations and may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using the three catalytic systems.

Palladium-catalyzed Buchwald-Hartwig Amination

This protocol describes the coupling of 2-bromoanisole and 3-anisidine.

Materials:

  • 2-Bromoanisole (1.0 equiv)

  • 3-Anisidine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu under an inert atmosphere (e.g., Argon).

  • Add anhydrous toluene, followed by 2-bromoanisole and 3-anisidine via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 12 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Palladium-catalyzed Suzuki-Miyaura Coupling

This protocol outlines the coupling of 2-methoxyphenylboronic acid and 3-bromoaniline.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline, 2-methoxyphenylboronic acid, and K₂CO₃ in a 4:1 mixture of 1,4-dioxane and water.

  • De-gas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • The mixture is heated to 90 °C and stirred for 12 hours under an argon atmosphere.[4]

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the final product.

Copper-catalyzed Ullmann Condensation

This protocol describes the coupling of 2-chloroanisole and 3-anisidine.

Materials:

  • 2-Chloroanisole (1.0 equiv)

  • 3-Anisidine (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a sealed tube, add CuI, 1,10-phenanthroline, and K₂CO₃.

  • The tube is evacuated and backfilled with argon.

  • Add anhydrous DMF, 2-chloroanisole, and 3-anisidine.

  • The tube is sealed and the reaction mixture is heated to 150 °C for 24 hours.

  • After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to afford this compound.

Visualizing the Synthetic Pathways and Workflow

To further elucidate the relationships between the different synthetic strategies and the general experimental procedure, the following diagrams are provided.

Synthetic_Pathways cluster_buchwald Buchwald-Hartwig Amination cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Condensation B_Reactant1 2-Bromoanisole B_Product This compound B_Reactant1->B_Product C-N Coupling B_Reactant2 3-Anisidine B_Reactant2->B_Product B_Catalyst Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) B_Catalyst->B_Product S_Reactant1 3-Bromoaniline S_Product This compound S_Reactant1->S_Product C-C Coupling S_Reactant2 2-Methoxyphenyl- boronic Acid S_Reactant2->S_Product S_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) S_Catalyst->S_Product U_Reactant1 2-Chloroanisole U_Product This compound U_Reactant1->U_Product C-N Coupling U_Reactant2 3-Anisidine U_Reactant2->U_Product U_Catalyst Cu Catalyst (e.g., CuI/Ligand) U_Catalyst->U_Product

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (e.g., Argon Purge) solvent->inert reaction Heat and Stir for Specified Time inert->reaction workup Reaction Quench and Extraction reaction->workup purification Purify by Column Chromatography workup->purification product Isolated Product: This compound purification->product

Caption: General experimental workflow for synthesis.

References

Validating the Structure of 3-(2-Methoxyphenyl)aniline Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The isomeric forms of complex organic molecules, such as 3-(2-Methoxyphenyl)aniline derivatives, can exhibit vastly different biological activities and physical properties. Therefore, rigorous structural validation is a critical step in chemical synthesis and characterization.

Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute structure of a compound in the solid state. It provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and stereochemistry.[1][2] However, it is often complemented by a suite of spectroscopic techniques that are more routinely accessible and provide crucial structural information in solution. This guide offers an objective comparison between X-ray crystallography and other common analytical methods, supported by experimental data and detailed protocols.

Comparative Overview of Structural Validation Techniques

A multi-faceted approach is often the most robust strategy for structural elucidation.[3] While X-ray crystallography provides a static, high-resolution snapshot of the molecule, techniques like NMR offer insights into the molecule's structure and dynamics in solution. IR spectroscopy and Mass Spectrometry provide complementary data that confirm the presence of functional groups and the molecular weight, respectively.

Technique Principle Information Obtained State Advantages Limitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.[1][2]3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.[1][2][4]SolidUnambiguous and definitive structural determination.[2]Requires high-quality single crystals, which can be difficult to grow.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei with a magnetic moment align in an external magnetic field and absorb radiofrequency radiation at specific frequencies.[6][7]Carbon-hydrogen framework, chemical environment of atoms, connectivity between atoms (J-coupling), spatial proximity (NOE).[8][9]SolutionProvides detailed structural information in solution, non-destructive.[6]Complex spectra for large molecules, requires deuterated solvents.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation causes molecular vibrations (stretching, bending) at characteristic frequencies corresponding to specific functional groups.[10][11]Presence or absence of functional groups (e.g., N-H, C-O, C=C).[11][12]Solid/LiquidFast, simple, and provides a molecular "fingerprint".Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Ionization of molecules followed by separation of ions based on their mass-to-charge ratio (m/z).[12]Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.[12]Gas/SolutionExtremely sensitive, requires very small sample amounts.Does not provide stereochemical information, can cause fragmentation.
Illustrative Spectroscopic and Crystallographic Data

The following tables summarize the kind of quantitative data expected from the analysis of a hypothetical derivative, N-acetyl-3-(2-methoxyphenyl)aniline.

Table 1: Hypothetical X-ray Crystallographic Data

ParameterValue
Chemical FormulaC₁₅H₁₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensionsa = 5.6 Å, b = 18.2 Å, c = 9.5 Å, β = 96.8°
Key Bond Length (C-N)~1.36 Å (amide), ~1.43 Å (aniline)
Key Bond Angle (C-N-C)~125°
Key Torsion Angle (C-C-C-C)Defines the twist between the two phenyl rings

Table 2: Predicted Spectroscopic Data

TechniqueData PointInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.5-9.5 (br s, 1H)N-H proton of the amide
δ 6.8-7.5 (m, 8H)Aromatic protons
δ 3.9 (s, 3H)-OCH₃ protons
δ 2.2 (s, 3H)-C(O)CH₃ protons
¹³C NMR (100 MHz, CDCl₃)δ ~168Amide carbonyl carbon
δ ~157Aromatic carbon attached to -OCH₃
δ 110-140Other aromatic carbons
δ ~55-OCH₃ carbon
δ ~24-C(O)CH₃ carbon
FTIR (KBr pellet, cm⁻¹)~3250-3350 cm⁻¹N-H stretching (amide)
~3050 cm⁻¹Aromatic C-H stretching
~1660 cm⁻¹C=O stretching (amide I)
~1600, 1500 cm⁻¹Aromatic C=C stretching
~1240 cm⁻¹C-O stretching (aryl ether)
Mass Spec. (EI)m/z 241Molecular ion [M]⁺
m/z 199Fragment corresponding to loss of acetyl group

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data.

Single-Crystal X-ray Crystallography

This protocol outlines the process for determining a crystal structure using a single-crystal X-ray diffractometer.

  • 1.1. Crystal Growth and Selection :

    • Grow single crystals of the this compound derivative, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling.

    • Under a microscope, select a well-formed, clear crystal free of defects, ideally between 30 and 300 microns in size.[1]

  • 1.2. Crystal Mounting :

    • Carefully mount the selected crystal on a thin glass fiber or a loop using a minimal amount of epoxy or cryo-oil.[1]

    • Attach the fiber to a goniometer head.

  • 1.3. Data Collection :

    • Mount the goniometer head on the diffractometer.[2]

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibration and radiation damage.

    • An initial set of diffraction images is taken to determine the unit cell parameters and crystal system.[4]

    • A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[1]

  • 1.4. Structure Solution and Refinement :

    • Process the collected data (integration, scaling, and merging) to generate a reflection file.[13]

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data by adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ¹H and ¹³C NMR spectra for structural analysis.

  • 2.1. Sample Preparation :

    • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[14][15]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.[14]

  • 2.2. Instrument Setup :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • Tune and match the probe to the desired nucleus frequency (e.g., ¹H or ¹³C).

  • 2.3. Data Acquisition :

    • Acquire a standard 1D ¹H spectrum. Key parameters include the spectral width, number of scans, acquisition time, and relaxation delay.[14]

    • Acquire a 1D ¹³C spectrum, which typically requires a larger number of scans due to the low natural abundance of ¹³C.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish correlations between protons and carbons.[9]

  • 2.4. Data Processing :

    • Apply Fourier transformation to the raw data (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the solvent or TMS signal.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol outlines the analysis of a solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common modern technique.

  • 3.1. Background Spectrum :

    • Ensure the ATR crystal surface is clean.

    • Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).[16]

  • 3.2. Sample Analysis :

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[16]

    • Apply pressure using the clamp to ensure good contact between the sample and the crystal.[16]

  • 3.3. Data Acquisition :

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[17]

    • A sufficient number of scans (e.g., 16-32) are co-added to achieve a good signal-to-noise ratio.

  • 3.4. Data Analysis :

    • The background-corrected spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizations

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized this compound derivative, integrating both spectroscopic and crystallographic methods.

G cluster_synthesis Synthesis & Purification cluster_crystallography Definitive Structural Proof cluster_conclusion Final Validation Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary check FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth If needed Final_Structure Confirmed Molecular Structure NMR->Final_Structure Consistent Data FTIR->Final_Structure MS->Final_Structure XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD XRD->Final_Structure Absolute Proof

Caption: Logical workflow for the structural validation of a target compound.

References

A Comparative Guide to the Biological Activity of 3-(2-Methoxyphenyl)aniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the positional isomerism of substituent groups on an aromatic scaffold can dramatically influence a compound's biological activity. This guide provides a comparative analysis of the biological properties of 3-(2-Methoxyphenyl)aniline against its conceptual isomers, focusing on potential cytotoxic, enzyme inhibitory, and antioxidant activities. While direct comparative studies on the specific isomers of (2-methoxyphenyl)aniline are limited in publicly available literature, this document synthesizes existing data on related aniline and methoxy-substituted derivatives to infer structure-activity relationships (SAR).

Quantitative Comparison of Biological Activity

The table below is a template illustrating how such comparative data would be presented. The values are hypothetical and serve as a placeholder to demonstrate the format. Researchers are encouraged to use the experimental protocols provided in this guide to generate empirical data for a direct comparison.

Compound/IsomerCytotoxicity (IC50, µM) vs. A549 Lung Cancer CellsKinase Inhibition (IC50, µM) vs. EGFRAntioxidant Activity (DPPH Scavenging, EC50, µM)
This compound Data not availableData not availableData not available
2-(2-Methoxyphenyl)anilineData not availableData not availableData not available
4-(2-Methoxyphenyl)anilineData not availableData not availableData not available
3-(3-Methoxyphenyl)anilineData not availableData not availableData not available
3-(4-Methoxyphenyl)anilineData not availableData not availableData not available

Structure-Activity Relationship (SAR) Insights

The biological activity of methoxyphenyl aniline isomers is influenced by the positions of both the methoxy and amino groups.

  • Position of the Methoxy Group: The methoxy group is an electron-donating group through resonance and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. Its position (ortho, meta, or para) can affect the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, all of which are critical for interaction with biological targets. For instance, an ortho-methoxy group can form an intramolecular hydrogen bond with the aniline's amino group, which can planarize the molecule and potentially enhance its binding to certain enzymes or receptors[1].

  • Position of the Aniline Group: The position of the amino group on the second phenyl ring is also crucial. The relative positions of the two phenyl rings and the amino group will dictate the overall shape of the molecule and its ability to fit into the binding pockets of target proteins.

Experimental Protocols

To facilitate direct comparison of the biological activities of this compound and its isomers, the following detailed experimental protocols are provided.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate complete cell culture medium.
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment[2].

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound and its isomers) in dimethyl sulfoxide (DMSO).
  • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations.
  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO-treated cells).

3. Incubation:

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

4. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plate for an additional 2-4 hours at 37°C[3].

5. Formazan Solubilization:

  • Carefully remove the medium containing MTT.
  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals[3][4].
  • Gently shake the plate for 10-15 minutes to ensure complete dissolution[4].

6. Absorbance Measurement:

  • Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader[3].

7. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assay: Kinase Inhibition

This protocol provides a general framework for assessing the inhibitory activity of the compounds against a protein kinase, such as Epidermal Growth Factor Receptor (EGFR).

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., Tris-HCl buffer with MgCl2, MnCl2, and DTT).
  • Prepare solutions of the kinase enzyme, the substrate (a specific peptide), and ATP at appropriate concentrations in the kinase buffer.

2. Assay Procedure:

  • Serially dilute the test compounds in DMSO.
  • In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted compound solutions[5].
  • Add the kinase enzyme (e.g., 10 µL) to each well and incubate for 10-30 minutes at room temperature[6].
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL)[5].

3. Incubation and Detection:

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes)[5].
  • Stop the reaction and measure the amount of product (e.g., ADP) formed. This can be done using a variety of detection methods, such as luminescence-based assays (e.g., Kinase-Glo®) that measure the amount of ATP remaining[7].

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

1. Reagent Preparation:

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of about 0.1 mM[8].
  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of the test compound solutions at various concentrations.
  • Add the DPPH solution to each well and mix[8].
  • Incubate the plate in the dark at room temperature for a specified time (e.g., 20-30 minutes)[8].

3. Absorbance Measurement:

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader[8].

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
  • Determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a plot of scavenging activity versus concentration.

Visualization of a Potential Signaling Pathway

Aniline derivatives have been shown to interact with a variety of biological targets, including protein kinases. The following diagram illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors, leading to the inhibition of cell proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates Aniline_Isomer Aniline Isomer (e.g., this compound) Aniline_Isomer->RTK Inhibits (Hypothesized) RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Bromoaniline, Methoxyphenylboronic acid) React Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction) Start->React Purify Purification (e.g., Column Chromatography) React->Purify Characterize Structural Characterization (NMR, MS, etc.) Purify->Characterize Isomers Pure Aniline Isomers Characterize->Isomers Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Isomers->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) Isomers->Enzyme Antioxidant Antioxidant Assays (e.g., DPPH Assay) Isomers->Antioxidant IC50 IC50 / EC50 Determination Cytotoxicity->IC50 Enzyme->IC50 Antioxidant->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

References

A Comparative Guide to the Purity Assessment of 3-(2-Methoxyphenyl)aniline: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of chemical entities is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 3-(2-Methoxyphenyl)aniline against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC). The information presented herein is supported by established experimental principles and data from analogous compounds to offer a comprehensive overview for method selection and implementation.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of qNMR, HPLC, and DSC for the purity analysis of a small organic molecule like this compound. The data presented is illustrative and based on general capabilities of the techniques for similar aromatic amines.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Purity (%) 99.5 ± 0.299.6 (Area %)99.4 ± 0.5
Principle Absolute quantification against a certified internal standard based on the direct proportionality between signal intensity and the number of nuclei.[1]Separation based on differential partitioning between a mobile and stationary phase, with quantification typically based on peak area relative to a reference standard or total peak area.[2]Determination of purity based on the van't Hoff equation, which relates the melting point depression of a substance to its molar impurity concentration.
Limit of Detection (LOD) ~0.05 mg/mL~0.001 mg/mLNot applicable for trace impurity detection
Limit of Quantification (LOQ) ~0.15 mg/mL~0.003 mg/mLNot applicable for trace impurity quantification
Precision (RSD) < 1%< 2%Variable, depends on sample homogeneity
Accuracy High (traceable to SI units)High (dependent on reference standard purity)Good for high-purity samples (>98%)[2]
Sample Throughput ModerateHighLow to Moderate
Strengths - Absolute quantification without a specific reference standard of the analyte.[1]- Provides structural information.- Non-destructive.- High sensitivity and resolution.- Well-established and widely available.- Rapid screening for high-purity crystalline solids.- No solvent or standard required.
Limitations - Lower sensitivity compared to HPLC.- Potential for signal overlap in complex mixtures.- Requires a specific reference standard for accurate quantification.- Different impurities may have different response factors.- Only applicable to crystalline, thermally stable compounds.- Less accurate for samples with low purity.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Reagents:

  • This compound (analyte)

  • Maleic acid (certified internal standard, >99.5% purity)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)

  • NMR tubes (5 mm)

  • Analytical balance (readability ± 0.01 mg)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 0.75 mL of DMSO-d₆.

  • Vortex the vial until both the analyte and internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Temperature: 298 K.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).

  • Spectral Width: 0-12 ppm.

4. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons) and the olefinic proton signal of maleic acid.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Acid) dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr Acquire 1H NMR Spectrum (400 MHz, d1=30s) transfer->nmr process Fourier Transform, Phase & Baseline Correction nmr->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate result Purity Result calculate->result

Caption: Workflow for the purity assessment of this compound by qNMR.

Logical Relationship of Purity Assessment Methods

Purity_Assessment_Methods cluster_methods Purity Assessment Techniques cluster_info Information Obtained compound This compound qnmr qNMR compound->qnmr hplc HPLC compound->hplc dsc DSC compound->dsc purity_absolute Absolute Purity (SI Traceable) qnmr->purity_absolute Primary structure Structural Information qnmr->structure Inherent purity_relative Relative Purity (Area %) hplc->purity_relative Primary impurities Impurity Profile hplc->impurities Detailed purity_thermal Thermal Purity (Crystalline) dsc->purity_thermal Screening

Caption: Interrelationship of analytical methods for purity determination.

References

A Comparative Guide to the Efficacy of 3-(2-Methoxyphenyl)aniline Precursors in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-methoxyphenyl)aniline is a critical step in the development of various pharmaceutical compounds and advanced materials. The efficiency of this synthesis is highly dependent on the choice of precursors and the synthetic route employed. This guide provides an objective comparison of the primary synthetic methodologies, focusing on the efficacy of different precursors, supported by experimental data from analogous systems.

Executive Summary

Two principal cross-coupling reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, represent the most robust and widely utilized methods for the synthesis of this compound. The choice between these pathways is often dictated by the availability and cost of starting materials, desired yield, and tolerance to specific reaction conditions. This guide presents a comparative analysis of these methods, along with alternative approaches such as the Ullmann and Chan-Lam couplings.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound, with data extrapolated from analogous reactions in the literature.

Synthetic RouteAryl Halide/Pseudohalide PrecursorOrganometallic/Amine PrecursorCatalyst System (Exemplary)SolventReaction Time (h)Temperature (°C)Yield (%)
Suzuki-Miyaura Coupling 3-Bromoaniline2-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O1-290~91-96
Buchwald-Hartwig Amination 1-Bromo-2-methoxybenzene3-AminophenoltBuXPhos Pd G3, K₂CO₃Rapeseed Oil24110~94-99
Ullmann Condensation 1-Iodo-2-methoxybenzene3-AminophenolCuI, PhenanthrolineDMF12-24>150Moderate to Good
Chan-Lam Coupling 2-Methoxyphenylboronic acid3-AminophenolCu(OAc)₂, PyridineCH₂Cl₂72Room Temp~93

Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This protocol is adapted from a similar synthesis of a thienyl-aniline derivative and is expected to provide high yields for the target molecule.[1]

Reactants:

  • 3-Bromoaniline (1.0 equiv)

  • 2-Methoxyphenylboronic acid (1.2 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Aqueous Kolliphor EL (2 wt%)

Procedure:

  • To a flask containing a solution of 3-bromoaniline in aqueous Kolliphor EL, add 2-methoxyphenylboronic acid, Pd(dtbpf)Cl₂, and triethylamine.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add ethanol to create a homogeneous solution and remove the solvents under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Buchwald-Hartwig Amination

This protocol is based on a general method for the Buchwald-Hartwig amination using a lipid-based solvent system, which has been shown to be highly efficient.[2]

Reactants:

  • 1-Bromo-2-methoxybenzene (1.0 equiv)

  • 3-Aminophenol (1.5 equiv)

  • tBuXPhos Pd G3 (2 mol%)

  • tBuXPhos (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Rapeseed oil

Procedure:

  • Inside an argon-filled glovebox, charge an oven-dried flask with tBuXPhos Pd G3, tBuXPhos, and K₂CO₃.

  • Seal the flask, remove it from the glovebox, and place it under an argon atmosphere.

  • Add rapeseed oil, 1-bromo-2-methoxybenzene, and 3-aminophenol to the flask.

  • Stir the resulting mixture at 110 °C for 24 hours.

  • After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield this compound.

Mandatory Visualization

Suzuki_Miyaura_Coupling cluster_reactants Precursors cluster_catalyst Catalytic Cycle 3-Bromoaniline 3-Bromoaniline Oxidative_Addition Oxidative Addition 3-Bromoaniline->Oxidative_Addition 2-Methoxyphenylboronic_acid 2-Methoxyphenylboronic acid Transmetalation Transmetalation 2-Methoxyphenylboronic_acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_complex Pd(II) Complex Oxidative_Addition->Pd(II)_complex Pd(II)_complex->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) This compound This compound Reductive_Elimination->this compound Buchwald_Hartwig_Amination cluster_reactants Precursors cluster_catalyst Catalytic Cycle 1-Bromo-2-methoxybenzene 1-Bromo-2- methoxybenzene Oxidative_Addition Oxidative Addition 1-Bromo-2-methoxybenzene->Oxidative_Addition 3-Aminophenol 3-Aminophenol Amine_Coordination Amine Coordination 3-Aminophenol->Amine_Coordination Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_complex Pd(II) Complex Oxidative_Addition->Pd(II)_complex Pd(II)_complex->Amine_Coordination Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) This compound This compound Reductive_Elimination->this compound Experimental_Workflow Start Start Setup Reaction Setup: - Add precursors, catalyst, base, and solvent to flask. - Degas and place under inert atmosphere. Start->Setup Reaction Reaction: - Heat to specified temperature. - Stir for the designated time. Setup->Reaction Monitoring Monitoring: - Track progress using TLC or LC-MS. Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench reaction. - Perform aqueous extraction. Monitoring->Workup Complete Purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Analysis Analysis: - Characterize the final product (NMR, MS, etc.). Purification->Analysis End End Analysis->End

References

A Comparative Spectroscopic Analysis: 3-(2-Methoxyphenyl)aniline and its Nitro Precursor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectroscopic signatures of 3-(2-methoxyphenyl)aniline and its synthetic precursor, 3-(2-methoxyphenyl)-1-nitrobenzene, reveals key transformations in their chemical structure. This guide provides a comparative analysis of their FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data, supported by experimental protocols for the synthesis and analysis.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The data presented herein offers a clear distinction between the aniline product and its nitro precursor, which is crucial for reaction monitoring and final product characterization.

From Precursor to Product: A Tale of Two Functional Groups

The conversion of 3-(2-methoxyphenyl)-1-nitrobenzene to this compound is a fundamental reduction reaction in organic synthesis. The primary change is the transformation of the nitro group (-NO₂) into an amino group (-NH₂), a modification that significantly alters the electronic and structural properties of the molecule. This transformation is readily observable through various spectroscopic techniques.

Diagram of the chemical transformation

Nitro 3-(2-methoxyphenyl)-1-nitrobenzene Reagents Reduction (e.g., Sn/HCl) Nitro->Reagents Aniline This compound Reagents->Aniline

Caption: Chemical reduction of the nitro precursor to the aniline derivative.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic differences between this compound and its nitro precursor. The data for the specific target molecules are predicted based on extensive analysis of structurally similar compounds found in the literature, providing a reliable framework for experimental observation.

Table 1: FT-IR Spectral Data Comparison

Functional Group3-(2-Methoxyphenyl)-1-nitrobenzene (Predicted)This compound (Predicted)Key Differences
N-H Stretch-~3450-3300 cm⁻¹ (two bands, symmetric & asymmetric)Appearance of two distinct N-H stretching bands in the aniline.
N=O Stretch~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)-Disappearance of the strong nitro group stretching vibrations.
C-N Stretch~850 cm⁻¹~1340-1250 cm⁻¹Shift and intensification of the C-N stretching vibration.
Ar-H Stretch~3100-3000 cm⁻¹~3100-3000 cm⁻¹Generally similar.
C-O-C Stretch~1250 cm⁻¹ (asymmetric), ~1050 cm⁻¹ (symmetric)~1250 cm⁻¹ (asymmetric), ~1050 cm⁻¹ (symmetric)Generally similar.

Table 2: ¹H NMR Spectral Data Comparison (Predicted Chemical Shifts in ppm)

Proton Environment3-(2-Methoxyphenyl)-1-nitrobenzene (Predicted)This compound (Predicted)Key Differences
-NH₂-~3.5-4.5 (broad singlet)Appearance of a broad singlet corresponding to the amino protons.
Aromatic Protons~7.0-8.2~6.5-7.5Overall upfield shift of aromatic protons due to the electron-donating nature of the amino group compared to the electron-withdrawing nitro group.
-OCH₃~3.9~3.8Minor upfield shift.

Table 3: ¹³C NMR Spectral Data Comparison (Predicted Chemical Shifts in ppm)

Carbon Environment3-(2-Methoxyphenyl)-1-nitrobenzene (Predicted)This compound (Predicted)Key Differences
C-NO₂~148-Disappearance of the carbon attached to the nitro group.
C-NH₂-~147Appearance of the carbon attached to the amino group.
Aromatic Carbons~110-160~100-160Significant shifts in the positions of the aromatic carbons, particularly those ortho and para to the functional group, reflecting the change in electronic effects.
-OCH₃~56~55Minor upfield shift.

Table 4: Mass Spectrometry Data Comparison

Ion3-(2-Methoxyphenyl)-1-nitrobenzene (Predicted m/z)This compound (Predicted m/z)Key Differences
[M]⁺~229~199A decrease in the molecular ion peak by 30 m/z units, corresponding to the replacement of -NO₂ (46 amu) with -NH₂ (16 amu).
[M-NO₂]⁺~183-Presence of a significant fragment from the loss of the nitro group.
[M-NH₂]⁺-~183Presence of a fragment from the loss of the amino group.

Experimental Protocols

Synthesis of this compound from 3-(2-methoxyphenyl)-1-nitrobenzene

This procedure is adapted from standard methods for the reduction of aromatic nitro compounds.

Materials:

  • 3-(2-methoxyphenyl)-1-nitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3-(2-methoxyphenyl)-1-nitrobenzene and granulated tin.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require initial cooling in an ice bath.

  • Once the initial reaction subsides, attach a reflux condenser and heat the mixture to reflux for a specified time (typically 1-2 hours) until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the solution is basic. This will precipitate tin hydroxides.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or distillation if necessary.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of the synthesized compounds.

cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start with 3-(2-methoxyphenyl)-1-nitrobenzene Reduction Reduction Reaction Start->Reduction Purification Purification Reduction->Purification Aniline This compound Purification->Aniline FTIR FT-IR Aniline->FTIR NMR ¹H & ¹³C NMR Aniline->NMR MS Mass Spectrometry Aniline->MS

Caption: General workflow for synthesis and spectroscopic characterization.

General Protocols for Spectroscopic Analysis:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Spectra are typically recorded on a neat sample using a universal ATR (Attenuated Total Reflectance) accessory or as a KBr pellet. The spectral range is typically 4000-400 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

This guide provides a foundational understanding of the key spectroscopic differences between this compound and its nitro precursor. The provided data and protocols can be utilized for the successful synthesis, identification, and characterization of these compounds in a research setting.

Comparative Cytotoxicity of Methoxyphenyl Aniline Derivatives on Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various derivatives containing a methoxyphenyl aniline moiety against several cancer cell lines. Due to limited direct comparative studies on a unified series of 3-(2-Methoxyphenyl)aniline derivatives, this document synthesizes data from independent research to offer insights into the anticancer potential of this structural class. The information presented herein is intended to serve as a valuable resource for identifying promising scaffolds and guiding future research in the development of novel cancer therapeutics.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of several derivatives featuring a methoxyphenyl aniline scaffold. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from various studies. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
SCT-4 1,3,4-ThiadiazoleMCF-7 (Breast)>100 (26% viability reduction at 100 µM)[1]
SCT-5 1,3,4-ThiadiazoleMDA-MB-231 (Breast)>100 (cell viability reduced to 71% at 100 µM)[1]
Compound 3l 2-Anilino TriazolopyrimidineHeLa (Cervical)>10[2]
A549 (Lung)>10[2]
HT-29 (Colon)>10[2]
MDA-MB-231 (Breast)>10[2]
Compound 21 3-[(4-Methoxyphenyl)amino]propanehydrazideU-87 (Glioblastoma)Most active of series (viability reduced to 19.6%)[3]
MDA-MB-231 (Breast)Less active than against U-87[3]
Compound 4 Polyfluorinated 1,4-NaphthoquinoneRPMI 8226 (Myeloma)2.4 - 8.6[4]
MCF-7 (Breast)2.4 - 8.6[4]

Experimental Protocols

The data presented in this guide were primarily generated using the MTT assay, a standard colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds, typically prepared by serial dilution. A control group with no compound is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a few hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as DMSO, is added to each well to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined from the dose-response curve by plotting the percentage of cell viability against the compound concentration.

Visualizing Experimental and Biological Pathways

The following diagrams illustrate a typical experimental workflow for cytotoxicity screening and a potential signaling pathway implicated in the anticancer activity of some methoxyphenyl aniline derivatives.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Test Compound Preparation treatment Treatment with Compound compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48h) treatment->incubation assay MTT Assay incubation->assay absorbance Absorbance Measurement assay->absorbance viability % Cell Viability Calculation absorbance->viability ic50 IC50 Value Determination viability->ic50

Caption: General workflow for in vitro cytotoxicity testing.

signaling_pathway compound Methoxyphenyl Aniline Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition microtubules Microtubule Disruption tubulin->microtubules g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Concluding Remarks

The derivatives containing the methoxyphenyl aniline scaffold have demonstrated a range of cytotoxic activities against various cancer cell lines. The data suggests that the nature of the heterocyclic ring system and other substitutions on the aniline moiety significantly influence the anticancer potency. While some of the reviewed compounds show modest activity, others, such as certain polyfluorinated 1,4-naphthoquinone derivatives, exhibit promising cytotoxicity in the low micromolar range[4].

The primary mechanism of action for some of these compounds appears to be the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. Other potential mechanisms, such as the induction of apoptosis via caspase activation, have also been suggested[1].

Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of this class of compounds. The development of more potent and cancer-cell-specific derivatives could lead to the identification of novel therapeutic agents for cancer treatment. Researchers are encouraged to use the standardized protocols outlined in this guide to ensure the reproducibility and comparability of future findings.

References

Benchmarking New Synthetic Routes for 3-(2-Methoxyphenyl)aniline Against Literature Methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical biaryl amines, such as 3-(2-methoxyphenyl)aniline, is a critical transformation in the development of pharmaceuticals and functional materials. The efficiency, cost-effectiveness, and environmental impact of the synthetic routes employed are of paramount importance. This guide provides an objective comparison of traditional and novel synthetic methodologies for the preparation of this compound, supported by experimental data and detailed protocols.

Executive Summary

Traditionally, the synthesis of this compound has relied on established cross-coupling methodologies, primarily the Buchwald-Hartwig amination and, to a lesser extent, the Ullmann condensation. These methods, while powerful, often necessitate the use of expensive catalysts and ligands, and can require harsh reaction conditions. A newer, convergent approach utilizing a Suzuki-Miyaura coupling offers a compelling alternative. This guide will compare a literature-standard Buchwald-Hartwig approach with a recently developed Suzuki-Miyaura coupling strategy, highlighting the key performance differences in terms of yield, reaction conditions, and accessibility of starting materials.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for two distinct synthetic routes to this compound.

ParameterLiterature Method: Buchwald-Hartwig AminationNew Synthetic Route: Suzuki-Miyaura Coupling
Starting Materials 3-Bromoaniline, 2-methoxyphenylboronic acid3-Amino-phenylboronic acid, 1-bromo-2-methoxybenzene
Catalyst Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., XPhos)Palladium(II) acetate (Pd(OAc)₂) (ligand-free)
Base Sodium tert-butoxide (NaOtBu)Potassium phosphate (K₃PO₄)
Solvent TolueneAqueous Dimethylformamide (DMF)
Temperature 80-110 °C80 °C
Reaction Time 12-24 hours1-2 hours
Typical Yield 85-95%90-98%

Experimental Protocols

Literature Method: Buchwald-Hartwig Amination

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

Materials:

  • 3-Bromoaniline

  • 2-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried Schlenk tube, combine 3-bromoaniline (1.0 mmol), 2-methoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

New Synthetic Route: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from recent advancements in ligand-free Suzuki-Miyaura couplings in aqueous media.[1]

Materials:

  • 3-Aminophenylboronic acid

  • 1-Bromo-2-methoxybenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a round-bottom flask, add 3-aminophenylboronic acid (1.2 mmol), 1-bromo-2-methoxybenzene (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₃PO₄ (2.0 mmol).

  • Add a mixture of DMF and water (e.g., 4:1 v/v, 5 mL).

  • Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Signaling Pathways and Experimental Workflows

logical_relationship cluster_traditional Traditional Synthetic Approaches cluster_new New Synthetic Approach buchwald Buchwald-Hartwig Amination product This compound buchwald->product Pd-catalyzed C-N bond formation ullmann Ullmann Condensation ullmann->product Cu-catalyzed C-N bond formation suzuki Ligand-Free Suzuki-Miyaura Coupling suzuki->product Pd-catalyzed C-C bond formation (Convergent)

Caption: Comparison of synthetic strategies for this compound.

Conclusion

The presented data indicates that the new synthetic route employing a ligand-free Suzuki-Miyaura coupling in an aqueous solvent system offers several advantages over the traditional Buchwald-Hartwig amination. The shorter reaction times, milder conditions, and elimination of expensive and air-sensitive phosphine ligands make the Suzuki-Miyaura approach a more efficient and potentially more cost-effective and environmentally friendly option for the synthesis of this compound.

While the Buchwald-Hartwig amination remains a robust and reliable method, the development of ligand-free cross-coupling reactions in aqueous media represents a significant advancement in the field of synthetic organic chemistry. For researchers and professionals in drug development, the adoption of such greener and more efficient methodologies can lead to substantial improvements in the overall synthetic process. Further optimization of the ligand-free Suzuki-Miyaura coupling for this specific substrate may lead to even greater efficiencies and scalability.

References

A Comparative Analysis of the Electronic Properties of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electronic properties of substituted anilines, a critical class of compounds in medicinal chemistry and materials science. The electronic nature of substituents on the aniline ring profoundly influences the molecule's basicity, nucleophilicity, and spectroscopic characteristics. Understanding these relationships is paramount for the rational design of novel therapeutic agents and functional materials. This document presents key experimental data, detailed methodologies for its acquisition, and visual representations of the underlying chemical principles.

Substituent Effects on Basicity: A Quantitative Look

The basicity of a substituted aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. This property is quantified by the pKa of its conjugate acid, the anilinium ion. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic aniline (lower pKa).

This relationship is effectively captured by the Hammett equation, which provides a linear free-energy relationship between the reaction rate or equilibrium constant of a substituted aromatic compound and the electronic properties of the substituent.

Key Electronic Properties of a Selection of para-Substituted Anilines
Substituent (para-)Hammett Constant (σp)pKa of Conjugate Acid
-NH₂-0.666.08
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO₂0.781.00
Basicity of ortho-, meta-, and para-Substituted Anilines

The position of the substituent also plays a crucial role in determining the basicity of the aniline derivative.

Substituentortho-pKbmeta-pKbpara-pKb
-H9.49.49.4
-CH₃9.69.38.9
-OCH₃9.59.88.7
-CF₃12.910.811.2
-F10.010.49.3
-Cl11.410.510.0
-Br11.510.410.1
-I11.410.410.2
-CN13.011.212.3
-NO₂14.311.513.0

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques offer invaluable insights into how substituents modulate the electronic structure of anilines.

¹³C NMR Spectroscopy

The chemical shift of the carbon atoms in the aromatic ring is sensitive to the electronic effects of the substituents. Electron-donating groups tend to shield the ring carbons, causing an upfield shift (lower ppm), while electron-withdrawing groups cause a downfield shift (higher ppm).

SubstituentC1 (ppm)C2, C6 (ppm)C3, C5 (ppm)C4 (ppm)
-H146.7118.6129.2115.1
p-CH₃144.3118.8129.8127.1
p-OCH₃139.9119.5114.8152.1
p-NO₂153.3116.8126.3139.8
FT-IR Spectroscopy

The stretching frequency of the N-H bonds in the amino group is also influenced by the electronic nature of the substituent. Electron-donating groups increase the electron density on the nitrogen, leading to a decrease in the N-H stretching frequency. Conversely, electron-withdrawing groups decrease the electron density, resulting in a higher N-H stretching frequency.

SubstituentN-H Symmetric Stretch (cm⁻¹)N-H Asymmetric Stretch (cm⁻¹)
-H33563433
p-CH₃33503430
p-OCH₃33453425
p-NO₂34103500

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration to a solution of the substituted aniline and monitoring the change in pH.

Materials:

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Substituted aniline sample

  • Deionized water

  • Ethanol (if sample is not water-soluble)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the substituted aniline and dissolve it in 50 mL of deionized water. If the aniline is not soluble in water, a co-solvent such as ethanol can be used.

  • Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer and immerse the pH electrode in the solution.

  • Titration: Begin the titration by adding the 0.1 M HCl solution in small increments (e.g., 0.1 mL) from the buret. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Endpoint Determination: Continue the titration until a significant drop in pH is observed, indicating the equivalence point.

  • Data Analysis: Plot a graph of pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which is the point where half of the aniline has been protonated. This corresponds to the midpoint of the steepest part of the titration curve.

¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve 10-20 mg of the substituted aniline sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumental Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard proton-decoupled ¹³C experiment.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to 1024, depending on the sample concentration.

  • Spectral Width: 0 to 220 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the solid substituted aniline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment should be collected before running the sample spectrum.

Visualizing Electronic Effects and Experimental Workflow

Substituent_Effects substituent Substituent Type edg Electron-Donating Group (EDG) (-NH2, -OCH3, -CH3) substituent->edg e.g. ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -Cl) substituent->ewg e.g. increase_density Increases Electron Density on Nitrogen edg->increase_density Inductive & Resonance Donation decrease_density Decreases Electron Density on Nitrogen ewg->decrease_density Inductive & Resonance Withdrawal effect Electronic Effect on Aniline Ring increase_pka Higher Basicity (Higher pKa) increase_density->increase_pka decrease_pka Lower Basicity (Lower pKa) decrease_density->decrease_pka result Impact on Basicity (pKa) Experimental_Workflow start Start: Substituted Aniline Sample pka pKa Determination (Potentiometric Titration) start->pka nmr ¹³C NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir data_analysis Data Analysis and Interpretation pka->data_analysis nmr->data_analysis ir->data_analysis comparison Comparative Analysis of Electronic Properties data_analysis->comparison

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-Methoxyphenyl)aniline. The information herein is intended for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.

Hazard Assessment

Based on data for analogous compounds, this compound should be treated as a substance that can cause skin and eye irritation. The following table summarizes the presumed hazards based on the GHS classifications for the isomer 2-Methoxy-N-(4-methoxyphenyl)aniline.

Hazard ClassGHS Hazard CodeHazard Statement
Skin IrritationH315Causes skin irritation.[1][2][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.[4][6][7]

  • Body Protection: A lab coat or chemical-resistant apron is required.[7][8] For tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.[5]

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. If significant aerosolization or dust generation is possible, a respirator may be required.[4][6]

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

Small Spills (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Ensure you are wearing the appropriate PPE before beginning cleanup.

  • Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid creating dust.[9]

  • Cleanup: Carefully sweep the absorbed material into a designated hazardous waste container.[9]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials into the hazardous waste container.[9][10]

  • Labeling: Seal and label the container as hazardous waste.

Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures for this compound

Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Characterization
  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

Step 2: Waste Collection and Segregation
  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition.[11][12]

  • Segregation: Do not mix this waste with other incompatible waste streams.

Step 3: Labeling of Hazardous Waste
  • Properly label the waste container as soon as the first particle of waste is added.[13]

  • The label must include:

    • The words "Hazardous Waste".[14][15]

    • The full chemical name: "this compound". Avoid abbreviations.[11]

    • A clear indication of the hazards (e.g., "Irritant").[14]

    • The date when waste was first added to the container (accumulation start date).[14]

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[11][16]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][16][17]

  • Keep the waste container securely closed except when adding waste.[11][16]

  • Do not accumulate more than 55 gallons of non-acute hazardous waste in an SAA.[11][16][18]

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow your institution's specific procedures for waste pickup requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Generation of This compound Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize as Hazardous Waste B->C spill Spill Occurs? B->spill D Select Compatible, Labeled Waste Container C->D E Label Container: 'Hazardous Waste', Chemical Name, Date, Hazards D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Monitor Waste Volume in SAA F->G H Contact EHS for Waste Pickup G->H I Professional Disposal by Certified Vendor H->I spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->D

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-(2-Methoxyphenyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(2-Methoxyphenyl)aniline

This guide provides critical safety, operational, and disposal information for handling this compound in a laboratory setting. The following procedures are based on established safety protocols for aromatic amines, a class of compounds requiring careful management due to potential health risks. This document is intended for researchers, scientists, and drug development professionals to ensure a safe working environment.

Hazard Identification and Risk Assessment
Physical and Chemical Properties

The following table summarizes key quantitative data for a structurally related compound, providing an indication of its physical properties.

PropertyValue
Chemical Formula C₁₄H₁₅NO₂
Physical State (20°C) Solid (Crystal - Powder)[2][3]
Melting Point 68°C[2]
Boiling Point 195°C[2]
Appearance Very pale yellow - Greyish yellow red[2]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are essential to minimize exposure.[1][4] All personnel must be trained on the correct use, limitations, and maintenance of their protective equipment.[1]

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to an appropriate standard.[1]To prevent skin contact and absorption.[1] Always inspect gloves before use and use proper removal techniques.
Eye & Face Protection Chemical splash goggles or a face shield.[2][3][4]To protect eyes from splashes and dust.
Skin & Body Protection A fully-buttoned laboratory coat and closed-toe shoes.[1][2]To protect skin from accidental contact.
Respiratory Protection A dust respirator or higher-level respiratory protection may be necessary if there is a risk of generating dust or aerosols.[2] Use should be in accordance with your institution's respiratory protection program.[5]To prevent inhalation of dust or aerosols.

Operational and Handling Plan

Adherence to strict operational protocols is crucial for safety.

Ventilation and Handling:

  • Always handle this chemical in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2][6]

  • Avoid direct contact with skin, eyes, and clothing.[1][7]

  • When handling the solid form, take precautions to avoid generating dust.[1][6]

  • Keep containers tightly closed when not in use.[1][2][3]

Hygiene Practices:

  • Wash hands thoroughly with soap and water immediately after handling the substance.[1][7]

  • Do not eat, drink, or smoke in laboratory areas where chemicals are handled or stored.[1][7][8]

  • Remove any contaminated clothing immediately and wash it separately before reuse.[1][7]

Storage:

  • Store in a cool, dark, and dry place in a tightly sealed container.[2][3]

  • Store away from incompatible materials such as strong oxidizing agents.[3][5]

  • The designated storage area should be secure and well-ventilated.[5][6]

Emergency and Disposal Plan

Spill Response: In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate IMMEDIATE ACTION assess Assess the Spill (Size & Hazard) evacuate->assess ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe contain Contain the Spill Use inert absorbent material (e.g., vermiculite, sand) ppe->contain PROCEDURE cleanup Carefully Collect Contaminated Material Avoid creating dust contain->cleanup package Place in a Labeled Hazardous Waste Container cleanup->package decontaminate Decontaminate Spill Area (e.g., with ethanol, then soap & water) package->decontaminate dispose Dispose of all materials (including cleaning supplies) as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end FINAL STEP

Caption: Workflow for managing a chemical spill.

Disposal Plan: Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[9][10]

  • Waste Segregation: All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[5][10]

  • Container Management: Use compatible containers and ensure they are kept tightly closed except when adding waste.[5] Store waste containers in a designated and secure satellite accumulation area with secondary containment.[5][10]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by an approved hazardous waste management service.[10][11]

First Aid and Exposure Response

Immediate first aid is critical in case of accidental exposure. Always seek medical attention after providing initial aid.[12]

Exposure_Response_Plan start Accidental Exposure Occurs remove Remove Victim from Source Move to Fresh Air start->remove contact_type Identify Exposure Type remove->contact_type skin Skin Contact contact_type->skin Skin eye Eye Contact contact_type->eye Eyes inhalation Inhalation contact_type->inhalation Inhaled skin_steps Remove contaminated clothing. Wash skin with soap and plenty of water for 15+ mins. [13] skin->skin_steps medical Seek Immediate Medical Attention skin_steps->medical eye_steps Immediately flush eyes with water for at least 15 mins, lifting eyelids. [1, 10] Remove contact lenses if possible. [4] eye->eye_steps eye_steps->medical inhalation_steps Move to fresh air immediately. [1] If breathing is difficult, provide oxygen. [1] Perform artificial respiration if breathing has stopped. [1] inhalation->inhalation_steps inhalation_steps->medical

Caption: First aid procedures for accidental exposure.

Detailed First Aid Procedures:

  • Skin Contact: Immediately remove all contaminated clothing.[13] Promptly wash the affected skin with soap and large amounts of water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.[12]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][12] Remove contact lenses if it is safe to do so.[2] Get medical attention immediately.[12]

  • Inhalation: Move the exposed person to fresh air at once.[12] If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen.[12] Seek immediate medical attention.[12]

  • Ingestion: If the chemical is swallowed, get medical attention immediately.[12] Do not induce vomiting. If the person is conscious, rinse their mouth with water.[3]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.